molecular formula C10H18O2 B1455789 2-(4,4-Dimethylcyclohexyl)acetic acid CAS No. 681448-25-9

2-(4,4-Dimethylcyclohexyl)acetic acid

Cat. No.: B1455789
CAS No.: 681448-25-9
M. Wt: 170.25 g/mol
InChI Key: HIQKOCLKQSNITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Dimethylcyclohexyl)acetic acid is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4,4-dimethylcyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-10(2)5-3-8(4-6-10)7-9(11)12/h8H,3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQKOCLKQSNITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4,4-dimethylcyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,4-dimethylcyclohexyl)acetic acid is a valuable carboxylic acid derivative that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] Its gem-dimethylcyclohexyl moiety provides a lipophilic and sterically defined scaffold, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the synthesis and characterization of this important intermediate, offering field-proven insights and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a Wittig reaction followed by catalytic hydrogenation. This approach is highly versatile and allows for the reliable construction of the target molecule from readily available starting materials. An alternative synthetic route employing the Reformatsky reaction will also be discussed.

Primary Synthetic Route: Wittig Reaction and Catalytic Hydrogenation

This robust two-step pathway commences with the readily available 4,4-dimethylcyclohexanone.[1][3] The initial Wittig reaction introduces the acetic acid side chain in an unsaturated form, which is subsequently reduced to the desired saturated carboxylic acid via catalytic hydrogenation.

Experimental Workflow: Wittig Reaction and Catalytic Hydrogenation

Synthesis_Workflow cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Saponification A 4,4-Dimethylcyclohexanone C Reaction Vessel (Anhydrous THF) A->C B Phosphorus Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) B->C D Ethyl 2-(4,4-dimethylcyclohexylidene)acetate C->D Formation of unsaturated ester E Ethyl 2-(4,4-dimethylcyclohexylidene)acetate F H2, Pd/C (Ethanol) E->F G Ethyl 2-(4,4-dimethylcyclohexyl)acetate F->G Reduction of double bond H Ethyl 2-(4,4-dimethylcyclohexyl)acetate I Aqueous NaOH, then H3O+ H->I J This compound I->J Hydrolysis of ester

Caption: Synthetic workflow for this compound.

Step 1: Wittig Reaction to form Ethyl 2-(4,4-dimethylcyclohexylidene)acetate

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide.[4][5][6] In this step, 4,4-dimethylcyclohexanone is reacted with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, to yield the α,β-unsaturated ester, ethyl 2-(4,4-dimethylcyclohexylidene)acetate. The use of a stabilized ylide generally favors the formation of the (E)-alkene.[5]

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to anhydrous tetrahydrofuran (THF).

  • Dissolve 4,4-dimethylcyclohexanone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of 4,4-dimethylcyclohexanone dropwise to the ylide suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate to obtain the crude ethyl 2-(4,4-dimethylcyclohexylidene)acetate, which can be purified by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation to form Ethyl 2-(4,4-dimethylcyclohexyl)acetate

Catalytic hydrogenation is a widely employed and efficient method for the reduction of carbon-carbon double bonds.[7][8][9] The unsaturated ester from the Wittig reaction is dissolved in a suitable solvent, typically ethanol, and subjected to a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.

Protocol:

  • Dissolve ethyl 2-(4,4-dimethylcyclohexylidene)acetate (1.0 equivalent) in ethanol in a hydrogenation vessel.

  • Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-(4,4-dimethylcyclohexyl)acetate.

Step 3: Saponification to yield this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through saponification with a base, followed by acidification.

Protocol:

  • Dissolve ethyl 2-(4,4-dimethylcyclohexyl)acetate (1.0 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to a pH of approximately 2 with a mineral acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

Alternative Synthetic Route: The Reformatsky Reaction

The Reformatsky reaction provides an alternative pathway to a β-hydroxy ester intermediate, which can then be dehydrated and hydrogenated to reach the target molecule.[10][11][12] This reaction involves the treatment of a ketone with an α-halo ester in the presence of zinc metal.[13]

Conceptual Workflow: Reformatsky Reaction Approach

Reformatsky_Workflow A 4,4-Dimethylcyclohexanone C β-hydroxy ester A->C B Ethyl bromoacetate + Zinc B->C D Dehydration C->D E α,β-unsaturated ester D->E F Catalytic Hydrogenation E->F G Saturated ester F->G H Saponification G->H I This compound H->I

Caption: Reformatsky reaction pathway to the target acid.

While viable, this route is often longer than the Wittig approach due to the additional dehydration step.

Consideration of the Grignard Reaction

A Grignard reaction between 4,4-dimethylcyclohexanone and a suitable Grignard reagent, such as one derived from an haloacetate, might seem plausible.[14][15][16] However, Grignard reagents are highly basic and can lead to enolization of the ketone, especially with sterically hindered ketones.[14] This can result in lower yields of the desired addition product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Analytical Workflow: Characterization

Characterization_Workflow A Synthesized Product B NMR Spectroscopy (¹H and ¹³C) A->B Proton and Carbon Environment C Mass Spectrometry (e.g., ESI-MS) A->C Molecular Weight and Fragmentation D Infrared Spectroscopy (FTIR) A->D Functional Group Identification E Structural Confirmation and Purity Assessment B->E C->E D->E

Caption: Workflow for the analytical characterization of the final product.

Property Value
Molecular Formula C10H18O2[17]
Molecular Weight 170.25 g/mol [17]
CAS Number 681448-25-9[17]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected signals would include:

  • A singlet for the two methyl groups on the cyclohexane ring.

  • A series of multiplets for the methylene protons of the cyclohexane ring.

  • A multiplet for the methine proton on the cyclohexane ring to which the acetic acid moiety is attached.

  • A doublet for the methylene protons of the acetic acid group.

  • A broad singlet for the carboxylic acid proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Key expected signals include:

  • A signal for the carbonyl carbon of the carboxylic acid.

  • Signals for the carbons of the cyclohexane ring.

  • A signal for the quaternary carbon of the gem-dimethyl group.

  • Signals for the methyl carbons.

  • A signal for the methylene carbon of the acetic acid group.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at m/z = 170.25.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound would be characterized by:

  • A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

  • A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the carbonyl group.

  • Absorption bands in the region of 2850-2960 cm⁻¹ corresponding to C-H stretching of the alkyl groups.

Conclusion

The synthesis of this compound is most reliably achieved through a Wittig reaction of 4,4-dimethylcyclohexanone followed by catalytic hydrogenation and saponification. This method offers high yields and is amenable to scale-up. The alternative Reformatsky reaction presents a viable, albeit longer, synthetic route. Thorough characterization using NMR, MS, and IR spectroscopy is crucial to ensure the identity and purity of the final product, which is a valuable intermediate for further synthetic applications in drug discovery and development.

References

Introduction: The Strategic Value of Saturated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 2-(4,4-dimethylcyclohexyl)acetic acid as a Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Historically, aromatic rings, particularly the phenyl group, have been ubiquitous motifs in drug design. However, their inherent planarity and susceptibility to oxidative metabolism often present significant liabilities. This has catalyzed a shift towards the exploration of saturated carbocyclic scaffolds as bioisosteric replacements. Among these, the 4,4-dimethylcyclohexyl moiety has emerged as a particularly valuable building block.

This technical guide provides a comprehensive overview of this compound, a key synthon for introducing the 4,4-dimethylcyclohexyl group. We will delve into its synthesis, physicochemical properties, and strategic applications, with a particular focus on how the gem-dimethyl substitution offers distinct advantages in mitigating metabolic instability. A case study on its successful incorporation into inverse agonists of the retinoic acid-related orphan receptor gamma t (RORγt) will illustrate its practical utility in a modern drug discovery program.

Physicochemical Properties and Stereochemical Considerations

The this compound building block possesses a unique combination of properties that make it an attractive tool for medicinal chemists.

PropertyValueSource
Molecular Formula C10H18O2--INVALID-LINK--
Molecular Weight 170.25 g/mol --INVALID-LINK--
CAS Number 681448-25-9--INVALID-LINK--
Appearance White Solid--INVALID-LINK--
Predicted pKa ~4.72--INVALID-LINK--
Predicted logP ~2.5-3.0--INVALID-LINK--

The cyclohexane ring exists predominantly in a chair conformation. The gem-dimethyl groups at the C4 position lock the conformation and prevent ring flipping to some extent. The acetic acid side chain can exist in either an axial or equatorial position, with the equatorial position being sterically favored. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

Synthesis of this compound

A reliable and scalable synthesis of the title compound is crucial for its application in drug discovery programs. A common and effective method is the Arndt-Eistert homologation of the readily available 4,4-dimethylcyclohexanecarboxylic acid. This two-step process extends the carbon chain by one methylene unit.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Arndt-Eistert Homologation 4,4-dimethylcyclohexanone 4,4-dimethylcyclohexanone 4,4-dimethylcyclohexanecarboxylic acid 4,4-dimethylcyclohexanecarboxylic acid 4,4-dimethylcyclohexanone->4,4-dimethylcyclohexanecarboxylic acid  Oxidation (e.g., Jones Oxidation) Acid Chloride Acid Chloride 4,4-dimethylcyclohexanecarboxylic acid->Acid Chloride  1. SOCl₂ or (COCl)₂ Diazoketone Diazoketone Acid Chloride->Diazoketone  2. CH₂N₂ or (CH₃)₃SiCHN₂ Ketene Ketene Diazoketone->Ketene  3. Ag₂O, H₂O, Δ (Wolff Rearrangement) This compound This compound Ketene->this compound  4. H₂O (Hydration)

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 4,4-Dimethylcyclohexanecarboxylic Acid

This protocol is a representative procedure for the oxidation of a cyclohexanone to a carboxylic acid.

  • Reaction Setup: To a solution of 4,4-dimethylcyclohexanone (1.0 eq) in acetone at 0 °C, add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the addition of isopropanol. Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield 4,4-dimethylcyclohexanecarboxylic acid.

Experimental Protocol: Arndt-Eistert Homologation

This procedure is a well-established method for the one-carbon homologation of carboxylic acids.[1][2][3]

  • Acid Chloride Formation: To a solution of 4,4-dimethylcyclohexanecarboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction at room temperature until gas evolution ceases. Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

  • Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether). At 0 °C, add a solution of diazomethane or (trimethylsilyl)diazomethane in an appropriate solvent dropwise until a persistent yellow color is observed. Stir for an additional hour at 0 °C. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Wolff Rearrangement and Hydrolysis: To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 eq) in water. Heat the mixture to reflux. The reaction progress can be monitored by the evolution of nitrogen gas.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite. Acidify the filtrate with aqueous HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by column chromatography or recrystallization.

The 4,4-Dimethylcyclohexyl Group in Medicinal Chemistry: A Strategic Choice

The incorporation of the 4,4-dimethylcyclohexyl moiety is a deliberate strategy to enhance the drug-like properties of a lead compound.

A Bulky, Lipophilic Scaffold

The 4,4-dimethylcyclohexyl group is a non-planar, lipophilic fragment that can effectively fill hydrophobic pockets in target proteins. Its three-dimensional structure provides a different spatial arrangement compared to a flat phenyl ring, which can lead to improved binding affinity and selectivity.

Enhancing Metabolic Stability: The Role of the Gem-Dimethyl Group

A primary driver for using the 4,4-dimethylcyclohexyl group is to improve metabolic stability.[4][5] Saturated rings like cyclohexane are susceptible to oxidation by cytochrome P450 enzymes, typically at the 3- or 4-positions.[6] The introduction of gem-dimethyl groups at the C4 position sterically hinders this site from enzymatic attack, effectively blocking a major metabolic pathway. This leads to a longer in vivo half-life and increased exposure of the parent drug.

Diagram of Metabolic Blocking

G cluster_0 Standard Cyclohexyl Ring cluster_1 4,4-Dimethylcyclohexyl Ring A Cyclohexyl-R B Hydroxylated Metabolite A->B CYP450 Oxidation (at C4) C 4,4-Dimethylcyclohexyl-R D Metabolism Blocked C->D Steric Hindrance (gem-dimethyl group)

Caption: The gem-dimethyl group sterically shields the C4 position from oxidative metabolism.

Case Study: Application in the Development of RORc/RORγt Inverse Agonists

A compelling example of the utility of the 4,4-dimethylcyclohexyl group is in the development of inverse agonists for the retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that is a master regulator of T-helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[7]

Structure-Activity Relationship (SAR) Insights

In several series of RORγt inverse agonists, the incorporation of a bulky, lipophilic group that can access a hydrophobic pocket in the ligand-binding domain is crucial for high potency. While phenyl and simple cyclohexyl groups have been explored, the 4,4-dimethylcyclohexyl moiety has been shown to offer a superior balance of potency and pharmacokinetic properties.

Compound AnalogueRORγt IC50Metabolic Stability (HLM t1/2)Rationale
Phenyl AnalogueModerateLowSusceptible to aromatic oxidation.
Cyclohexyl AnalogueModerate to HighModerateImproved sp3 character, but C4 position is a metabolic liability.
4,4-Dimethylcyclohexyl Analogue High High Fills hydrophobic pocket and blocks C4 oxidation, leading to improved potency and stability.

This table represents a generalized trend observed across different RORγt inverse agonist scaffolds.

The gem-dimethyl group not only enhances metabolic stability but can also contribute to binding affinity by making favorable van der Waals contacts within the hydrophobic pocket of the RORγt ligand-binding domain.

Workflow for Biological Evaluation

G Synthesized Compound Synthesized Compound Primary Assay Primary Assay Synthesized Compound->Primary Assay RORγt Reporter Assay Potency Determination (IC₅₀) Potency Determination (IC₅₀) Primary Assay->Potency Determination (IC₅₀) Dose-Response Selectivity Profiling Selectivity Profiling Potency Determination (IC₅₀)->Selectivity Profiling vs. RORα, RORβ Cellular Assay Cellular Assay Selectivity Profiling->Cellular Assay IL-17A Production in Th17 cells In Vitro ADME In Vitro ADME Cellular Assay->In Vitro ADME Metabolic Stability (Microsomes) Permeability (Caco-2) In Vivo PK/PD Studies In Vivo PK/PD Studies In Vitro ADME->In Vivo PK/PD Studies Animal Models

References

physical and chemical properties of 2-(4,4-dimethylcyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(4,4-dimethylcyclohexyl)acetic acid is a saturated carboxylic acid characterized by a cyclohexane ring substituted with two methyl groups at the C4 position and an acetic acid moiety at the C1 position. Its unique structural features, particularly the gem-dimethyl group which imparts conformational rigidity, make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an analysis of its spectroscopic characteristics, tailored for researchers and professionals in drug development and chemical synthesis. Recent patent literature indicates its utility as a key intermediate in the synthesis of novel potassium channel activators, highlighting its relevance in the development of therapies for central and peripheral nervous system disorders[1].

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers. These data points are critical for database searches, regulatory submissions, and accurate experimental design.

Chemical Structure

The structure of this compound is depicted below. The gem-dimethyl group on the cyclohexane ring restricts ring inversion, leading to more defined conformational isomers which can be critical for stereospecific interactions in biological systems.

Caption: 2D Structure of this compound.

Key Identifiers

All quantitative and identifying data for the compound are summarized in the table below for ease of reference. This information is crucial for sourcing, registration, and analytical characterization.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 681448-25-9[1]
Molecular Formula C₁₀H₁₈O₂N/A
Molecular Weight 170.25 g/mol N/A
Canonical SMILES CC1(CCC(CC1)CC(=O)O)CN/A
InChIKey HIQKOCLKQSNITC-UHFFFAOYSA-NN/A

Physical and Chemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. They are essential for process development, formulation, and predicting pharmacokinetic profiles.

Physical Properties
PropertyValueNotes and Rationale
Appearance White SolidExpected for a saturated carboxylic acid of this molecular weight at room temperature.
Boiling Point 266.4 ± 8.0 °C (Predicted)The high boiling point is due to the ability of carboxylic acids to form stable hydrogen-bonded dimers, which effectively doubles the molecular weight and increases the energy required for vaporization.[2]
pKa 4.72 ± 0.10 (Predicted)This value is typical for a simple aliphatic carboxylic acid. The alkyl substituent has a minor electron-donating inductive effect, making it slightly less acidic than formic acid but comparable to acetic acid.[3]
Solubility Insoluble in water. Soluble in organic solvents like alcohols, ethers, and chlorinated solvents.As a carboxylic acid with 10 carbon atoms, the large, nonpolar hydrocarbon portion dominates its properties, making it hydrophobic.[3][4][5] It is expected to be soluble in less polar organic solvents where van der Waals interactions can occur.[2][6]
Chemical Reactivity

The primary reactive center of this compound is the carboxyl group. This functional group can undergo a variety of well-established transformations, making it a versatile synthetic intermediate.

  • Acid-Base Reactions: As a carboxylic acid, it readily reacts with bases to form carboxylate salts, which are typically more soluble in water than the parent acid.[3]

  • Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. This is a standard equilibrium-driven process.

  • Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine, typically requiring activation to an acid chloride or the use of coupling agents (e.g., DCC, EDC).

  • Reduction: The carboxyl group can be reduced to a primary alcohol (2-(4,4-dimethylcyclohexyl)ethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Proposed Synthesis Protocol: Arndt-Eistert Homologation

A robust and logical method for the synthesis of this compound is the Arndt-Eistert homologation of 4,4-dimethylcyclohexanecarboxylic acid. This reaction sequence extends the carbon chain of a carboxylic acid by one methylene (-CH₂-) unit and is a well-established, high-yielding procedure. The required starting material, 4,4-dimethylcyclohexanecarboxylic acid (CAS 25186-27-0), is commercially available.[7][8]

Caption: Workflow for Arndt-Eistert homologation synthesis.

Detailed Step-by-Step Methodology

Expertise & Causality: This protocol is designed for robustness. Each step includes explanations for the choice of reagents and conditions, ensuring both scientific integrity and practical success.

Step 1: Formation of the Acid Chloride

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-dimethylcyclohexanecarboxylic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature. Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. It is used in excess to drive the reaction to completion, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4,4-dimethylcyclohexanecarbonyl chloride is typically used in the next step without further purification.

Step 2: Formation of the α-Diazoketone

  • Preparation: Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether (Et₂O). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a freshly prepared ethereal solution of diazomethane (CH₂N₂, 2.2 eq) with vigorous stirring. Trustworthiness & Safety: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood using appropriate safety precautions (blast shield, non-etched glassware). The reaction is performed at 0°C to control the exothermic reaction and minimize side reactions. A second equivalent of diazomethane is required to neutralize the HCl generated in situ.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The persistence of a yellow color indicates an excess of diazomethane.

  • Quenching: Carefully add a few drops of acetic acid to quench any remaining diazomethane until the yellow color disappears.

  • Workup: The solvent can be carefully removed under reduced pressure to yield the crude α-diazoketone, which is often a yellow solid.

Step 3: Wolff Rearrangement and Hydrolysis

  • Setup: Dissolve the crude α-diazoketone from Step 2 in a mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add silver(I) oxide (Ag₂O, 0.1 eq) as a catalyst. Causality: A silver catalyst (or photochemical/thermal conditions) is required to facilitate the Wolff rearrangement. The catalyst promotes the loss of N₂ gas and the 1,2-alkyl shift to form a highly reactive ketene intermediate.

  • Reaction: Heat the suspension to 60-80°C. Vigorous evolution of nitrogen gas should be observed. Continue heating until gas evolution ceases (typically 2-3 hours).

  • Workup & Purification: Cool the reaction mixture and filter it through a pad of Celite to remove the silver catalyst. Acidify the filtrate with aqueous HCl and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.0broad singlet1HH -O-C=OThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which is exchangeable with D₂O.
~2.25doublet2H-CH₂-COOHThese protons are alpha to the carbonyl group, which is electron-withdrawing, shifting them downfield. They are coupled to the adjacent methine proton.
~1.80multiplet1H-CH -CH₂COOHThis methine proton is coupled to the adjacent methylene protons of the ring and the acetic acid moiety.
~1.20 - 1.60multiplet8HCyclohexane -CH₂-These are the four sets of methylene protons on the cyclohexane ring. They will appear as complex, overlapping multiplets.
~0.88singlet6H-C(CH ₃)₂The two methyl groups are chemically equivalent and attached to a quaternary carbon, so they appear as a single, sharp peak with no coupling.
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted Shift (ppm)Carbon AssignmentRationale
~179C =OThe carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.
~42-C H₂-COOHThe carbon alpha to the carbonyl group.
~38-C H-CH₂COOHThe methine carbon of the cyclohexane ring attached to the acetic acid group.
~35Ring -C H₂-Methylene carbons on the cyclohexane ring. There will be multiple, closely spaced signals in this region.
~32-C (CH₃)₂The quaternary carbon bearing the two methyl groups.
~28-C(C H₃)₂The two equivalent methyl group carbons.
Mass Spectrometry (Electron Ionization)

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion (M⁺) is expected at m/z = 170. The fragmentation pattern will be characteristic of aliphatic carboxylic acids.

  • Molecular Ion (M⁺): A peak at m/z = 170 corresponding to [C₁₀H₁₈O₂]⁺.

  • Loss of Carboxyl Group: A significant fragment at m/z = 125, corresponding to the loss of the -COOH radical (45 Da). This [M-45]⁺ peak is often prominent for carboxylic acids.

  • McLafferty Rearrangement: A potential fragment at m/z = 60, corresponding to ionized acetic acid, [CH₃COOH]⁺, though this may be of low intensity.

  • Cyclohexyl Ring Fragmentation: A series of peaks corresponding to the fragmentation of the alkyl portion of the molecule, with losses of alkyl fragments (e.g., C₂H₄, C₃H₆) leading to clusters of peaks separated by 14 Da (-CH₂-).

Applications and Significance

The primary documented application of this compound is as a key intermediate in pharmaceutical research. A recent patent application describes its use in the synthesis of N-(pyrimidin-4-ylmethyl) amides, which are potent activators of Kv7.2/Kv7.3 potassium channels[1]. These channels are critical for regulating neuronal excitability, and their activators are being investigated for the treatment of epilepsy, neuropathic pain, and other disorders of the central and peripheral nervous systems[1]. The 4,4-dimethylcyclohexyl moiety likely serves as a lipophilic group that can favorably interact with the target protein and improve the pharmacokinetic properties of the final drug candidate.

Conclusion

This compound is a well-defined chemical entity with predictable physical and chemical properties. Its synthesis is achievable through standard organic chemistry transformations like the Arndt-Eistert homologation. The provided spectroscopic analysis offers a clear roadmap for its characterization. Its demonstrated utility as an intermediate in the synthesis of neurologically active compounds underscores its importance for professionals in drug discovery and development. This guide serves as a foundational technical resource to support further research and application of this valuable molecule.

References

An In-depth Technical Guide to the Structural Analogs of 2-(4,4-dimethylcyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4,4-dimethylcyclohexyl)acetic acid scaffold represents a core structural motif with significant potential in medicinal chemistry. While direct literature on this specific molecule is sparse, its structural components—a gem-disubstituted cyclohexane ring and an acetic acid moiety—are present in a variety of biologically active compounds. This guide provides a comprehensive analysis of the synthesis, potential biological activities, and structure-activity relationships (SAR) of structural analogs of this compound. By examining related compounds, we can infer the potential therapeutic applications and guide future research in the development of novel drug candidates based on this scaffold. This document delves into synthetic strategies, explores potential biological targets in inflammation and neurological disorders, and provides detailed experimental protocols for the synthesis and evaluation of these promising analogs.

Introduction: The this compound Scaffold

The molecule this compound is a carboxylic acid featuring a cyclohexane ring substituted at the 4-position with two methyl groups (a gem-dimethyl group) and an acetic acid group at the 2-position. The gem-dimethyl group is a particularly interesting structural feature, as it can significantly influence the conformation and physicochemical properties of the cyclohexane ring, a phenomenon known as the Thorpe-Ingold effect. This effect can impact the binding affinity of the molecule to biological targets by restricting conformational flexibility and presenting a specific spatial arrangement of functional groups.

While this compound itself is primarily available as a building block for organic synthesis, its structural analogs have shown promise in various therapeutic areas.[1][2] For instance, derivatives of cyclohexylacetic acid are known to act as anti-inflammatory agents and selective agonists for the prostaglandin E2 receptor subtype 4 (EP4), a key target in inflammatory and immunological pathways.[3] Furthermore, related structures are utilized as intermediates in the synthesis of dopamine receptor ligands, suggesting potential applications in the treatment of neurological disorders.[4]

This guide will explore the synthetic pathways to access this compound and its analogs, discuss the potential biological activities based on SAR studies of related compounds, and provide detailed experimental protocols to facilitate further research and drug discovery efforts.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound can be approached through several established organic chemistry methodologies. The key starting material for these syntheses is 4,4-dimethylcyclohexanone.

Synthesis of the Key Intermediate: 4,4-Dimethylcyclohexanone

4,4-Dimethylcyclohexanone is a commercially available intermediate that can be synthesized through various methods, including the alkylation of cyclohexanone.[3][5]

Protocol 1: Synthesis of 4,4-Dimethylcyclohexanone

  • Reaction: Alkylation of cyclohexanone with dimethyl sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone and an excess of dimethyl sulfate.

    • Heat the mixture under reflux for several hours to facilitate the dialkylation at the 4-position.

    • After cooling, quench the reaction by carefully adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine to remove impurities.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4,4-dimethylcyclohexanone.[3]

Elongation of the Acetic Acid Side Chain

Once 4,4-dimethylcyclohexanone is obtained, the acetic acid side chain can be introduced and elongated through several methods.

The Wittig reaction is a powerful tool for converting ketones into alkenes, which can then be further functionalized to the desired carboxylic acid.[6][7][8][9][10]

Protocol 2: Synthesis of Ethyl 2-(4,4-dimethylcyclohexylidene)acetate via Wittig Reaction

  • Reaction: Wittig reaction of 4,4-dimethylcyclohexanone with a phosphorus ylide derived from an ethyl haloacetate.

  • Procedure:

    • Prepare the phosphonium ylide by reacting triphenylphosphine with ethyl bromoacetate to form the phosphonium salt, followed by deprotonation with a strong base like sodium hydride in an anhydrous solvent (e.g., THF).

    • To the resulting ylide solution, add 4,4-dimethylcyclohexanone dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain ethyl 2-(4,4-dimethylcyclohexylidene)acetate.

A variation of the Wittig reaction, the HWE reaction often provides better yields and easier purification.

Protocol 3: Synthesis of Ethyl 2-(4,4-dimethylcyclohexylidene)acetate via HWE Reaction

  • Reaction: HWE reaction of 4,4-dimethylcyclohexanone with a phosphonate ester.

  • Procedure:

    • To a solution of triethyl phosphonoacetate in an anhydrous solvent like THF, add a strong base such as sodium hydride at 0 °C to generate the phosphonate carbanion.

    • Add 4,4-dimethylcyclohexanone to the reaction mixture and allow it to stir at room temperature.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

The unsaturated ester obtained from the Wittig or HWE reaction can be converted to the final product through reduction and hydrolysis.

Protocol 4: Synthesis of this compound

  • Reaction: Catalytic hydrogenation of the double bond followed by ester hydrolysis.

  • Procedure:

    • Dissolve ethyl 2-(4,4-dimethylcyclohexylidene)acetate in a suitable solvent like ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

    • Filter the catalyst and concentrate the solvent to obtain ethyl 2-(4,4-dimethylcyclohexyl)acetate.

    • Hydrolyze the ester by refluxing with an aqueous solution of a base (e.g., NaOH), followed by acidification with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter, wash with cold water, and dry to yield this compound.

Diagram 1: Synthetic Pathway to this compound via Wittig/HWE Reaction

Synthetic_Pathway cluster_0 Wittig/HWE Reaction cluster_1 Reduction & Hydrolysis Cyclohexanone 4,4-Dimethylcyclohexanone UnsaturatedEster Ethyl 2-(4,4-dimethyl- cyclohexylidene)acetate Cyclohexanone->UnsaturatedEster Ylide Phosphorus Ylide (from Ethyl Bromoacetate) Ylide->UnsaturatedEster Wittig Phosphonate Phosphonate Ester (Triethyl phosphonoacetate) Phosphonate->UnsaturatedEster HWE SaturatedEster Ethyl 2-(4,4-dimethyl- cyclohexyl)acetate UnsaturatedEster->SaturatedEster H2, Pd/C FinalProduct 2-(4,4-dimethylcyclohexyl) acetic acid SaturatedEster->FinalProduct 1. NaOH 2. HCl

A schematic of the synthesis of the target compound.

An alternative route involves the Arndt-Eistert reaction, which extends a carboxylic acid by one carbon.[1][4][11][12][13]

Protocol 5: Synthesis of this compound via Arndt-Eistert Homologation

  • Reaction: One-carbon homologation of 4,4-dimethylcyclohexanecarboxylic acid.

  • Procedure:

    • Convert 4,4-dimethylcyclohexanecarboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

    • React the acid chloride with diazomethane to form the α-diazoketone.

    • Induce Wolff rearrangement of the diazoketone using a silver catalyst (e.g., silver oxide) in the presence of water to form the homologous carboxylic acid.

Diagram 2: Arndt-Eistert Homologation Workflow

Arndt_Eistert CarboxylicAcid 4,4-Dimethylcyclohexane- carboxylic Acid AcidChloride Acid Chloride CarboxylicAcid->AcidChloride SOCl2 Diazoketone α-Diazoketone AcidChloride->Diazoketone CH2N2 Ketene Ketene Intermediate Diazoketone->Ketene Ag2O, Δ (Wolff Rearrangement) FinalProduct 2-(4,4-dimethylcyclohexyl) acetic acid Ketene->FinalProduct H2O

Workflow for the Arndt-Eistert homologation.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Based on the biological activities of structurally similar compounds, we can hypothesize the potential therapeutic applications of this compound and its analogs.

Anti-inflammatory Activity

Analogs of cyclohexylacetic acid have demonstrated significant anti-inflammatory properties.[5][14]

  • EP4 Receptor Agonism: 2-[4-(propoxymethyl)cyclohexyl]acetic acid derivatives are potent and selective agonists of the EP4 receptor.[3] Activation of the EP4 receptor is associated with anti-inflammatory and tissue-protective effects. The 4,4-dimethyl substitution on the cyclohexane ring could influence the binding affinity and selectivity for the EP4 receptor.

  • Inhibition of Pro-inflammatory Cytokines: Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[5] The lipophilicity and conformational constraints imposed by the gem-dimethyl group in this compound could modulate its interaction with inflammatory targets.

Table 1: SAR of Cyclohexane Acetic Acid Analogs as Anti-inflammatory Agents

Structural ModificationEffect on Anti-inflammatory ActivityReference
Propoxymethyl group at C4Potent and selective EP4 receptor agonism[3]
Amidrazone functionalizationInhibition of TNF-α and IL-6 secretion[5]
gem-Dimethyl group at C4Hypothesized to enhance lipophilicity and receptor binding affinity-
Applications in Neurological Disorders

The cyclohexylacetic acid scaffold is also relevant in the context of neurological disorders.

  • Dopamine Receptor Ligand Intermediate: 2-(4-aminocyclohexyl)-ethyl acetate is a key intermediate in the synthesis of dopamine receptor ligands.[4] This suggests that derivatives of this compound could be explored for their potential to modulate dopaminergic signaling.

  • Gabapentin Analogs: Gabapentin, a widely used anticonvulsant and analgesic, is a GABA analog with a cyclohexyl ring. While the substitution pattern is different, the presence of the cyclohexane ring highlights its acceptance in the central nervous system. The 4,4-dimethyl substitution could influence blood-brain barrier permeability and interaction with neuronal targets.

Diagram 3: Potential Biological Targets and Signaling Pathways

Biological_Targets cluster_inflammation Inflammatory Pathways cluster_neuro Neurological Pathways CoreScaffold This compound Analogs EP4R EP4 Receptor CoreScaffold->EP4R Agonism Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) CoreScaffold->Cytokines Inhibition DopamineR Dopamine Receptors CoreScaffold->DopamineR Modulation NeuronalChannels Neuronal Ion Channels (e.g., VGCC) CoreScaffold->NeuronalChannels Modulation AntiInflammatory AntiInflammatory EP4R->AntiInflammatory Anti-inflammatory Effects InflammatoryResponse InflammatoryResponse Cytokines->InflammatoryResponse Inflammation NeurologicalEffects NeurologicalEffects DopamineR->NeurologicalEffects Neuromodulation NeuronalChannels->NeurologicalEffects

Potential biological targets and pathways for analogs.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of novel this compound analogs, the following experimental protocols can be employed.

In Vitro Anti-inflammatory Assays

Protocol 6: EP4 Receptor Binding Assay

  • Objective: To determine the binding affinity of the test compounds for the human EP4 receptor.

  • Method: Radioligand binding assay using membranes from cells expressing the human EP4 receptor and a radiolabeled ligand (e.g., [3H]-PGE2).

  • Procedure:

    • Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of the radioligand.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filter to determine the amount of bound radioligand.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Protocol 7: Cytokine Release Assay

  • Objective: To measure the effect of the test compounds on the release of pro-inflammatory cytokines from immune cells.

  • Method: Enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide - LPS).

    • Treat the cells with varying concentrations of the test compound.

    • After incubation, collect the cell supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.

In Vitro Neurological Assays

Protocol 8: Dopamine Receptor Binding Assay

  • Objective: To assess the binding affinity of the test compounds for dopamine receptors (e.g., D2, D3).

  • Method: Similar to the EP4 receptor binding assay, using cell membranes expressing the specific dopamine receptor subtype and a corresponding radioligand (e.g., [3H]-spiperone for D2 receptors).

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct biological data for the parent molecule is limited, the analysis of its structural analogs suggests potential applications in the treatment of inflammatory diseases and neurological disorders. The gem-dimethyl group is a key structural feature that can be exploited to fine-tune the pharmacological properties of these compounds.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives with systematic modifications to the acetic acid side chain and the cyclohexane ring. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a solid foundation for such investigations, paving the way for the discovery of new and effective drugs.

References

An In-depth Technical Guide to Potential Therapeutic Targets for 2-(4,4-dimethylcyclohexyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 2-(4,4-dimethylcyclohexyl)acetic acid represent a class of synthetic small molecules with significant therapeutic potential, largely attributable to their distinct structural features: a lipophilic dimethylcyclohexyl moiety and a carboxylic acid functional group. This guide provides a comprehensive exploration of promising therapeutic targets for these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the scientific rationale for target selection, detail the intricate signaling pathways involved, and provide robust, step-by-step experimental protocols for target validation. The targets discussed—Prostaglandin E2 Receptor EP4 (EP4), Peroxisome Proliferator-Activated Receptors (PPARs), and Fatty Acid Amide Hydrolase (FAAH)—are implicated in a range of pathophysiological processes, including inflammation, pain, and metabolic disorders, making them compelling areas of investigation for this chemical scaffold.

Introduction: The Therapeutic Promise of a Unique Chemical Scaffold

The this compound scaffold is characterized by a bulky, lipophilic dimethylcyclohexyl group, which can facilitate passage across biological membranes and promote interactions with hydrophobic binding pockets within protein targets.[[“]][2][3] The presence of a carboxylic acid group, a common pharmacophore in numerous approved drugs, allows for critical electrostatic and hydrogen bond interactions with target proteins.[[“]] This combination of lipophilicity and a key interactive functional group suggests that derivatives of this scaffold could modulate the activity of a variety of enzymes and receptors. This guide will focus on three high-potential therapeutic targets, selected based on the structural characteristics of these derivatives and their relevance to prevalent diseases.

Prostaglandin E2 Receptor EP4: A Key Modulator of Inflammation and Pain

The Prostaglandin E2 (PGE2) receptor EP4 subtype has emerged as a significant target for anti-inflammatory and analgesic therapies.[4] Notably, structurally similar compounds, such as 2-[4-(propoxymethyl)cyclohexyl]acetic acid derivatives, have been identified as potent and selective EP4 receptor agonists. This precedent strongly suggests that this compound derivatives could also interact with this receptor.

Scientific Rationale

The EP4 receptor plays a complex role in inflammation. While PGE2 is a key mediator of inflammatory pain and swelling, activation of the EP4 receptor can also have anti-inflammatory and tissue-protective effects.[2][5] This duality makes selective modulation of the EP4 receptor an attractive therapeutic strategy. The lipophilic cyclohexyl ring of the this compound derivatives can potentially occupy the hydrophobic channel of the EP4 receptor, while the carboxylic acid can form crucial interactions with key residues in the binding site, mimicking the binding of the natural ligand, PGE2.

Signaling Pathway

The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs).[2][5] Agonist binding triggers a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the modulation of gene expression and cellular responses.[2] Interestingly, emerging evidence suggests that the EP4 receptor can also couple to other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, adding another layer of complexity and potential for therapeutic intervention.[5]

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EP4 EP4 Receptor Gs Gαs EP4->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gs->AC Stimulation Ligand 2-(4,4-dimethylcyclohexyl) acetic acid derivative (Agonist) Ligand->EP4 ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(4,4-dimethylcyclohexyl) acetic acid derivative PPAR PPAR Ligand->PPAR Binding Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binding Coactivators Co-activators PPRE->Coactivators Recruitment Gene Target Gene Transcription Coactivators->Gene Initiation FAAH_Inhibition_Workflow cluster_inhibition FAAH Inhibition cluster_signaling Endocannabinoid Signaling Inhibitor 2-(4,4-dimethylcyclohexyl) acetic acid derivative FAAH FAAH Inhibitor->FAAH Inhibits Anandamide_Degradation Anandamide Degradation FAAH->Anandamide_Degradation Anandamide Increased Anandamide CB_Receptors CB1/CB2 Receptors Anandamide->CB_Receptors Activates Downstream Downstream Signaling (e.g., ↓cAMP) CB_Receptors->Downstream Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammation) Downstream->Therapeutic_Effects

References

Methodological & Application

protocol for amide coupling of 2-(4,4-dimethylcyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Protocols for Amide Coupling of 2-(4,4-dimethylcyclohexyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] While numerous protocols exist, the successful coupling of sterically demanding substrates, such as this compound, presents a significant synthetic hurdle. The bulky 4,4-dimethylcyclohexyl group adjacent to the carboxylic acid moiety sterically shields the reaction center, impeding the approach of the amine nucleophile and slowing the rate of reaction with standard coupling agents.[3][4]

This application note serves as an in-depth guide for overcoming these steric challenges. As senior application scientists, our goal is not merely to provide recipes, but to explain the underlying principles that govern the selection of reagents and reaction conditions. We will explore several robust protocols, from the use of high-reactivity uronium salts to classic acyl halide and mixed anhydride strategies, providing the rationale and step-by-step instructions necessary to achieve high-yield synthesis of amides from this compound and other similarly hindered substrates.

Pillar 1: Selecting the Optimal Coupling Strategy

The key to successfully coupling a hindered acid lies in the efficient generation of a highly reactive intermediate. The choice of coupling reagent is therefore paramount and depends on factors like the nucleophilicity of the amine, desired reaction conditions, and tolerance of other functional groups.[1][5]

  • Uronium/Aminium Salt-Based Reagents (e.g., HATU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high reactivity and are often the first choice for difficult couplings.[1][6] They react with the carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine, even when sterically encumbered.[1][6] HATU is particularly effective at minimizing racemization if chiral centers are present.[7]

  • Carbodiimide-Based Reagents (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common, water-soluble coupling reagent.[1] For hindered substrates, EDC is almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1][5][7] The additive intercepts the initial O-acylisourea intermediate to form a more reactive and stable active ester, which then reacts with the amine.[1] While cost-effective, this method may require longer reaction times or elevated temperatures for challenging substrates.[1]

  • Acyl Halide Formation: This classic two-step approach involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] The isolated acyl chloride then readily reacts with the amine, often at low temperatures.[10][11] This method is extremely effective for hindered systems because the acyl chloride is one of the most activated forms of a carboxylic acid.[12]

  • Mixed Anhydride Method: This strategy involves activating the carboxylic acid by forming a mixed anhydride, typically with a chloroformate like isobutyl chloroformate.[13] The resulting mixed anhydride has two electrophilic carbonyl centers. Nucleophilic attack by the amine preferentially occurs at the less sterically hindered carbonyl derived from the substrate, leading to the desired amide.[14] This method is a powerful alternative for peptide synthesis and for coupling hindered acids.

Comparative Overview of Recommended Coupling Strategies
StrategyCoupling Reagent(s)BaseTypical SolventTemperatureKey AdvantagesPotential Issues
Uronium Salt HATUDIPEA, TEADMF, DCM0 °C to RTHigh reactivity, fast, low racemization, excellent for hindered substrates.[1][6]Higher cost, reagent can react with unprotected N-termini.[7]
Carbodiimide EDC, HOBtDIPEA, TEADMF, DCMRT to 50 °CCost-effective, water-soluble byproducts (EDC).[1]Slower for hindered substrates, may require heat, potential for side reactions.[1][3]
Acyl Chloride SOCl₂ or (COCl)₂, then aminePyridine, TEADCM, THF0 °C to RTHighly reactive intermediate, very effective for hindered acids.[9][12]Two-step process, harsh reagents (SOCl₂), potential for side reactions with sensitive functional groups.
Mixed Anhydride Isobutyl ChloroformateNMM, TEATHF, DCM-15 °C to RTEffective for hindered acids, relatively inexpensive.[15][14]Potential for urethane byproduct formation, requires careful temperature control.[14]

Pillar 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to stoichiometry, temperature control, and anhydrous conditions is critical for success, especially given the challenging nature of the substrate.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting protocol for this compound due to its high success rate with sterically demanding substrates.[6][16]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine)

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add HATU (1.1 equiv) to the mixture, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Reaction Monitoring: Monitor the consumption of the carboxylic acid by TLC or LC-MS. For difficult couplings, the reaction may require stirring for up to 24 hours.[1]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Expert Insights: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU to form the highly reactive OAt-active ester.[1] Cooling to 0 °C initially helps to control the exothermic reaction and minimize potential side reactions.

Protocol 2: Acyl Chloride Formation and Amination

This robust, two-step protocol is an excellent alternative if uronium salt-based methods fail or are not desired.

Materials:

  • This compound (1.0 equiv)

  • Oxalyl chloride or Thionyl chloride (1.5 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic DMF (1-2 drops)

  • Amine (1.2 - 1.5 equiv)

  • Triethylamine (TEA) or Pyridine (2.0 - 3.0 equiv)

Step-by-Step Methodology:

Step A: Formation of the Acyl Chloride

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Add a catalytic amount of DMF (1 drop per 1 mmol of acid).

  • Cool the solution to 0 °C and add oxalyl chloride (1.5 equiv) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess solvent and oxalyl chloride. The resulting crude acyl chloride is typically used immediately in the next step.[9]

Step B: Amide Formation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the amine (1.2 equiv) and TEA (2.5 equiv) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the layers and wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Expert Insights: The use of catalytic DMF with oxalyl chloride forms the Vilsmeier reagent in situ, which is the active species that converts the acid to the acyl chloride. This method is highly effective but requires care due to the corrosive and toxic nature of the reagents.

Protocol 3: Mixed Anhydride Method

This protocol provides another reliable activation pathway, particularly useful in peptide synthesis and for hindered systems.[15]

Materials:

  • This compound (1.0 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Isobutyl chloroformate (1.1 equiv)

  • Amine (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -15 °C (a dry ice/acetonitrile bath is suitable).

  • Add N-Methylmorpholine (NMM) (1.1 equiv) dropwise and stir for 1-2 minutes.

  • Add isobutyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below -10 °C. A precipitate of NMM·HCl may form. Stir for 10-15 minutes at -15 °C.

  • Add the amine (1.1 equiv), either neat or as a solution in cold THF, to the mixed anhydride solution.

  • Stir the reaction at -15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Filter off any precipitated salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Expert Insights: Precise temperature control during the formation of the mixed anhydride is crucial to prevent disproportionation and other side reactions.[14] NMM is often preferred over TEA as it has been shown to reduce side reactions like urethane formation in some cases.[14]

Pillar 3: Visualization of Key Mechanisms and Workflows

General Mechanism of Amide Bond Formation

The core principle of all these protocols is the activation of the carboxylic acid to create a good leaving group, facilitating nucleophilic attack by the amine.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Activated R-CO-LG (Activated Intermediate) Acid->Activated + Reagent Reagent Coupling Reagent (e.g., HATU, EDC, SOCl₂) Reagent->Activated Byproduct1 Byproduct Amide R-CO-NH-R' (Amide Product) Activated->Amide Amine R'-NH₂ (Amine) Amine->Amide + Activated Intermediate Byproduct2 Leaving Group (LG-H)

Caption: General two-step mechanism for amide bond formation.

Experimental Workflow for HATU-Mediated Coupling

This diagram illustrates the practical steps from reagent preparation to final product isolation for the recommended HATU protocol.

G A 1. Combine Acid and Amine in Anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add HATU and DIPEA B->C D 4. Warm to RT Stir 2-12h C->D E 5. Monitor by LC-MS/TLC D->E F 6. Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) E->F Reaction Complete G 7. Dry (Na₂SO₄), Filter, and Concentrate F->G H 8. Column Chromatography G->H I Pure Amide Product H->I

Caption: Step-by-step workflow for the HATU coupling protocol.

References

Application Note & Protocols: Esterification of 2-(4,4-dimethylcyclohexyl)acetic acid with Novel Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Ester Synthesis

The synthesis of novel esters is a cornerstone of drug discovery and development, with the ester functional group playing a critical role in modulating physicochemical properties such as lipophilicity, metabolic stability, and cell permeability. 2-(4,4-dimethylcyclohexyl)acetic acid presents a valuable scaffold, combining a rigid, lipophilic cyclohexyl ring with a flexible acetic acid side chain. However, the quaternary carbon bearing two methyl groups introduces significant steric hindrance around the carboxylic acid moiety. This bulkiness severely impedes traditional esterification methods, such as the Fischer-Speier esterification, which often result in low yields or require harsh conditions incompatible with sensitive functional groups present in "novel alcohols".[1][2][3]

This application note provides a detailed guide for researchers on effective strategies to synthesize esters from this challenging substrate. We will explore modern, mild, and efficient coupling methodologies that overcome steric barriers. The protocols described herein are designed to be robust and adaptable for a range of novel primary and secondary alcohols, providing a self-validating framework from reaction setup to final product characterization.

The Causality of Experimental Design: Why Standard Methods Fail

The primary obstacle in the esterification of this compound is the steric shield created by the gem-dimethyl group and the adjacent cyclohexane ring.

  • Fischer-Speier Esterification: This classic acid-catalyzed method relies on the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol.[4][5][6][7] With a sterically hindered acid, the approach of the alcohol nucleophile to the carbonyl carbon is physically blocked, leading to extremely slow reaction rates and unfavorable equilibria.[2] Driving the reaction forward requires high temperatures and a large excess of the alcohol, conditions that can lead to side reactions, especially with complex or tertiary alcohols which are prone to elimination.[5]

To circumvent these limitations, methodologies that activate the carboxylic acid into a more reactive intermediate, without relying on forcing conditions, are essential.

Recommended Methodologies for Hindered Substrates

We will focus on three powerful and widely adopted methods for the esterification of sterically demanding substrates: Steglich Esterification, Yamaguchi Esterification, and the Mitsunobu Reaction.

Steglich Esterification: Mild Activation with Carbodiimides

The Steglich esterification is a highly versatile method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid under mild, neutral conditions.[8][9] The key to its success with hindered substrates is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11]

Mechanism Rationale:

  • DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • DMAP, being a superior nucleophile to the alcohol, rapidly attacks this intermediate to form a resonance-stabilized N-acylpyridinium salt.[10] This new intermediate is significantly more electrophilic and less sterically encumbered at the reaction center.

  • The alcohol can now efficiently attack the activated acyl group, forming the ester and releasing the DMAP catalyst. The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[8][12]

This method is particularly advantageous for acid-labile substrates and for achieving high yields at room temperature.[8][10]

Steglich_Mechanism cluster_activation Activation cluster_coupling Coupling Acid This compound O_Acylisourea O-Acylisourea Intermediate (Reactive) Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Salt (Highly Activated) O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU (precipitate) O_Acylisourea->DCU Side reaction (slow) DMAP DMAP (cat.) Ester Target Ester N_Acylpyridinium->Ester + R'-OH - DMAP N_Acylpyridinium->Ester Alcohol Novel Alcohol (R'-OH) Alcohol->Ester

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Yamaguchi Esterification: Powerful Activation for Severely Hindered Systems

For exceptionally challenging couplings involving bulky secondary alcohols, the Yamaguchi esterification offers superior efficacy.[13] This method involves a two-step, one-pot procedure where the carboxylic acid is first converted to a highly reactive mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[14][15][16]

Mechanism Rationale:

  • The carboxylic acid is deprotonated with a base (e.g., triethylamine) and reacts with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. The bulky and electron-withdrawing trichlorobenzoyl group makes the adjacent carbonyl carbon extremely electrophilic.[14]

  • In the second step, the alcohol is added along with a stoichiometric amount of DMAP. DMAP selectively attacks the less hindered carbonyl of the acetic acid portion of the mixed anhydride, forming the same highly reactive N-acylpyridinium intermediate as in the Steglich reaction, which is then intercepted by the alcohol.[14][17]

This method's power lies in the superb reactivity of the mixed anhydride intermediate, which drives the reaction to completion even with very hindered components.[14]

Mitsunobu Reaction: A Redox Pathway with Stereochemical Control

The Mitsunobu reaction is fundamentally different as it proceeds via a redox pathway, activating the alcohol rather than the carboxylic acid.[18][19][20] It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19]

Mechanism Rationale:

  • PPh₃ and DEAD combine to form a phosphonium salt.

  • The alcohol attacks this species, forming an oxyphosphonium salt, which effectively turns the hydroxyl group into an excellent leaving group.[18][21]

  • The carboxylate, acting as the nucleophile, displaces the activated hydroxyl group in an Sₙ2 reaction.[22]

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter, making it invaluable for synthesizing chiral esters with specific configurations.[21][22] However, the byproducts, triphenylphosphine oxide and the reduced hydrazine, can complicate purification.[19]

Experimental Protocols & Workflow

The following protocols are generalized for a 1 mmol scale. Researchers should adjust quantities as needed and always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental_Workflow Start Start Reagents Weigh Reagents: Acid, Alcohol, Catalysts Start->Reagents Setup Assemble Glassware (under N₂ atmosphere) Reagents->Setup Reaction Execute Reaction Protocol (Steglich, Yamaguchi, or Mitsunobu) Setup->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (¹H NMR, ¹³C NMR, HRMS) Purify->Analyze End Pure Ester Analyze->End

Caption: General experimental workflow for ester synthesis and validation.

Protocol 1: Steglich Esterification

Materials:

Reagent M.W. Amount (1 mmol scale) Equivalents
This compound 184.28 184 mg 1.0
Novel Alcohol - 1.2 mmol 1.2
EDC·HCl 191.70 288 mg 1.5
DMAP 122.17 24 mg 0.2

| Dichloromethane (DCM), anhydrous | - | 10 mL | - |

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the novel alcohol (1.2 eq), and DMAP (0.2 eq).

  • Dissolve the components in anhydrous DCM (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise over 5 minutes with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Track the consumption of the limiting reagent using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[12]

Protocol 2: Yamaguchi Esterification

Materials:

Reagent M.W. Amount (1 mmol scale) Equivalents
This compound 184.28 184 mg 1.0
Triethylamine (TEA) 101.19 152 µL (1.1 mmol) 1.1
2,4,6-Trichlorobenzoyl chloride 243.46 164 µL (1.05 mmol) 1.05
Novel Alcohol - 1.5 mmol 1.5
DMAP 122.17 183 mg (1.5 mmol) 1.5

| Toluene, anhydrous | - | 15 mL | - |

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous toluene (5 mL).

  • Add TEA (1.1 eq) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture for 2 hours at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve the novel alcohol (1.5 eq) and DMAP (1.5 eq) in anhydrous toluene (10 mL).

  • Add the solution from step 4 to the mixed anhydride solution via cannula or syringe and stir at room temperature for 4-12 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated NaHCO₃ solution (15 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with 1M HCl (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Mitsunobu Reaction

Materials:

Reagent M.W. Amount (1 mmol scale) Equivalents
This compound 184.28 276 mg (1.5 mmol) 1.5
Novel Alcohol - 1.0 mmol 1.0
Triphenylphosphine (PPh₃) 262.29 393 mg (1.5 mmol) 1.5
DIAD or DEAD - 1.5 mmol 1.5

| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the novel alcohol (1.0 eq), this compound (1.5 eq), and PPh₃ (1.5 eq).

  • Dissolve the solids in anhydrous THF (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise via syringe over 10 minutes. The reaction may develop a characteristic orange or yellow color.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.[19]

  • Monitoring: Track the consumption of the alcohol by TLC or LC-MS.

  • Workup: Remove the THF under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide, and the DIAD-hydrazine byproduct.

  • Purification: Direct purification by flash column chromatography is often effective. A non-polar solvent wash (e.g., with cold ether or hexane) can sometimes precipitate the triphenylphosphine oxide before chromatography.

Data Summary & Method Selection

The choice of method depends on the specific characteristics of the novel alcohol and the desired outcome.

MethodTypical YieldsReagentsAdvantagesLimitations
Steglich 70-95%EDC/DCC, DMAP (cat.)Mild conditions, simple setup, good for sensitive substrates.[9]DCC byproduct (DCU) can be hard to filter if fine; DCC is a skin sensitizer.[12]
Yamaguchi 80-99%2,4,6-Trichlorobenzoyl chloride, DMAPHighly effective for severely hindered substrates.[13][14]Requires stoichiometric DMAP and a two-step, one-pot procedure.
Mitsunobu 60-90%PPh₃, DEAD/DIADInverts stereochemistry of secondary alcohols; mild conditions.[21][22]Difficult purification of byproducts; redox-sensitive groups may be incompatible.

Conclusion

The esterification of the sterically hindered this compound requires moving beyond traditional acid catalysis. Modern coupling reagents provide mild and efficient pathways to a diverse range of novel esters. The Steglich esterification serves as an excellent starting point for most primary and less-hindered secondary alcohols due to its operational simplicity. For more challenging substrates, particularly bulky secondary alcohols, the Yamaguchi esterification provides a more powerful and reliable alternative. Finally, when precise stereochemical control is required, the Mitsunobu reaction is the method of choice, provided the purification challenges are addressed. By selecting the appropriate methodology based on the principles outlined in this guide, researchers can confidently and efficiently synthesize novel ester derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: Utilizing 2-(4,4-dimethylcyclohexyl)acetic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Scaffolding and Molecular Diversity

In the landscape of modern drug discovery and combinatorial chemistry, the exploration of novel chemical space is paramount. The introduction of unique building blocks into synthetic workflows allows for the generation of diverse molecular scaffolds, which can be screened for a wide array of biological activities. 2-(4,4-dimethylcyclohexyl)acetic acid emerges as a compelling scaffold, offering a rigid, lipophilic dimethylcyclohexyl moiety coupled with a versatile carboxylic acid handle. This structure is of significant interest for introducing steric bulk and hydrophobicity in a controlled manner, potentially enhancing binding affinity and modulating pharmacokinetic properties of lead compounds.

This document provides a comprehensive guide for the effective utilization of this compound in solid-phase organic synthesis (SPOS). As a non-peptidic building block, its incorporation onto a solid support opens avenues for the creation of diverse small molecule libraries. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to confidently integrate this unique aliphatic carboxylic acid into their synthetic strategies. We will delve into the rationale behind the selection of resins, coupling agents, and reaction conditions, ensuring a deep understanding of the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is critical for its successful application in solid-phase synthesis.

PropertyValueSource
CAS Number 681448-25-9[1][2]
Molecular Formula C10H18O2[1]
Molecular Weight 170.25 g/mol [1]
Appearance White Solid
Purity Typically ≥96%

The bulky and non-polar nature of the 4,4-dimethylcyclohexyl group suggests that solvents capable of effectively swelling the solid support and solubilizing the acylating agent will be crucial for achieving high reaction efficiency.

Strategic Considerations for Solid-Phase Synthesis

The successful incorporation of this compound onto a solid support hinges on several key decisions in the synthetic workflow. The choice of resin, linker, and coupling chemistry will dictate the overall success of the synthesis and the ease of product isolation.

Resin and Linker Selection: Tailoring the Solid Support to the Synthetic Goal

The selection of an appropriate resin and linker is the foundational step in any solid-phase synthesis.[3] For the immobilization of a carboxylic acid, resins functionalized with hydroxyl or amino groups are typically employed. The linker, which connects the growing molecule to the insoluble resin, must be stable to the reaction conditions used for chain elongation and modification, yet readily cleavable under conditions that do not degrade the final product.

For this compound, we recommend two primary resin systems depending on the desired C-terminal functionality of the final product.

  • Wang Resin: This is a popular choice for the synthesis of C-terminal carboxylic acids.[4] The p-alkoxybenzyl alcohol linker is stable to a wide range of reaction conditions but can be cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA), to release the final product as a carboxylic acid.[4][5]

  • Rink Amide Resin: If the desired product is a C-terminal amide, the Rink Amide resin is an excellent option.[6] The acid-labile linker on this resin allows for cleavage with TFA to directly yield the primary amide.

The choice between these resins will be dictated by the overall synthetic scheme and the desired functional group at the C-terminus of the final molecule.

Coupling Chemistry: Activating the Carboxylic Acid for Efficient Immobilization

The formation of an ester or amide bond between this compound and the resin-bound linker requires the activation of the carboxylic acid. The bulky nature of the 4,4-dimethylcyclohexyl group may present some steric hindrance, necessitating the use of efficient coupling reagents.

Several classes of coupling reagents are suitable for this purpose:

  • Carbodiimides: Reagents such as N,N'-diisopropylcarbodiimide (DIC) are commonly used in solid-phase synthesis.[7][8] When coupling to a hydroxyl-functionalized resin like Wang resin, the addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often required.[7] To minimize side reactions and potential racemization if chiral centers are present in other building blocks, an additive like 1-hydroxybenzotriazole (HOBt) is recommended.[7][9]

  • Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that have become popular in solid-phase synthesis.[10] They react with the carboxylic acid to form a highly reactive activated ester, which then rapidly acylates the resin-bound functional group. These reagents are typically used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[10]

Given the potential for steric hindrance from the dimethylcyclohexyl moiety, we recommend the use of a uronium-based coupling reagent such as HBTU or HATU for robust and efficient immobilization.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the immobilization of this compound onto a solid support, subsequent modification (if desired), and final cleavage to yield the desired product.

Protocol 1: Immobilization of this compound onto Wang Resin

This protocol describes the esterification of Wang resin with this compound to generate a resin-bound ester, which can be further elaborated or cleaved to yield the corresponding carboxylic acid.

Materials:

  • Wang Resin (100-200 mesh, substitution level of 0.8-1.2 mmol/g)

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-diisopropylethylamine)

  • DMF (N,N-dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), anhydrous

  • Methanol

  • Solid-phase synthesis vessel with a frit

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Place the desired amount of Wang resin (e.g., 100 mg, 0.1 mmol assuming a substitution of 1.0 mmol/g) into a solid-phase synthesis vessel. Add DCM (2 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation. Drain the DCM.

  • Solvent Exchange: Wash the resin with DMF (3 x 2 mL) to replace the DCM.

  • Activation of Carboxylic Acid: In a separate vial, dissolve this compound (3 equivalents relative to resin loading, e.g., 0.3 mmol, 51.1 mg) and HBTU (2.9 equivalents, e.g., 0.29 mmol, 110 mg) in DMF (1 mL). Add DIPEA (6 equivalents, e.g., 0.6 mmol, 105 µL) and vortex briefly. Allow the activation to proceed for 5 minutes at room temperature.

  • Coupling Reaction: Add the activated carboxylic acid solution to the swollen resin. Secure the vessel on a shaker and agitate at room temperature for 4-6 hours.

  • Monitoring the Reaction: To ensure the reaction has gone to completion, a small aliquot of the resin can be taken and subjected to a colorimetric test to check for free hydroxyl groups.[11]

  • Washing: After the coupling reaction is complete, drain the reaction mixture. Wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now functionalized with this compound and is ready for further synthetic transformations or cleavage.

Protocol 2: Cleavage from Wang Resin to Yield the Carboxylic Acid

This protocol describes the acid-catalyzed cleavage of the product from the Wang resin.

Materials:

  • Resin-bound this compound from Protocol 1

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • DCM (Dichloromethane)

  • Diethyl ether, cold

  • Centrifuge

  • Nitrogen stream or vacuum desiccator

Procedure:

  • Resin Preparation: Place the dried resin from Protocol 1 into a reaction vessel.

  • Cleavage: Add the cleavage cocktail (1-2 mL per 100 mg of resin) to the resin.[5][12] Ensure the resin is fully suspended.

  • Reaction: Gently agitate the mixture at room temperature for 1-2 hours.

  • Product Isolation: Filter the cleavage mixture into a clean collection tube, washing the resin with a small amount of fresh cleavage cocktail or DCM.

  • TFA Removal: Concentrate the filtrate under a gentle stream of nitrogen to remove the majority of the TFA.

  • Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the crude product.

  • Purification: Centrifuge the mixture, decant the ether, and wash the solid product with cold diethyl ether. Dry the product under vacuum.

  • Analysis: The purity and identity of the final product can be confirmed by LC-MS and NMR spectroscopy.

Monitoring and Validation of Solid-Phase Reactions

A key advantage of solid-phase synthesis is the ability to drive reactions to completion by using an excess of reagents.[4] However, it is crucial to monitor the progress of each reaction to ensure high yields and purity of the final product. Several analytical techniques can be employed for this purpose.[13][14]

  • Colorimetric Tests: The Kaiser (ninhydrin) test is widely used to detect the presence of primary amines, for example, after a deprotection step.[5][15] For monitoring the consumption of hydroxyl groups on Wang resin, a colorimetric test based on the reaction with a chromogenic substrate can be used.[11]

  • FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the appearance or disappearance of characteristic functional group vibrations on the resin.[15] For example, the disappearance of the hydroxyl stretch of the Wang resin and the appearance of the ester carbonyl stretch would indicate a successful coupling reaction.

  • Magic Angle Spinning (MAS) NMR: For a more detailed structural analysis of resin-bound intermediates, MAS NMR can be a powerful, non-destructive technique.[15][16]

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the key steps in the solid-phase synthesis using this compound.

sps_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post_coupling Post-Coupling cluster_cleavage Cleavage Resin Wang Resin Swell Swell in DCM Resin->Swell Wash_DMF Wash with DMF Swell->Wash_DMF Couple Couple to Resin Wash_DMF->Couple BuildingBlock 2-(4,4-dimethylcyclohexyl) acetic acid Activation Activate Carboxylic Acid BuildingBlock->Activation Reagents HBTU, DIPEA in DMF Reagents->Activation Activation->Couple Wash_Final Wash (DMF, DCM, MeOH) Couple->Wash_Final Dry Dry Resin Wash_Final->Dry LoadedResin Loaded Resin Dry->LoadedResin Cleave Cleave from Resin LoadedResin->Cleave CleavageCocktail TFA/TIS/H2O CleavageCocktail->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify Product Precipitate->Purify FinalProduct Final Product Purify->FinalProduct

Figure 1: Workflow for the solid-phase synthesis of a carboxylic acid using this compound.

Conclusion and Future Perspectives

The protocols and guidelines presented in this document demonstrate a robust and reliable methodology for the incorporation of this compound into solid-phase synthesis workflows. The use of this unique building block can significantly expand the chemical diversity of small molecule libraries, providing new avenues for drug discovery and development. The inherent flexibility of solid-phase synthesis allows for the facile derivatization of the resin-bound intermediate, enabling the creation of a vast array of novel compounds from a single immobilized scaffold. Future work could explore the use of this building block in the synthesis of more complex molecular architectures and its application in the generation of libraries for high-throughput screening.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(4,4-dimethylcyclohexyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-(4,4-dimethylcyclohexyl)acetic Acid Derivatives

Substituted cyclohexylacetic acids are a class of compounds with significant interest in the pharmaceutical and materials science sectors. The gem-dimethyl group on the cyclohexane ring of this compound provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This structural motif is often explored in the design of novel therapeutics, making the development of a robust and scalable synthesis a critical endeavor for process chemists and drug development professionals.

This document provides a detailed guide to the scale-up synthesis of this compound, offering a comparative analysis of potential synthetic strategies and a comprehensive, step-by-step protocol for a recommended scalable route. The information presented herein is intended to equip researchers with the necessary knowledge to transition from laboratory-scale synthesis to pilot or industrial-scale production, with a strong emphasis on safety, efficiency, and product quality.

Comparative Analysis of Synthetic Strategies for Scale-Up

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of the optimal route for scale-up depends on a multitude of factors including raw material cost and availability, reaction safety, scalability of unit operations, and overall process economics. Herein, we evaluate three primary synthetic strategies.

Malonic Ester Synthesis

This classical approach offers a versatile and reliable method for the synthesis of substituted acetic acids.[1][2][3] The key steps involve the alkylation of a malonic ester with a suitable 4,4-dimethylcyclohexyl halide, followed by hydrolysis and decarboxylation.[4]

  • Advantages:

    • Well-established and predictable reactivity.

    • Avoids the use of highly toxic or explosive reagents.

    • The starting materials, diethyl malonate and a suitable 4,4-dimethylcyclohexyl halide, are generally accessible.

  • Disadvantages:

    • A multi-step process which can impact overall yield and process efficiency.

    • The hydrolysis and decarboxylation steps can require harsh conditions (strong base/acid and high temperatures).

    • Potential for side reactions such as dialkylation, which can complicate purification.[2]

Catalytic Hydrogenation of a Styrene-Type Precursor

This route would involve the synthesis of a styrene derivative, such as 1-(ethenyl)-4,4-dimethylcyclohexane, followed by a one-carbon homologation and subsequent hydrogenation of the aromatic ring and the double bond. A more direct approach would be the hydrogenation of a substituted phenylacetic acid.

  • Advantages:

    • Hydrogenation is often a clean and high-yielding reaction.

    • Can be performed using heterogeneous catalysts, which simplifies catalyst removal.

  • Disadvantages:

    • Requires access to a suitable unsaturated precursor, which may involve a multi-step synthesis itself.

    • Hydrogenation reactions require specialized high-pressure equipment and stringent safety protocols, especially at scale.[5][6][7]

    • The catalyst can be expensive and may require screening and optimization.

Arndt-Eistert Homologation

This method allows for the one-carbon homologation of a carboxylic acid, in this case, 4,4-dimethylcyclohexanecarboxylic acid.[8][9] The process involves the conversion of the starting acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to yield the desired acetic acid derivative.[10]

  • Advantages:

    • A direct method for one-carbon chain extension.

    • Generally proceeds with good yields.

  • Disadvantages:

    • The use of diazomethane is a significant drawback for scale-up due to its high toxicity and explosive nature.[9]

    • Safer alternatives to diazomethane, such as trimethylsilyldiazomethane, exist but can be costly.

Based on the balance of safety, scalability, and accessibility of starting materials, the Malonic Ester Synthesis is recommended as the most practical and robust route for the scale-up production of this compound. The subsequent sections will provide a detailed protocol for this approach.

Detailed Scale-Up Protocol: Malonic Ester Synthesis of this compound

This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated process chemistry laboratory with appropriate safety measures in place.

Overall Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation diethyl_malonate Diethyl Malonate enolate base Sodium Ethoxide alkyl_halide 1-(bromomethyl)-4,4-dimethylcyclohexane alkylated_ester Diethyl 2-(4,4-dimethylcyclohexyl)malonate alkyl_halide->alkylated_ester base_hydrolysis Aqueous NaOH dicarboxylic_acid 2-(4,4-dimethylcyclohexyl)malonic acid alkylated_ester->dicarboxylic_acid Saponification enolate->alkylated_ester SN2 Alkylation base_hydrolysis->dicarboxylic_acid acidification Aqueous HCl acidification->dicarboxylic_acid Neutralization heat Heat (Δ) final_product This compound heat->final_product dicarboxylic_acid->final_product Decarboxylation

Caption: Synthetic workflow for this compound via malonic ester synthesis.

Equipment and Reagents
EquipmentReagents
Jacketed glass reactor with overhead stirrerDiethyl malonate
Reflux condenserSodium ethoxide
Dropping funnel1-(bromomethyl)-4,4-dimethylcyclohexane
Temperature probeEthanol (anhydrous)
Heating/cooling circulatorToluene
Separation funnel (for work-up)Sodium hydroxide (pellets)
Rotary evaporatorHydrochloric acid (concentrated)
Vacuum pumpDiethyl ether
Crystallization vesselAnhydrous magnesium sulfate
Filtration apparatusCelite®
Step-by-Step Procedure

Step 1: Alkylation of Diethyl Malonate

  • Reactor Setup: Assemble a dry, clean, jacketed glass reactor equipped with an overhead stirrer, reflux condenser with a drying tube, temperature probe, and a dropping funnel.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the reactor with anhydrous ethanol (2.5 L per mole of diethyl malonate).

  • Base Addition: Carefully add sodium ethoxide (1.05 equivalents) to the ethanol with stirring. The dissolution is exothermic; control the temperature below 30°C using the circulator.

  • Malonate Addition: Once the sodium ethoxide has completely dissolved, add diethyl malonate (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 30°C.

  • Alkylation: After the addition is complete, add a solution of 1-(bromomethyl)-4,4-dimethylcyclohexane (0.95 equivalents) in toluene (1 L per mole of halide) dropwise over 1-2 hours. An exotherm may be observed; maintain the reaction temperature between 50-60°C.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approx. 80-85°C) and monitor the progress by TLC or GC until the starting halide is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water (3 L per mole of diethyl malonate).

    • Transfer the mixture to a separation funnel and separate the layers.

    • Extract the aqueous layer with toluene (2 x 1 L per mole).

    • Combine the organic layers, wash with brine (1 L per mole), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude diethyl 2-(4,4-dimethylcyclohexyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • Reactor Setup: Use the same reactor setup as in Step 1.

  • Hydrolysis:

    • Charge the reactor with the crude diethyl 2-(4,4-dimethylcyclohexyl)malonate from the previous step.

    • Add a solution of sodium hydroxide (3.0 equivalents) in water (3 L per mole of ester).

    • Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring until the hydrolysis is complete (monitor by TLC or GC, typically 6-8 hours).

  • Acidification and Decarboxylation:

    • Cool the reaction mixture to below 10°C in an ice bath.

    • Slowly and carefully add concentrated hydrochloric acid until the pH of the aqueous layer is ~1. Caution: This is a highly exothermic process, and CO2 gas will evolve. Ensure adequate cooling and venting.

    • Once the initial gas evolution has subsided, slowly heat the mixture to 90-100°C to drive the decarboxylation to completion (monitor for cessation of gas evolution, typically 2-4 hours).

  • Product Isolation and Purification:

    • Cool the mixture to room temperature. The product may precipitate as a solid or an oil.

    • Extract the mixture with diethyl ether (3 x 1.5 L per mole).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude this compound.

    • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate). For crystallization, dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.

Process Safety and Scale-Up Considerations
  • Exotherm Control: Both the formation of the sodium ethoxide and the final acidification/decarboxylation steps are highly exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner.

  • Gas Evolution: The decarboxylation step produces a large volume of carbon dioxide. The reactor must be properly vented to avoid pressure buildup.

  • Flammable Solvents: Ethanol, toluene, and diethyl ether are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources. Use of intrinsically safe equipment is recommended for larger scales.

  • Corrosive Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations. The aqueous waste streams will be basic and acidic and will require neutralization before disposal.

Data Summary
ParameterValue
Starting Materials Diethyl malonate, 1-(bromomethyl)-4,4-dimethylcyclohexane
Key Reagents Sodium ethoxide, Sodium hydroxide, Hydrochloric acid
Solvents Ethanol, Toluene, Diethyl ether
Reaction Temperature 50-105°C
Typical Overall Yield 65-75%
Purity (after cryst.) >98%

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₈O₂[5]

  • Molecular Weight: 170.25 g/mol [5]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include: δ ~11.5-12.0 (s, 1H, COOH), δ ~2.2-2.4 (d, 2H, CH₂COOH), δ ~1.0-1.9 (m, 9H, cyclohexyl protons), δ ~0.85 (s, 6H, gem-dimethyl protons).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include: δ ~180 (C=O), δ ~40-45 (CH₂COOH), δ ~30-40 (cyclohexyl carbons), δ ~28 (gem-dimethyl carbons).

  • IR (KBr, cm⁻¹): Expected characteristic peaks would include a broad O-H stretch around 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C-H stretches around 2850-2950 cm⁻¹.

  • Mass Spectrometry (EI): Expected molecular ion peak (M⁺) at m/z = 170.

Conclusion

The malonic ester synthesis provides a robust and scalable route to this compound, a valuable building block in medicinal chemistry. By carefully controlling reaction parameters, particularly temperature and reagent addition rates, and by adhering to strict safety protocols, this synthesis can be successfully implemented on a large scale. The detailed protocol and considerations provided in this application note serve as a comprehensive guide for researchers and process chemists aiming to produce this compound in significant quantities for further research and development.

References

Application Notes & Protocols: Leveraging 2-(4,4-dimethylcyclohexyl)acetic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1] The core principle of FBDD is elegantly simple: screen small, low-complexity molecules, or "fragments" (typically with a molecular weight <300 Da), to identify weak but high-quality binding interactions with a biological target.[2][3][][5] These initial "hits," despite their low affinity, often exhibit superior ligand efficiency and provide more tractable starting points for chemical optimization into potent, selective drug candidates.[1][3]

This guide focuses on a particularly valuable fragment, 2-(4,4-dimethylcyclohexyl)acetic acid . This molecule exemplifies the ideal characteristics of a high-quality fragment scaffold. Its design incorporates distinct features that are highly advantageous for probing protein binding sites:

  • A Rigid 3D Scaffold: The cyclohexyl ring provides a defined three-dimensional shape. Unlike flat aromatic rings, this saturated carbocycle can explore non-planar pockets and offers more potential contact points with a target protein.[6] Its rigidity also reduces the entropic penalty upon binding compared to a more flexible alkyl chain, which can contribute favorably to binding affinity.[6]

  • A Privileged Pharmacophore: The carboxylic acid group is a potent hydrogen bond donor and acceptor and can form critical salt-bridge interactions. This functionality frequently engages with "hot-spot" residues in binding pockets, making it an excellent anchor for fragment binding.[][7]

  • Targeted Hydrophobicity: The gem-dimethyl group provides a well-defined, non-polar feature that can effectively probe hydrophobic sub-pockets within the target's binding site, adding another vector for interaction and subsequent optimization.

This document provides a comprehensive overview of the strategic application of this compound in an FBDD campaign, complete with detailed experimental protocols for screening, validation, and structural characterization.

Physicochemical Profile of the Fragment

A thorough understanding of a fragment's properties is critical for designing robust screening assays and interpreting results. Poor solubility, for instance, is a common source of false negatives and positives in screening campaigns.[7]

PropertyValueSource / Note
IUPAC Name This compound[8]
CAS Number 681448-25-9[8][9]
Molecular Formula C₁₀H₁₈O₂[8]
Molecular Weight 170.25 g/mol [8]
Heavy Atom Count 12Calculated
Topological Polar Surface Area 37.3 ŲCalculated (Analogous to similar structures)[10]
Hydrogen Bond Donors 1 (from -COOH)Calculated
Hydrogen Bond Acceptors 2 (from -COOH)Calculated
Calculated logP ~2.5 - 3.0Estimated based on structure; experimental validation is recommended.
Aqueous Solubility Moderate to LowExpected for a carboxylic acid with a significant hydrophobic scaffold. Must be experimentally determined for screening buffer.[7]

Strategic FBDD Workflow

A successful FBDD campaign is a multi-stage process that requires careful planning and execution. The goal is to triage a library of fragments to identify true binders and generate high-quality structural information to guide medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation & Optimization Lib Fragment Library (incl. title compound) QC QC & Solubilization (Purity, Solubility Check) Lib->QC Screen Primary Biophysical Screen (e.g., SPR, NMR) QC->Screen Hits Initial Hits Screen->Hits Ortho Orthogonal Screen (e.g., NMR, ITC) Hits->Ortho Hits->Ortho Dose Dose-Response & Affinity (Kd) Ortho->Dose Confirmed Validated Hits Dose->Confirmed Xray X-ray Crystallography or Cryo-EM Confirmed->Xray Confirmed->Xray Structure Protein-Fragment Complex Structure Xray->Structure LeadOp Hit-to-Lead (Structure-Guided Design) Structure->LeadOp

Figure 1. A generalized workflow for a fragment-based drug discovery campaign.
Phase 1: Hit Identification - The Primary Screen

The initial goal is to cast a wide net to identify any fragment that interacts with the target protein. Because fragment binding is typically weak (in the high micromolar to low millimolar range), this requires highly sensitive biophysical techniques.[11]

Causality Behind Experimental Choice:

  • Surface Plasmon Resonance (SPR): This is a premier, label-free technology for primary screening.[12][13] Its high sensitivity can detect the weak binding of low molecular weight compounds like our title fragment.[13] SPR provides real-time kinetic data (association and dissociation rates), offering richer information than a simple endpoint assay.[14]

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is another workhorse of FBDD.[15][16] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD), are particularly well-suited for primary screening because they focus on the fragment's signal and can be performed without labeling the protein.[17] They provide direct evidence of a physical interaction.

Phase 2: Hit Validation - Eliminating False Positives

A significant challenge in FBDD is the potential for false positives arising from compound aggregation, non-specific binding, or assay artifacts. Therefore, every initial hit must be confirmed using a secondary, orthogonal method.[1][18] This principle of self-validation is central to a trustworthy FBDD cascade.

Causality Behind Experimental Choice:

  • Orthogonal Confirmation: If SPR was used for the primary screen, a ligand-observe NMR experiment (or vice-versa) serves as an excellent validation step. The techniques rely on different physical principles, so a fragment that scores as a "hit" in both is very likely a true binder.[18]

  • Isothermal Titration Calorimetry (ITC): While lower in throughput, ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during binding, providing a true in-solution dissociation constant (Kd) and invaluable information on the enthalpic and entropic drivers of the interaction.

Phase 3: Structural Elucidation & Hit-to-Lead Optimization

The ultimate goal of FBDD is not just to find a binder, but to understand precisely how it binds. This structural information is the blueprint for the medicinal chemistry team to elaborate the fragment into a potent lead compound.[19][20]

Causality Behind Experimental Choice:

  • X-ray Crystallography: This technique provides an atomic-resolution picture of the fragment bound to the target protein.[21][22] This is the most valuable output of an FBDD campaign, as it reveals the precise binding mode, key interactions (like those formed by the carboxylic acid), and identifies "growth vectors."[5][20] These vectors are points on the fragment scaffold where chemists can add new functionality to engage with nearby regions of the protein, thereby systematically improving affinity and selectivity.[20]

Fragment_Properties cluster_mol This compound cluster_features Key Pharmacophoric Features mol feat1 Rigid 3D Scaffold (Cyclohexyl Ring) mol->feat1 Probes non-planar space Reduces entropic penalty feat2 Hydrophobic Probe (gem-Dimethyl Group) mol->feat2 Interacts with greasy pockets feat3 H-Bond Donor/Acceptor & Anionic Center (Carboxylic Acid) mol->feat3 Forms key salt bridges & H-bonds

Figure 2. Key structural and pharmacophoric features of the title fragment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear rationale for each step.

Protocol 1: SPR-Based Primary Screening and Hit Confirmation

Objective: To identify fragments that bind to an immobilized target protein and determine their binding affinity (Kd) and kinetics (ka, kd).

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (>95% purity)

  • This compound and other fragment library members

  • High-quality, degassed, and filtered running buffer (e.g., HBS-EP+)

  • DMSO (for compound stocks)

Methodology:

  • Target Immobilization (Trustworthiness Checkpoint):

    • Rationale: A stable and active immobilized surface is critical for reliable data.[14]

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached (typically 5,000-10,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein injection to subtract bulk refractive index changes.[23]

  • Primary Screen (Single Concentration):

    • Rationale: This step rapidly identifies potential binders from the library. A high fragment concentration is used to maximize the chances of detecting weak interactions.

    • Prepare fragment plates by diluting DMSO stocks into running buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 1-2%). Mismatched DMSO is a major source of false positives.[13]

    • Inject each fragment over the target and reference flow cells for a defined time (e.g., 60 seconds contact time, 120 seconds dissociation).

    • Include buffer-only (blank) injections periodically for double referencing.

    • Hit Criteria: A fragment is considered an initial hit if its response is significantly above the baseline noise (e.g., >3 standard deviations of the mean of blank injections) and shows a binding-like sensorgram shape (i.e., association and dissociation phases).

  • Hit Confirmation and Affinity Determination (Dose-Response):

    • Rationale: This step validates the initial hit and determines its binding affinity, a key metric for ranking fragments.

    • For each hit from the primary screen, prepare a serial dilution series (e.g., 6-8 concentrations, from 500 µM down to ~8 µM).

    • Inject each concentration over the sensor surface, from lowest to highest, including blank injections.

    • Data Analysis: After reference subtraction, fit the equilibrium response data to a steady-state affinity model to determine the dissociation constant (Kd). Alternatively, fit the full sensorgrams to a 1:1 kinetic model to determine ka, kd, and Kd. A reproducible, concentration-dependent binding response is the hallmark of a validated hit.

Protocol 2: NMR-Based Hit Validation using Saturation Transfer Difference (STD)

Objective: To orthogonally validate hits from a primary screen by confirming a direct physical interaction between the fragment and the target protein in solution.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • Target protein stock solution in a deuterated buffer (e.g., 10-50 µM in 20 mM phosphate, 150 mM NaCl, 99.9% D₂O, pH 7.4)

  • Fragment stock solution (e.g., 100 mM in DMSO-d6)

  • NMR tubes

Methodology:

  • Sample Preparation (Trustworthiness Checkpoint):

    • Rationale: Clean samples are essential for high-quality NMR data. The protein-to-ligand ratio is key for a successful STD experiment.

    • Prepare two identical NMR samples:

      • Sample A (STD): 10-20 µM protein + 1 mM fragment in D₂O buffer.

      • Sample B (Reference): 1 mM fragment in D₂O buffer (no protein).

    • The final DMSO-d6 concentration should be kept low (<5%) to avoid signal interference.

  • NMR Data Acquisition:

    • Rationale: The STD experiment selectively irradiates the protein. If a fragment binds, this saturation is transferred to it, resulting in a decrease in its signal intensity. The difference spectrum reveals which protons of the fragment are in closest contact with the protein.[17]

    • Acquire a standard 1D proton spectrum of Sample B to identify the fragment's chemical shifts.

    • For Sample A, acquire an STD-NMR spectrum. This involves collecting two interleaved spectra:

      • On-resonance spectrum: A selective saturation pulse is applied to a region where only protein resonances appear (e.g., -1 ppm).

      • Off-resonance spectrum: The same pulse is applied to a region where no protein or fragment signals are present (e.g., 40 ppm).

    • The difference between the off-resonance and on-resonance spectra yields the STD spectrum.

  • Data Analysis and Hit Validation:

    • Rationale: Only a true binder will show signals in the final STD spectrum.

    • Process the data to obtain the final difference spectrum.

    • Hit Criteria: The presence of signals in the STD spectrum at the chemical shifts corresponding to the fragment's protons is direct evidence of binding. The absence of signals confirms the fragment is a non-binder (or a false positive from the primary screen). The relative intensity of the signals can provide initial clues about the fragment's binding epitope.

Protocol 3: Structural Characterization by X-ray Crystallography (Crystal Soaking)

Objective: To determine the high-resolution 3D structure of the fragment bound to the target protein.

Materials:

  • Crystals of the target protein

  • Cryoprotectant solution (e.g., buffer containing 25% glycerol or ethylene glycol)

  • Fragment stock solution (high concentration, e.g., 100-500 mM in DMSO)

  • Cryo-loops and crystal harvesting tools

  • Access to a synchrotron X-ray source

Methodology:

  • Crystal Soaking (Trustworthiness Checkpoint):

    • Rationale: Soaking is a common method to introduce a fragment into a pre-existing protein crystal.[22] The soaking conditions must be carefully optimized to allow fragment binding without damaging the crystal lattice.

    • Prepare a soaking solution by adding a high concentration of the fragment to the crystal's mother liquor or a cryoprotectant solution. The final fragment concentration might range from 1-50 mM.

    • Carefully transfer a protein crystal into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.

  • Crystal Harvesting and Data Collection:

    • Rationale: The crystal must be flash-cooled to prevent radiation damage during X-ray exposure.

    • Using a cryo-loop, pick up the soaked crystal and immediately plunge it into liquid nitrogen to flash-cool it.

    • Mount the frozen crystal on the goniometer of a synchrotron beamline.

    • Collect a complete X-ray diffraction dataset.

  • Structure Solution and Refinement:

    • Rationale: The diffraction data is used to calculate an electron density map. A clear, unambiguous density for the fragment confirms its binding and reveals its precise location and orientation.

    • Process the diffraction data and solve the structure using molecular replacement (if a structure of the protein alone, or "apo" structure, is available).

    • Calculate an initial electron density map.

    • Hit Criteria: A positive hit is confirmed by the presence of a clear, unassigned region of electron density in the binding pocket that perfectly fits the size and shape of this compound.

    • Model the fragment into the density and refine the structure to high resolution. The final model will reveal the specific atomic interactions (hydrogen bonds, hydrophobic contacts) mediating the binding. This structural data is the critical starting point for the hit-to-lead optimization phase.[20]

References

Application Notes and Protocols for the Functionalization of the Cyclohexane Ring of 2-(4,4-dimethylcyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

The 2-(4,4-dimethylcyclohexyl)acetic acid scaffold is a key structural motif in medicinal chemistry and materials science. The gem-dimethyl group on the cyclohexane ring provides steric bulk and lipophilicity, which can be advantageous for modulating pharmacokinetic and pharmacodynamic properties of drug candidates. Late-stage functionalization of the cyclohexane ring allows for the rapid generation of diverse analogues from a common intermediate, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery.[1] This guide provides a detailed overview of strategic approaches and experimental protocols for the selective functionalization of the cyclohexane ring of this compound.

The inertness of C(sp³)–H bonds on the cyclohexane ring presents a significant synthetic challenge.[2] Overcoming this requires the use of highly reactive intermediates or catalysts that can selectively activate these bonds. This document will explore three primary strategies:

  • Direct C-H Functionalization: Employing transition metal catalysis to directly convert C-H bonds into C-C, C-N, or C-O bonds.[3][4]

  • Radical-Mediated Reactions: Utilizing radical initiators to generate reactive radical intermediates that can undergo subsequent functionalization.[5][6]

  • Oxidative Functionalizations: Introducing hydroxyl or keto groups onto the cyclohexane ring, which can then serve as handles for further synthetic transformations.[7][8][9]

Strategic Considerations for Regioselectivity

The cyclohexane ring of this compound possesses several distinct C-H bonds. The gem-dimethyl group at the C4 position significantly influences the reactivity and regioselectivity of functionalization reactions. The C-H bonds at the C2 and C6 positions are sterically hindered by the adjacent acetic acid side chain and the gem-dimethyl group. The C-H bonds at the C3 and C5 positions are the most accessible for chemical modification. Furthermore, the axial and equatorial C-H bonds exhibit different reactivities due to stereoelectronic effects.[10]

I. Direct C-H Functionalization via Palladium Catalysis

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C(sp³)–H bonds.[4][11] The choice of ligand and oxidant is critical for controlling the regioselectivity and efficiency of these reactions.

Protocol 1: Palladium-Catalyzed C-H Arylation

This protocol describes a method for the direct arylation of the cyclohexane ring, a transformation valuable for introducing aromatic moieties that can engage in π-stacking interactions with biological targets.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, aryl halide, Pd catalyst, ligand, and base in a reaction vessel. add_solvent Add solvent (e.g., dioxane or toluene). start->add_solvent degas Degas the mixture with argon or nitrogen. add_solvent->degas heat Heat the reaction mixture to the specified temperature (e.g., 80-120 °C). degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool filter Filter off solid catalyst residues. cool->filter extract Perform aqueous work-up and extraction. filter->extract purify Purify the product by column chromatography. extract->purify

Figure 1: Workflow for Palladium-Catalyzed C-H Arylation.

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), a suitable ligand (e.g., SPhos, 0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition and Degassing: Add anhydrous dioxane (5 mL) to the tube. Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the arylated product.

Parameter Condition Rationale
Catalyst Pd(OAc)₂A common and effective palladium precursor for C-H activation.
Ligand SPhosA bulky phosphine ligand that promotes the desired C-H activation pathway.
Base K₂CO₃Neutralizes the acid generated during the reaction and facilitates catalyst turnover.
Solvent DioxaneA high-boiling, aprotic solvent suitable for palladium catalysis.
Temperature 100 °CProvides the necessary thermal energy to overcome the activation barrier for C-H cleavage.

II. Radical-Mediated Functionalization

Free radical reactions offer a complementary approach to C-H functionalization, often exhibiting different regioselectivity compared to transition metal-catalyzed methods.[5][6] The stability of the resulting radical intermediate plays a crucial role in determining the site of functionalization, with tertiary C-H bonds being the most reactive.[12]

Protocol 2: Light-Induced Radical Halogenation

This protocol utilizes a light source to initiate the homolytic cleavage of a halogen source, generating halogen radicals that can abstract a hydrogen atom from the cyclohexane ring.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up and Purification start Dissolve this compound and halogen source in a suitable solvent. degas Degas the solution with an inert gas. start->degas irradiate Irradiate the mixture with a suitable light source (e.g., UV lamp or visible light with a photocatalyst). degas->irradiate monitor Monitor the reaction by GC-MS or NMR. irradiate->monitor quench Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). monitor->quench extract Perform aqueous work-up and extraction. quench->extract purify Purify the product by distillation or chromatography. extract->purify

Figure 2: Workflow for Light-Induced Radical Halogenation.

Detailed Protocol:

  • Reaction Setup: In a quartz reaction vessel, dissolve this compound (1.0 mmol) and N-bromosuccinimide (NBS, 1.1 mmol) in carbon tetrachloride (10 mL).

  • Initiation: Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 mmol).

  • Irradiation: Irradiate the stirred solution with a 250 W UV lamp at room temperature.

  • Monitoring: Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) to observe the formation of the brominated product.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove succinimide.

  • Quenching and Extraction: Wash the filtrate with a 10% aqueous solution of sodium thiosulfate (2 x 10 mL) to remove any remaining bromine, followed by water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to yield the halogenated derivative.

Parameter Condition Rationale
Halogen Source N-Bromosuccinimide (NBS)A convenient and selective source of bromine radicals.[12]
Initiator AIBN and UV lightProvides the energy to initiate the radical chain reaction.
Solvent Carbon tetrachlorideAn inert solvent that does not readily participate in radical reactions.
Temperature Room TemperaturePhotochemical initiation allows the reaction to proceed at a lower temperature.

III. Oxidative Functionalization

The introduction of an oxygen-containing functional group, such as a hydroxyl or ketone, provides a versatile handle for a wide range of subsequent transformations.[9]

Protocol 3: Catalytic Oxidation to Cyclohexanol and Cyclohexanone Derivatives

This protocol employs a metal catalyst to activate an oxidant for the selective oxidation of C-H bonds on the cyclohexane ring.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification start Combine this compound, catalyst, and solvent in a reaction vessel. add_oxidant Add the oxidant (e.g., TBHP) dropwise at a controlled temperature. start->add_oxidant stir Stir the reaction mixture for the specified time. add_oxidant->stir quench Quench the reaction with a suitable quenching agent. stir->quench extract Perform aqueous work-up and extraction. quench->extract purify Purify the product by column chromatography. extract->purify

Figure 3: Workflow for Catalytic C-H Oxidation.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), a suitable catalyst (e.g., a Zr-based metal-organic framework, 5 mol%), and acetonitrile (10 mL).[7]

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench the excess oxidant by adding a saturated aqueous solution of Na₂SO₃ (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture of cyclohexanol and cyclohexanone derivatives by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Zr-based MOFA heterogeneous catalyst that can be easily recovered and reused.[7]
Oxidant TBHPA common and relatively safe oxidant for C-H oxidation reactions.
Solvent AcetonitrileA polar aprotic solvent that is compatible with the reaction conditions.
Temperature 60 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Conclusion

The functionalization of the cyclohexane ring of this compound provides a powerful strategy for the synthesis of novel derivatives with potential applications in drug discovery and materials science. The choice of methodology—direct C-H activation, radical-mediated reactions, or oxidative functionalization—will depend on the desired functional group and the required regioselectivity. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this important scaffold. Careful optimization of reaction conditions will be necessary to achieve the desired outcomes for specific substrates and applications.

References

enzymatic resolution of racemic 2-(4,4-dimethylcyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Enzymatic Resolution of Racemic 2-(4,4-dimethylcyclohexyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule often exhibit distinct pharmacological or biological activities. This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic this compound, a valuable chiral building block. We present two primary, field-proven protocols utilizing lipase-catalyzed reactions: (A) enantioselective esterification of the racemic acid and (B) enantioselective hydrolysis of its corresponding racemic ester. The protocols emphasize the use of Candida antarctica Lipase B (CALB), a robust and versatile biocatalyst, and detail the experimental setup, reaction monitoring, product workup, and analytical validation. The causality behind key experimental choices, such as enzyme selection, solvent, and reaction strategy, is explained to empower researchers to optimize the resolution for their specific needs.

Introduction and Principle of the Method

Chiral carboxylic acids, such as the enantiomers of this compound, are important synthons in asymmetric synthesis. Traditional chemical methods for resolving racemates can be harsh and environmentally taxing. Biocatalytic methods, particularly enzymatic kinetic resolution (EKR), offer a highly selective, efficient, and green alternative operating under mild conditions.[1]

Kinetic resolution relies on the principle that a chiral catalyst (an enzyme) reacts at different rates with the two enantiomers of a racemic substrate. In the case of a lipase-catalyzed resolution, the enzyme will preferentially catalyze the transformation (e.g., esterification or hydrolysis) of one enantiomer over the other.

The core principle is illustrated below:

  • (R,S)-Acid + Achiral Alcohol --(Lipase)--> (R)-Ester + (S)-Acid (unreacted)

The lipase's active site stereoselectively binds one enantiomer, facilitating its conversion to the ester at a much higher rate. The reaction is typically stopped at or near 50% conversion, yielding a product mixture containing one enantiomer as the ester and the other, unreacted enantiomer as the free acid.[2] These two compounds, now having different functional groups, can be easily separated by standard chemical methods (e.g., acid-base extraction). The measure of an enzyme's efficiency in this process is the enantiomeric ratio (E-value), a ratio of the specificity constants for the two enantiomers. An E-value greater than 20 is generally considered useful for preparative-scale resolution.[3]

Foundational Choices in Protocol Design

The success of an enzymatic resolution hinges on several critical parameters. The choices outlined below are grounded in established biocatalysis principles and are tailored for the steric bulk of the 2-(4,4-dimethylcyclohexyl) moiety.

Enzyme Selection: The Case for Candida antarctica Lipase B (CALB)

Candida antarctica Lipase B (CALB) is one of the most widely employed biocatalysts for synthesizing chiral compounds due to its high thermal stability, broad substrate specificity, and excellent enantioselectivity.[4][5] It is commercially available in an immobilized form, often as Novozym® 435, which simplifies catalyst handling, recovery, and reuse, making the process more cost-effective.[6] While CALB shows high activity for a range of alcohols, its efficiency can be limited for sterically hindered carboxylic acids.[7][8] The 4,4-dimethylcyclohexyl group presents such a challenge, making careful optimization of reaction conditions essential.

Strategic Approach: Esterification vs. Hydrolysis

Two primary strategies can be employed for the resolution of a racemic acid:

  • Enantioselective Esterification: The racemic acid is reacted with an alcohol in a non-aqueous solvent. The enzyme selectively converts one acid enantiomer into an ester. This is often the more direct route.

  • Enantioselective Hydrolysis: The racemic acid must first be converted into a racemic ester (e.g., methyl or ethyl ester) via chemical synthesis. The racemic ester is then hydrolyzed in a buffered aqueous system, where the enzyme selectively converts one ester enantiomer back into the acid.[9]

The choice between these pathways depends on substrate availability and the ease of the intermediate ester synthesis. This guide provides protocols for both approaches.

The Reaction Medium: Optimizing the Solvent

For esterification reactions, the choice of solvent is critical. Lipases like CALB exhibit the highest activity in non-polar, hydrophobic organic solvents such as hexane, toluene, or methyl tert-butyl ether (MTBE).[4] These solvents maintain the essential layer of water on the enzyme's surface required for catalytic activity while minimizing substrate and product solubility issues. Water produced during esterification must be removed (e.g., using molecular sieves) to drive the reaction equilibrium towards the product side.[10] For hydrolysis, a buffered aqueous solution is used, often with a water-miscible co-solvent like acetonitrile or DMF to improve the solubility of the hydrophobic ester substrate.[2][11]

Overall Experimental Workflow

The diagram below illustrates the two strategic pathways for the .

G cluster_0 Starting Material cluster_1 Pathway A: Esterification cluster_2 Pathway B: Hydrolysis cluster_3 Downstream Processing rac_acid Racemic 2-(4,4-dimethylcyclohexyl) acetic acid esterification Protocol A: Enantioselective Esterification (+ Alcohol, Lipase) rac_acid->esterification chem_ester Chemical Esterification (+ Alcohol, Acid Catalyst) rac_acid->chem_ester prod_A Mixture: (R)-Ester + (S)-Acid esterification->prod_A separation Separation (e.g., Acid-Base Extraction) prod_A->separation rac_ester Racemic Ester chem_ester->rac_ester hydrolysis Protocol B: Enantioselective Hydrolysis (+ Buffer, Lipase) rac_ester->hydrolysis prod_B Mixture: (S)-Acid + (R)-Ester hydrolysis->prod_B prod_B->separation final_R Enantiopure (R)-Enantiomer separation->final_R final_S Enantiopure (S)-Enantiomer separation->final_S

Caption: Workflow for enzymatic resolution via esterification or hydrolysis.

Detailed Experimental Protocols

Safety Precaution: Handle all chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol A: Kinetic Resolution via Enantioselective Esterification

This protocol describes the resolution of the racemic acid using an alcohol in an organic solvent.

Materials:

  • Racemic this compound (Substrate)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • n-Butanol (Acyl Acceptor)

  • Methyl tert-butyl ether (MTBE), anhydrous (Solvent)

  • Activated 3Å molecular sieves

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric acid (HCl), 2 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • Reaction Setup: To a 50 mL flask, add racemic this compound (1.0 g, 5.87 mmol) and anhydrous MTBE (20 mL).

  • Add n-butanol (0.48 g, 6.46 mmol, 1.1 equivalents). Stir until all solids are dissolved.

  • Add activated 3Å molecular sieves (~1 g) to adsorb the water produced during the reaction.

  • Add immobilized CALB (Novozym® 435) (100 mg, 10% w/w of substrate).

  • Reaction Execution: Seal the flask and stir the suspension at 45 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots (0.1 mL) at regular intervals (e.g., 2, 4, 8, 24, 48 h). Quench the enzymatic reaction in the aliquot with a small amount of ethanol, filter the enzyme, and analyze by GC or HPLC to determine the conversion rate (disappearance of the acid or formation of the ester). The target conversion is 45-50%.

  • Reaction Workup (at ~50% conversion): a. Filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh MTBE, dried under vacuum, and stored for reuse. b. Transfer the filtrate to a separatory funnel and extract with saturated NaHCO₃ solution (3 x 20 mL) to separate the unreacted acid (which moves to the aqueous phase as its sodium salt). c. Isolate the Unreacted Acid: Combine the aqueous layers and acidify to pH 2 with 2 M HCl. Extract the liberated carboxylic acid with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield one enantiomer of the acid. d. Isolate the Ester Product: Take the original organic layer from step 7b, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ester product. This ester can be hydrolyzed back to the corresponding acid enantiomer using standard chemical methods (e.g., NaOH in methanol/water).

  • Analysis: Determine the enantiomeric excess (e.e.) of the recovered acid and the acid from the hydrolyzed ester using chiral HPLC analysis (see Section 5).

Protocol B: Kinetic Resolution via Enantioselective Hydrolysis

This protocol requires the prior synthesis of the racemic methyl or ethyl ester of this compound using standard methods like Fischer esterification.

Materials:

  • Racemic methyl 2-(4,4-dimethylcyclohexyl)acetate (Substrate)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Acetonitrile (Co-solvent)

  • Ethyl acetate

  • Hydrochloric acid (HCl), 2 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Reaction vessel with magnetic stirrer and pH and temperature control

Procedure:

  • Reaction Setup: To a 100 mL flask, add phosphate buffer (40 mL) and acetonitrile (10 mL, 20% v/v).[2]

  • Add racemic methyl 2-(4,4-dimethylcyclohexyl)acetate (1.0 g, 5.43 mmol).

  • Add immobilized CALB (Novozym® 435) (200 mg, 20% w/w of substrate).

  • Reaction Execution: Stir the suspension at 35 °C. If possible, use a pH-stat to maintain the pH at 7.5 by controlled addition of a dilute NaOH solution, as the reaction produces acid.

  • Monitoring: Monitor the reaction by analyzing aliquots for the disappearance of the starting ester and the formation of the acid product via GC or HPLC. Aim for ~50% conversion.

  • Reaction Workup (at ~50% conversion): a. Filter to remove the immobilized enzyme. b. Acidify the filtrate to pH 2 with 2 M HCl. c. Extract the entire mixture with ethyl acetate (3 x 30 mL). d. Combine the organic layers and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure to obtain a mixture of the unreacted ester and the product acid.

  • Separation: Separate the acid from the ester using column chromatography on silica gel or via acid-base extraction as described in Protocol A (steps 7b-d).

  • Analysis: Determine the e.e. of the product acid and the unreacted ester using chiral HPLC (see Section 5).

Analytical Methods and Data Interpretation

A robust analytical method is essential to validate the success of the resolution. This typically involves a two-step process: first determining the percentage conversion and then determining the enantiomeric excess of the products.[12] High-Performance Liquid Chromatography (HPLC) is the preferred technique.[13][14]

ParameterMethodTypical ConditionsPurpose
Conversion Reversed-Phase HPLCColumn: C18 (e.g., 5 µm, 4.6 x 250 mm). Mobile Phase: Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA), gradient elution. Detection: UV at 210 nm.To quantify the amount of starting material consumed and product formed. The acid and its ester will have different retention times.
Enantiomeric Excess (e.e.) Chiral HPLCColumn: Polysaccharide-based Chiral Stationary Phase (CSP), e.g., Chiralcel® OD-H or Chiralpak® AD-H. Mobile Phase: Hexane:Isopropanol with 0.1% TFA. Detection: UV at 210 nm.To separate and quantify the two enantiomers of the acid (or ester). Derivatization to an amide may be required for better peak shape or resolution.[14]

Data Calculation:

  • Enantiomeric Excess (e.e.) %: [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

  • Conversion (c) %: [e.e._substrate / (e.e._substrate + e.e._product)] * 100

  • Enantiomeric Ratio (E): ln[(1 - c)(1 - e.e._substrate)] / ln[(1 - c)(1 + e.e._substrate)]

References

Application Note & Protocols: Strategic Use of Protecting Groups in the Synthesis of 2-(4,4-dimethylcyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Landscape

The synthesis of substituted cycloalkanes like 2-(4,4-dimethylcyclohexyl)acetic acid[1] is a foundational task in medicinal chemistry and materials science. This seemingly simple molecule presents a surprisingly rich landscape of synthetic challenges, primarily revolving around the selective manipulation of functional groups. The gem-dimethyl group on the cyclohexane ring introduces steric hindrance that can influence reactivity and stereoselectivity, while the carboxylic acid moiety is itself reactive under a wide range of conditions.

In multistep organic synthesis, the success of a reaction sequence often hinges on the strategic use of protecting groups. A protecting group is a molecular "scaffold" temporarily introduced to mask a reactive functional group, rendering it inert to the conditions of a subsequent chemical transformation.[2] This allows chemists to achieve chemoselectivity, reacting one part of a polyfunctional molecule while leaving another untouched.[3][4] This guide provides an in-depth analysis of protecting group strategies pertinent to the synthesis of this compound, offering both the theoretical rationale and detailed experimental protocols.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic approach to this compound points to several key precursors. The most apparent disconnection is at the Cα-Cβ bond of the acetic acid side chain, suggesting a nucleophilic addition to a cyclohexanone derivative. This leads us to a key intermediate: 4,4-dimethylcyclohexanone . This ketone can, in turn, be derived from the more readily available α,β-unsaturated ketone, 4,4-dimethyl-2-cyclohexen-1-one .[5]

This retrosynthetic blueprint reveals the central challenge: how to construct the acetic acid side chain and reduce the ketone (or its precursor's double bond) without unintended side reactions. The order of operations is critical and dictates the entire protecting group strategy.

G target This compound intermediate1 Ethyl 2-(4,4-dimethylcyclohexylidene)acetate (via Wittig/HWE) target->intermediate1 Ester Hydrolysis intermediate2 4,4-dimethylcyclohexanone intermediate1->intermediate2 Wittig/HWE Reaction start 4,4-dimethyl-2-cyclohexen-1-one intermediate2->start Catalytic Hydrogenation (1,4-Reduction) G start 4,4-dimethyl-2- cyclohexen-1-one step1 Catalytic Hydrogenation start->step1 intermediate 4,4-dimethyl- cyclohexanone step1->intermediate step2 Wittig Reaction (Ester Protected) intermediate->step2 unsaturated_ester Ethyl 2-(4,4-dimethyl- cyclohexylidene)acetate step2->unsaturated_ester step3 Catalytic Hydrogenation unsaturated_ester->step3 saturated_ester Ethyl 2-(4,4-dimethyl- cyclohexyl)acetate step3->saturated_ester step4 Ester Hydrolysis (Deprotection) saturated_ester->step4 product 2-(4,4-dimethyl- cyclohexyl)acetic acid step4->product

References

Application Notes and Protocols: Leveraging 2-(4,4-dimethylcyclohexyl)acetic acid for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Incorporation of Bulky Moieties in Polymer Design

In the pursuit of novel polymeric materials with tailored properties, the judicious selection of monomeric building blocks is paramount. The introduction of bulky, sterically hindered groups into a polymer architecture is a well-established strategy to impart significant modifications to the material's physical and chemical characteristics. These bulky substituents can disrupt chain packing, restrict segmental motion, and ultimately influence properties such as thermal stability, mechanical strength, and solubility. This guide focuses on the potential applications of 2-(4,4-dimethylcyclohexyl)acetic acid, a unique carboxylic acid featuring a sterically demanding dimethylcyclohexyl group, as a precursor for synthesizing advanced polymers.

The 4,4-dimethylcyclohexyl moiety is a non-aromatic, rigid, and voluminous group. Its incorporation into a polymer backbone is anticipated to confer a range of desirable attributes. For instance, the rigidity of the cyclohexyl ring can enhance the glass transition temperature (Tg) of the resulting polymer, making it suitable for high-temperature applications. The gem-dimethyl substitution pattern further increases the steric hindrance, which can lead to polymers with reduced crystallinity and potentially improved solubility in organic solvents. Furthermore, the use of such bulky monomers can lead to polymers with lower volumetric shrinkage during polymerization, a critical consideration in applications such as dental resins and precision molding.[1][2]

This document serves as a comprehensive guide for researchers and scientists interested in exploring the use of this compound in polymer synthesis. We will provide detailed theoretical background, potential applications, and representative experimental protocols for the synthesis of novel monomers derived from this bulky carboxylic acid and their subsequent polymerization.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful monomer synthesis and polymerization.

PropertyValueSource
CAS Number 681448-25-9[3]
Molecular Formula C10H18O2[3]
Molecular Weight 170.25 g/mol [3]
Appearance White Solid[4]
Purity Typically ≥96%[4]

Potential Applications in Polymer Chemistry

The unique structure of this compound opens up possibilities for its use in a variety of polymer systems. The carboxylic acid functionality serves as a versatile handle for derivatization into a range of polymerizable monomers.

High Glass Transition Temperature (Tg) Acrylic and Methacrylic Polymers

The incorporation of bulky side groups is a known strategy to increase the Tg of polymers by restricting the rotational freedom of the polymer backbone.[5][6][7] By converting this compound into its corresponding acrylate or methacrylate ester, novel monomers can be synthesized that are expected to yield polymers with high Tg and excellent thermal stability.

Conceptual Monomer Synthesis Pathway:

G A This compound D 2-((2-(4,4-dimethylcyclohexyl)acetoxy)ethyl) methacrylate A->D Esterification B 2-Hydroxyethyl methacrylate (HEMA) or Glycidyl methacrylate (GMA) B->D C Acid catalyst (e.g., p-TsOH) or Base catalyst (e.g., DMAP) C->D E Polymerization D->E Free Radical Polymerization (e.g., AIBN) F High Tg Poly(methacrylate) E->F

Caption: Synthesis of a methacrylate monomer and subsequent polymerization.

This protocol describes a representative esterification reaction to produce a polymerizable methacrylate monomer.

Materials:

  • This compound

  • 2-Hydroxyethyl methacrylate (HEMA)

  • p-Toluenesulfonic acid (p-TsOH) or Dicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Hydroquinone (inhibitor)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if using toluene and p-TsOH with a Dean-Stark trap) or under an inert atmosphere (if using DCC/DMAP), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents:

    • For acid-catalyzed esterification: Add HEMA (1.1 eq), a catalytic amount of p-TsOH (0.05 eq), and a small amount of hydroquinone to inhibit premature polymerization of HEMA. If using toluene, heat the mixture to reflux and remove water using a Dean-Stark trap.

    • For DCC/DMAP coupling: Cool the solution to 0 °C and add HEMA (1.1 eq) and a catalytic amount of DMAP (0.1 eq). Slowly add a solution of DCC (1.1 eq) in the anhydrous solvent. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • For acid-catalyzed reaction: Cool the reaction mixture, dilute with a suitable organic solvent like ethyl acetate, and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • For DCC/DMAP reaction: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure monomer.

  • Characterization: Confirm the structure of the synthesized monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

This protocol outlines a standard bulk polymerization procedure.[8][9]

Materials:

  • Synthesized 2-((2-(4,4-dimethylcyclohexyl)acetoxy)ethyl) methacrylate monomer

  • Azobisisobutyronitrile (AIBN) (radical initiator)

  • An appropriate solvent (e.g., toluene, THF) for solution polymerization if desired

  • Methanol (for precipitation)

  • Schlenk flask or sealed polymerization tube

  • Vacuum oven

Procedure:

  • Preparation: Place the purified monomer into a Schlenk flask or polymerization tube. Add the desired amount of AIBN (typically 0.1-1.0 mol% relative to the monomer).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: After degassing, backfill the vessel with an inert gas (e.g., nitrogen or argon) and seal. Place the vessel in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C). The polymerization time will vary depending on the desired conversion and molecular weight (typically 6-24 hours). The viscosity of the mixture will increase significantly as the polymerization proceeds.

  • Isolation: After the desired time, cool the reaction to room temperature. If the polymer is solid, dissolve it in a minimal amount of a suitable solvent (e.g., THF or chloroform).

  • Purification: Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, with vigorous stirring. Collect the precipitated polymer by filtration.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved to remove any residual solvent.

  • Characterization: Characterize the polymer's molecular weight and polydispersity by Gel Permeation Chromatography (GPC), its thermal properties (Tg, decomposition temperature) by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and confirm its structure by ¹H NMR and FT-IR.

Modification of Polyesters and Polyamides

The carboxylic acid group of this compound allows it to be used as a comonomer in step-growth polymerization to produce polyesters and polyamides. Its bulky nature can be used to disrupt the regularity of the polymer chain, thereby reducing crystallinity and improving solubility and processability.

Conceptual Polymerization Schemes:

G cluster_0 Polyester Synthesis cluster_1 Polyamide Synthesis A This compound C Polyester with bulky side group A->C Condensation B Diol (e.g., Ethylene Glycol) B->C D 2-(4,4-dimethylcyclohexyl)acetyl chloride F Polyamide with bulky side group D->F Condensation E Diamine (e.g., Hexamethylenediamine) E->F

Caption: Synthesis of polyesters and polyamides.

This protocol describes the incorporation of this compound as a comonomer in a melt polycondensation reaction.

Materials:

  • Dimethyl terephthalate

  • Ethylene glycol

  • This compound

  • Zinc acetate (transesterification catalyst)

  • Antimony trioxide (polycondensation catalyst)

  • High-temperature reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet connected to a vacuum system.

Procedure:

  • Charging the Reactor: Charge the reactor with dimethyl terephthalate, a specific molar percentage of this compound, an excess of ethylene glycol, and the zinc acetate catalyst.

  • Transesterification: Heat the mixture under a slow stream of nitrogen to 150-220 °C. Methanol will be evolved as a byproduct of the transesterification reaction. Continue this stage until the evolution of methanol ceases.

  • Polycondensation: Add the antimony trioxide catalyst. Gradually increase the temperature to 270-290 °C while slowly reducing the pressure to below 1 Torr. Ethylene glycol will be removed during this stage, leading to an increase in the molecular weight of the polymer. The viscosity of the melt will increase substantially.

  • Termination and Isolation: Once the desired melt viscosity is achieved (indicating the target molecular weight), stop the reaction by introducing an inert gas to break the vacuum. Extrude the molten polymer from the reactor and cool it rapidly. The resulting copolyester can then be pelletized for further processing and characterization.

Expected Impact on Polymer Properties

The incorporation of the 2-(4,4-dimethylcyclohexyl)acetyl moiety is expected to have the following effects on the final polymer properties:

PropertyExpected EffectRationale
Glass Transition Temp. (Tg) IncreaseThe bulky and rigid cyclohexyl group restricts chain mobility.[5][6][7]
Thermal Stability Potentially IncreasedThe cycloaliphatic structure is generally more stable than linear aliphatic chains.
Solubility ModifiedIncreased solubility in non-polar organic solvents due to the hydrophobic nature of the side group. May decrease water absorption.
Mechanical Properties Increased Stiffness and HardnessSteric hindrance can lead to a more rigid material.[1]
Crystallinity DecreasedThe bulky, non-symmetrical side group can disrupt chain packing and hinder crystallization.
Refractive Index Potentially ModifiedThe introduction of the cycloaliphatic group will alter the refractive index compared to a purely aliphatic or aromatic analogue.

Safety and Handling

While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on similar structures, it may cause skin and eye irritation.[10][11]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of advanced polymers. Its inherent bulk and rigidity make it an attractive candidate for creating materials with enhanced thermal and mechanical properties. The protocols provided in this guide offer a starting point for researchers to explore the synthesis of novel monomers and polymers based on this unique cycloaliphatic structure. Further research and characterization will undoubtedly uncover new and exciting applications for polymers derived from this versatile compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4,4-dimethylcyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4,4-dimethylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of this and structurally related compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve issues leading to low yields and impurities. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific problems you may be encountering during the synthesis of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My Grignard reaction using a cyclohexyl halide precursor is resulting in a very low yield of the desired carboxylic acid after carboxylation. What are the likely causes?

Low yields in Grignard reactions, especially with sterically hindered or secondary alkyl halides like those derived from a dimethylcyclohexane scaffold, are a common challenge. The primary issues often revolve around the formation and stability of the Grignard reagent itself, as well as side reactions during its formation and subsequent reaction with CO2.

Potential Causes and Solutions:

  • Poor Quality of Reagents and Glassware: Grignard reagents are extremely sensitive to moisture and oxygen.[1][2] Any residual water in the glassware, solvent, or on the surface of the magnesium turnings will quench the Grignard reagent as it forms.

    • Solution: Flame-dry all glassware under vacuum or in a stream of inert gas (e.g., argon or nitrogen) immediately before use.[2] Use freshly distilled, anhydrous ether or THF as the solvent. Ensure the magnesium turnings are fresh and shiny; if they appear dull, they may be coated with magnesium oxide, which will inhibit the reaction.[1][3]

  • Difficulty in Initiating the Reaction: The formation of the Grignard reagent can sometimes be difficult to initiate.

    • Solution: Activation of the magnesium surface is crucial. A small crystal of iodine can be added to the flask; its color will disappear once the reaction begins.[2][3] Alternatively, a sonicator can be used to help initiate the reaction. Adding a small amount of a pre-formed Grignard reagent can also serve as an initiator.

  • Side Reactions: The primary side reaction during the formation of a Grignard reagent from a primary or secondary alkyl halide is Wurtz-type homocoupling, where the Grignard reagent reacts with the starting alkyl halide.[2]

    • Solution: To minimize this, add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Issues During Carboxylation: The reaction with carbon dioxide can also be problematic.

    • Solution: Use freshly crushed dry ice (solid CO2) and add the Grignard solution to a slurry of the dry ice in an appropriate solvent (e.g., THF). This ensures a large excess of CO2 and minimizes side reactions of the Grignard reagent with the carboxylated product. Do not add the dry ice to the Grignard solution, as this can lead to localized warming and side reactions.

Q2: During the hydrolysis of my nitrile precursor, 2-(4,4-dimethylcyclohexyl)acetonitrile, I am isolating the amide intermediate instead of the carboxylic acid. How can I drive the reaction to completion?

The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[4][5][6] Incomplete hydrolysis is a common issue, often due to insufficiently harsh reaction conditions or the stability of the intermediate amide.

Potential Causes and Solutions:

  • Reaction Conditions are Too Mild: The conversion of the amide to the carboxylic acid requires more forcing conditions than the initial hydrolysis of the nitrile to the amide.

    • Solution (Acidic Hydrolysis): Increase the reaction time and/or the concentration of the acid (e.g., aqueous HCl or H2SO4). Heating the reaction mixture under reflux is typically necessary to drive the hydrolysis to completion.[5][7] The final product will be the free carboxylic acid.

    • Solution (Alkaline Hydrolysis): For base-catalyzed hydrolysis, use a concentrated solution of a strong base like NaOH or KOH and heat under reflux.[5][7] This will initially form the carboxylate salt. To obtain the final carboxylic acid, the reaction mixture must be acidified with a strong acid (e.g., HCl) after the hydrolysis is complete.[5][7]

Table 1: Comparison of Nitrile Hydrolysis Conditions

ConditionReagentsProduct Formed InitiallyPost-Treatment
Acidic Dilute or Concentrated HCl or H2SO4, HeatCarboxylic AcidNone
Alkaline Aqueous NaOH or KOH, HeatCarboxylate SaltAcidification with strong acid
Q3: My malonic ester synthesis is producing a significant amount of dialkylated byproduct. How can I improve the selectivity for mono-alkylation?

A major drawback of the malonic ester synthesis is the potential for dialkylation, where the mono-alkylated product is deprotonated and reacts with another equivalent of the alkyl halide.[8] This leads to a mixture of products and a lower yield of the desired mono-substituted acetic acid.

Potential Causes and Solutions:

  • Stoichiometry of Reagents: Using an excess of the alkyl halide or base can promote dialkylation.

    • Solution: Use a slight excess of the malonic ester relative to the base and the alkyl halide. This ensures that the alkyl halide is consumed before a significant amount of the mono-alkylated product can be deprotonated and react further.

  • Reaction Conditions: The choice of base and solvent can influence the extent of dialkylation.

    • Solution: Use a base that matches the ester group of the malonic ester (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification.[8][9] Running the reaction at a lower temperature can sometimes improve selectivity.

Q4: The Arndt-Eistert reaction to homologate 4,4-dimethylcyclohexanecarboxylic acid is inefficient. What are the critical parameters to control?

The Arndt-Eistert synthesis is a multi-step process for the one-carbon homologation of carboxylic acids.[10][11][12] Low yields can result from issues in any of the steps: formation of the acid chloride, reaction with diazomethane, or the final Wolff rearrangement.

Potential Causes and Solutions:

  • Incomplete Acid Chloride Formation: The reaction will not proceed if the starting carboxylic acid is not efficiently converted to the more reactive acid chloride.

    • Solution: Ensure the use of a sufficient excess of a reliable chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), and that the reaction goes to completion before proceeding.

  • Side Reactions with Diazomethane: Diazomethane is a highly reactive and potentially explosive reagent that can participate in side reactions.[12] The HCl generated during the formation of the diazoketone can react with the diazoketone product to form a chloromethyl ketone byproduct.[12]

    • Solution: Use at least two equivalents of diazomethane: one to react with the acid chloride and the second to neutralize the generated HCl.[13] Alternatively, a non-nucleophilic base like triethylamine can be added to scavenge the HCl.[12]

  • Inefficient Wolff Rearrangement: The rearrangement of the diazoketone to the ketene is the key step and requires a catalyst.

    • Solution: Silver oxide (Ag2O) or silver benzoate are common catalysts for this step.[10][13] The reaction can also be promoted photochemically or thermally, but catalytic methods are generally milder and more efficient. The reaction should be performed in the presence of a nucleophile like water to trap the ketene and form the carboxylic acid.[10]

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to prepare this compound?

Several synthetic strategies can be employed, with the choice often depending on the availability of starting materials and the desired scale of the reaction. The most common approaches include:

  • Malonic Ester Synthesis: This is a classic method for preparing substituted acetic acids.[8][14][15] It involves the alkylation of diethyl malonate with a suitable 4,4-dimethylcyclohexylmethyl halide, followed by hydrolysis and decarboxylation.

  • Nitrile Hydrolysis: This route involves the synthesis of 2-(4,4-dimethylcyclohexyl)acetonitrile as a key intermediate, which is then hydrolyzed to the desired carboxylic acid under acidic or basic conditions.[4][5][6][7][16]

  • Grignard Reaction: This approach utilizes the reaction of a Grignard reagent, such as 4,4-dimethylcyclohexylmethylmagnesium bromide, with carbon dioxide (carboxylation).[16]

  • Arndt-Eistert Homologation: This method allows for the chain extension of 4,4-dimethylcyclohexanecarboxylic acid by one carbon atom.[10][12][17]

What are the key safety precautions when working with reagents like Grignard reagents or diazomethane?
  • Grignard Reagents: These are highly reactive and pyrophoric. They react violently with water and protic solvents.[18] All reactions should be conducted under a dry, inert atmosphere (argon or nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is essential.

  • Diazomethane: Diazomethane is extremely toxic and potentially explosive.[12] It should only be handled by experienced personnel in a dedicated fume hood with a blast shield. Glassware with sharp edges or ground glass joints should be avoided to prevent detonation. Safer alternatives, such as (trimethylsilyl)diazomethane, are available and should be considered.[12][13]

What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used.

  • Product Characterization: The structure and purity of the final product, this compound, should be confirmed using a combination of techniques:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) functional groups of the carboxylic acid.

    • Melting Point Analysis: To assess the purity of the solid product.

Experimental Protocols

Protocol: Synthesis of this compound via Malonic Ester Synthesis

This protocol is a representative procedure based on the principles of the malonic ester synthesis.[8][15][19]

Step 1: Formation of the Enolate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N2 or Ar), add sodium ethoxide (1.05 eq) to anhydrous ethanol.

  • Stir the mixture until the sodium ethoxide is fully dissolved.

  • Add diethyl malonate (1.1 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

Step 2: Alkylation

  • Add 1-(bromomethyl)-4,4-dimethylcyclohexane (1.0 eq) dropwise to the enolate solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Hydrolysis and Decarboxylation

  • Add a solution of concentrated hydrochloric acid (excess) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours to effect both hydrolysis of the esters and decarboxylation.

  • Cool the reaction mixture to room temperature.

Step 4: Workup and Purification

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield cluster_sm Starting Material Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Yield of this compound check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sm_reagents Reagents (solvent, base, etc.) degraded or wet? check_sm->sm_reagents sm_substrate Substrate (e.g., alkyl halide) impure? check_sm->sm_substrate cond_temp Incorrect Temperature? check_conditions->cond_temp cond_time Insufficient Reaction Time? check_conditions->cond_time cond_stoich Incorrect Stoichiometry? check_conditions->cond_stoich cond_atmosphere Reaction sensitive to air/moisture? check_conditions->cond_atmosphere workup_extraction Inefficient Extraction? check_workup->workup_extraction workup_purification Loss during Purification? check_workup->workup_purification workup_decomp Product Decomposition? check_workup->workup_decomp solution Implement Corrective Actions: - Use fresh/dry reagents - Optimize T/t - Adjust stoichiometry - Use inert atmosphere - Optimize workup sm_reagents->solution sm_substrate->solution cond_temp->solution cond_time->solution cond_stoich->solution cond_atmosphere->solution workup_extraction->solution workup_purification->solution workup_decomp->solution

Caption: A flowchart for systematically troubleshooting low reaction yields.

Mechanism of Malonic Ester Synthesis

Malonic_Ester_Synthesis malonic_ester Diethyl Malonate enolate Enolate Intermediate malonic_ester->enolate + Base (-H+) alkylated_ester Alkylated Malonic Ester enolate->alkylated_ester + R-X (-X) dicarboxylic_acid Di-acid Intermediate alkylated_ester->dicarboxylic_acid Hydrolysis (H3O+, heat) final_product 2-(4,4-dimethylcyclohexyl) acetic acid dicarboxylic_acid->final_product Decarboxylation (-CO2)

Caption: Key steps in the malonic ester synthesis pathway.

References

Technical Support Center: Purification of 2-(4,4-dimethylcyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4,4-dimethylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this valuable synthetic building block. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs) - Diagnosis of Purification Challenges

This section addresses the critical first step: understanding the nature of the purification problem.

Q1: What are the most likely impurities in my crude this compound?

A: The identity of byproducts is almost entirely dependent on the synthetic route used. Here are the most common scenarios:

  • Scenario A: From Hydrolysis of 2-(4,4-dimethylcyclohexyl)acetonitrile: This is a very common route. The primary impurities you will face are the starting material and the intermediate amide.

    • Unreacted Nitrile: 2-(4,4-dimethylcyclohexyl)acetonitrile. This is a neutral, non-polar impurity.

    • Intermediate Amide: 2-(4,4-dimethylcyclohexyl)acetamide. This is a neutral but more polar impurity than the nitrile.

    • Rationale: Hydrolysis of a nitrile to a carboxylic acid proceeds via an amide intermediate.[1] Incomplete reaction, whether under acidic or basic conditions, will leave behind both the starting nitrile and the intermediate amide.

  • Scenario B: From Hydrogenation of 2-(4,4-dimethylphenyl)acetic acid: This route involves the reduction of an aromatic ring.

    • Unreacted Starting Material: 2-(4,4-dimethylphenyl)acetic acid. An aromatic impurity that is structurally similar to the product.

    • Partially Hydrogenated Intermediates: Such as 2-(4,4-dimethylcyclohexenyl)acetic acid. These possess residual unsaturation.

  • Scenario C: From a Willgerodt-Kindler Reaction Pathway: This reaction converts a ketone to a terminal thioamide, which is then hydrolyzed.[2][3]

    • Thioamide Intermediate: A sulfur-containing, neutral impurity.

    • Amine Catalyst: Residual amine (e.g., morpholine) used in the reaction.[4] This is a basic impurity.

    • Elemental Sulfur: Unreacted sulfur can contaminate the crude product.

Q2: My crude product is a persistent oil and refuses to crystallize. What is the cause and how can I fix it?

A: This is a classic sign of significant impurity levels. The presence of other molecules disrupts the crystal lattice formation of your desired product.[5]

  • Primary Cause: The melting point of your desired compound is being suppressed by impurities, a phenomenon known as freezing-point depression. If the melting point is depressed below room temperature, the substance will exist as an oil.

  • Troubleshooting Strategy: Do not attempt to directly crystallize the oil. You must first perform a preliminary bulk purification to remove the major contaminants.

    • Acid-Base Extraction: This is the most effective first step. It will selectively separate your acidic product from any neutral (unreacted nitrile, amide, thioamide) or basic (amine catalyst) impurities. See the detailed protocol in Section 2.

    • Re-evaluation: After extraction, the recovered, partially purified acid should be a solid or a semi-solid that is much more amenable to crystallization. If it remains an oil, consider column chromatography to remove impurities of a similar acidic nature (e.g., unreacted aromatic acid from a hydrogenation reaction).

Q3: My NMR spectrum is clean, but the melting point of my product is broad and lower than expected. Why?

A: This situation often points to the presence of isomers or residual, high-boiling point solvents.

  • Isomeric Mixture: If your synthesis can produce stereoisomers (e.g., cis/trans isomers related to the substitution on the cyclohexane ring), you may have isolated a mixture. Isomeric mixtures often have broader and lower melting points than a single pure isomer. Standard NMR may not easily resolve the subtle differences between isomers.

  • Trapped Solvent: Solvents with high boiling points (e.g., DMSO, DMF, acetic acid) can become trapped in the crystal lattice.[6] Even small amounts can disrupt the melting point.

    • Solution: Dry the product extensively under high vacuum, possibly with gentle heating (well below the melting point). If the solvent is acetic acid, washing the crystals with a more volatile solvent in which the product is insoluble (like cold hexane) can help.[7]

Section 2: Troubleshooting Purification Workflows

This section provides detailed, step-by-step guidance for overcoming specific issues within common purification techniques.

Workflow 1: Purification by Recrystallization

Recrystallization is the preferred method for purifying solids when impurity levels are below 10-15%. Its success is critically dependent on solvent choice.[8]

  • Cause 1: Using too much solvent. The goal is to create a saturated solution at high temperature. Adding an excessive amount of hot solvent will keep too much of your product dissolved even after cooling, leading to low yield.[8]

  • Solution 1: Add the hot solvent portion-wise to your crude solid, waiting for it to dissolve with stirring/swirling before adding more. Stop as soon as all the solid has just dissolved.

  • Cause 2: Cooling the solution too quickly. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes the formation of small, often impure crystals and can cause impurities to crash out with the product.

  • Solution 2: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature first.[9] Once crystal formation appears complete, then move the flask to an ice bath to maximize recovery.[9]

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different test solvent (see table below) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Gently heat the tubes that showed poor room temperature solubility. A good solvent will dissolve the compound when hot.[5]

  • Cool the tubes that showed good hot solubility. A good solvent will result in the formation of abundant crystals upon cooling.[5]

  • If a single solvent is not ideal, try a two-solvent pair (one "good" solvent that dissolves the compound well, and one "bad" solvent that does not). Dissolve the compound in a minimum of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly.[8]

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds; can be difficult to dry.
Ethanol78HighGeneral-purpose polar solvent.
Acetone56MediumGood general solvent, but its low boiling point means it evaporates quickly.
Ethyl Acetate77MediumExcellent general-purpose solvent for medium-polarity compounds.
Dichloromethane40Medium-LowLow boiling point; use with care.
Toluene111LowGood for non-polar compounds; high boiling point can make it hard to remove.
Hexane/Heptane~69 / ~98Very LowExcellent for non-polar compounds; often used as the "bad" solvent in a pair.

Data sourced from general chemical principles.[5]

Workflow 2: Purification by Acid-Base Extraction

This is a powerful technique for separating acidic compounds from neutral and basic impurities based on their differential solubility in aqueous and organic phases.

start Crude Product (Acid + Neutral/Basic Impurities) in Organic Solvent (e.g., EtOAc) extract Extract with Aqueous Base (e.g., 1M NaHCO3 or NaOH) start->extract separate Separate Layers extract->separate org_layer Organic Layer: Neutral & Basic Impurities separate->org_layer Organic Phase aq_layer Aqueous Layer: Sodium Carboxylate Salt (Deprotonated Product) separate->aq_layer Aqueous Phase org_workup Wash with Brine, Dry (Na2SO4), Evaporate org_layer->org_workup impurities Discard Impurities org_workup->impurities acidify Cool in Ice Bath, Acidify with conc. HCl (pH < 2) aq_layer->acidify extract_prod Extract Product back into Fresh Organic Solvent acidify->extract_prod final_org Organic Layer: Pure Product extract_prod->final_org final_workup Wash with Brine, Dry (Na2SO4), Evaporate final_org->final_workup pure_product Pure this compound final_workup->pure_product

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

  • Cause: Emulsions are common when the densities of the two phases are similar or when fine particulates are present. Vigorous shaking increases the likelihood of emulsion formation.

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

    • Break the Emulsion: Add a small amount of brine (saturated NaCl solution). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break up the emulsion.

Workflow 3: Purification by Column Chromatography

Chromatography should be used when recrystallization or extraction fails to provide adequate purity, especially for separating compounds with similar functionalities.

start Is the main impurity structurally very different (e.g., neutral vs. acid)? extraction Use Acid-Base Extraction First. It's faster and cheaper. start->extraction Yes chrom_decision Is the main impurity more or less polar than the desired acid? start->chrom_decision No less_polar Less Polar Impurity (e.g., unreacted nitrile) chrom_decision->less_polar Less Polar more_polar More Polar Impurity (e.g., amide intermediate) chrom_decision->more_polar More Polar normal_phase Use Normal Phase (Silica Gel). Eluent: Hexane/EtOAc + 0.5% Acetic Acid. The acid will stick to the silica more strongly. less_polar->normal_phase reversed_phase Use Reversed-Phase (C18). Eluent: Water/Acetonitrile + 0.1% TFA. The more polar amide will elute earlier. more_polar->reversed_phase

Caption: Decision tree for selecting an appropriate chromatography method.

  • Cause: Your carboxylic acid is interacting strongly and non-specifically with the acidic silanol (-Si-OH) groups on the surface of the silica gel. This causes the compound to move down the column in a broad, streaky band instead of a tight one.

  • Solution: Add a competitive binder to the mobile phase to "mask" the active sites on the silica.

    • Add Acetic Acid: Including 0.5-1% acetic acid in your eluent system (e.g., Hexane/Ethyl Acetate + 1% AcOH) is highly effective. The solvent's acetic acid molecules will saturate the binding sites on the silica, allowing your product to elute much more cleanly.[10]

    • Use Triethylamine (for basic compounds): While not for this specific product, if one were trying to purify a basic impurity away from the acid, adding a small amount of triethylamine to the eluent would be the correct strategy to prevent the amine from streaking.[10]

For polar molecules like carboxylic acids, reversed-phase chromatography is often a superior choice.[11]

  • Principle: The stationary phase is non-polar (e.g., C18-coated silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[11]

  • Elution Order: More polar compounds elute first, while less polar compounds are retained longer by the stationary phase. This is the opposite of normal-phase chromatography.

  • Mobile Phase Additives: A small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) is typically added to the mobile phase.[11][12] This ensures the carboxylic acid remains protonated and behaves consistently, leading to sharp peaks.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4,4-Dimethylcyclohexyl)acetic Acid Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-(4,4-dimethylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the derivatization of this sterically hindered carboxylic acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthetic endeavors.

The gem-dimethyl group on the cyclohexane ring of this compound introduces significant steric hindrance around the carboxylic acid moiety. This structural feature can impede the approach of reagents, leading to sluggish reactions, low yields, and the formation of undesired byproducts. This guide provides field-proven insights and scientifically grounded solutions to overcome these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of this compound, providing explanations for the underlying causes and actionable solutions.

Amide Coupling Reactions

Problem 1: Low or No Yield of the Desired Amide

  • Question: I am attempting to couple this compound with a primary/secondary amine using a standard coupling reagent like DCC or EDC/HOBt, but I am observing very low to no product formation. What is going wrong?

  • Answer: The primary challenge with this compound is its steric bulk, which hinders the formation of the active ester intermediate with common carbodiimide reagents.[1] Standard conditions are often insufficient to overcome this steric barrier.

    • Causality: The bulky 4,4-dimethylcyclohexyl group physically blocks the carboxylic acid, making it difficult for the coupling reagent to access and activate it. Furthermore, the nucleophilic attack by the amine on the activated intermediate is also sterically hindered.

    • Solutions:

      • Switch to a More Powerful Coupling Reagent: Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for coupling sterically hindered substrates.[2][3] HATU forms a highly reactive OAt-active ester that is more susceptible to nucleophilic attack.[4][5]

      • In Situ Acyl Fluoride Formation: Convert the carboxylic acid to the corresponding acyl fluoride in situ using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are more reactive than the parent carboxylic acid and can react with amines under milder conditions.[1]

      • Increase Reaction Temperature: For sluggish reactions, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric hindrance.[2] However, be mindful of potential side reactions at elevated temperatures.

      • Optimize the Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.[2]

Problem 2: Formation of N-acylurea Byproduct

  • Question: I am using DCC as a coupling reagent and I am observing a significant amount of a white precipitate, which I suspect is the N-acylurea byproduct. How can I avoid this?

  • Answer: The formation of N-acylurea is a common side reaction with carbodiimide coupling agents, especially when the nucleophilic attack by the amine is slow due to steric hindrance.

    • Causality: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, can rearrange to the more stable N-acylurea if it is not promptly intercepted by the amine. The steric hindrance of your substrate slows down the desired reaction, allowing more time for this side reaction to occur.

    • Solutions:

      • Add an Additive: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress N-acylurea formation by forming a more stable active ester intermediate.

      • Change the Coupling Reagent: As mentioned previously, switching to HATU or forming the acyl fluoride can circumvent the formation of the O-acylisourea intermediate altogether.

Esterification Reactions

Problem 3: Incomplete Esterification under Fischer Conditions

  • Question: I am trying to esterify this compound with methanol using sulfuric acid as a catalyst (Fischer esterification), but the reaction does not go to completion even with prolonged heating.

  • Answer: Fischer esterification is a reversible reaction, and the steric hindrance of your substrate makes both the forward and reverse reactions slow.[6]

    • Causality: The bulky substituent slows down the rate of both the acid-catalyzed addition of the alcohol to the carboxylic acid and the subsequent elimination of water. This makes it difficult to drive the equilibrium towards the product side.

    • Solutions:

      • Use a Large Excess of Alcohol: Employing the alcohol as the solvent can help to shift the equilibrium towards the ester product.

      • Azeotropic Removal of Water: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water as it is formed is a highly effective way to drive the reaction to completion.

      • Alternative Esterification Methods: For sterically demanding substrates, alternative methods are often more efficient:

        • Steglich Esterification: This method uses DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) and is effective for substrates that are sensitive to acidic conditions.[7]

        • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester under mild, neutral conditions using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9][10] It is particularly useful for secondary alcohols and proceeds with inversion of configuration.[8][11] However, be aware of potential side reactions and purification challenges due to byproducts like triphenylphosphine oxide and the reduced hydrazine.[12]

Problem 4: Formation of Byproducts during Acid Chloride Synthesis

  • Question: I am attempting to synthesize the acyl chloride of this compound using thionyl chloride (SOCl₂), but I am getting a complex mixture of products.

  • Answer: While thionyl chloride is a common reagent for forming acyl chlorides, its reactivity can sometimes lead to side reactions with sterically hindered substrates, especially at elevated temperatures.

    • Causality: The reaction of carboxylic acids with thionyl chloride proceeds through a chlorosulfite intermediate.[13] With hindered substrates, the subsequent nucleophilic attack by the chloride ion can be slow, potentially allowing for alternative reaction pathways or decomposition.

    • Solutions:

      • Use Oxalyl Chloride: Oxalyl chloride, often with a catalytic amount of DMF, is a milder and more selective reagent for the preparation of acyl chlorides and can often provide cleaner reactions with sensitive substrates.

      • Control the Reaction Temperature: Perform the reaction at a lower temperature to minimize side reactions.

      • Purification: The crude acyl chloride can be purified by distillation under reduced pressure to remove impurities before use in the subsequent reaction. A protocol for a similar compound involves mixing the carboxylic acid with SOCl₂ and heating at 80°C, followed by removal of excess SOCl₂ under vacuum.[14]

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for HATU coupling of this compound?

    • A1: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally the best choices for HATU-mediated couplings.[2] Ensure your solvent is completely dry, as water will hydrolyze the active ester intermediate.

  • Q2: How can I monitor the progress of these reactions?

    • A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting materials. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used.

  • Q3: What are the best practices for purifying the amide and ester products?

    • A3: Flash column chromatography on silica gel is the most common method for purifying these types of compounds.[15] For amides, which can sometimes be challenging to purify by column chromatography, recrystallization from a suitable solvent system can be an effective alternative.[16] Reversed-phase chromatography can also be a useful technique for polar amide products.[17][18][19]

  • Q4: Are there any specific safety precautions I should take when working with these reagents?

    • A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reagents like thionyl chloride and oxalyl chloride are corrosive and react violently with water. Coupling reagents like HATU can be sensitizers.[18] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling of this compound

This protocol provides a general procedure for the efficient coupling of this compound with a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF or DCM

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. The solution may change color.

  • Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For particularly hindered amines, the reaction may require gentle heating (40-50 °C) or extended reaction times (12-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Parameter Recommendation Rationale
Coupling Reagent HATUHigh efficiency for sterically hindered substrates.[2][3]
Base DIPEANon-nucleophilic and sterically hindered to prevent side reactions.[2]
Solvent Anhydrous DMF or DCMGood solubility for reactants and reagents.[2]
Temperature Room Temperature to 50 °CBalances reaction rate with potential for side reactions.[2]
Stoichiometry Acid:Amine:HATU:DIPEA = 1:1.1:1.2:2.5Ensures complete activation and reaction.
Protocol 2: Steglich Esterification of this compound

This protocol describes the esterification of this compound with an alcohol under mild conditions.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous DCM

  • Diethyl ether or pentane

  • 0.5 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the stirred reaction mixture.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and wash sequentially with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

Amide Coupling Troubleshooting

Troubleshooting_Amide_Coupling start Low Amide Yield check_reagents Using standard coupling reagents (DCC, EDC)? start->check_reagents switch_reagent Switch to HATU or form acyl fluoride in situ check_reagents->switch_reagent Yes check_temp Reaction at room temp? check_reagents->check_temp No final_solution Improved Yield switch_reagent->final_solution increase_temp Increase temperature to 40-50 °C check_temp->increase_temp Yes check_byproduct N-acylurea byproduct observed? check_temp->check_byproduct No increase_temp->final_solution add_additive Use HOBt or OxymaPure with carbodiimide check_byproduct->add_additive Yes check_byproduct->final_solution No add_additive->final_solution

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

General Esterification Workflow

Esterification_Workflow start Start: this compound + Alcohol fischer Fischer Esterification (Acid catalyst, heat) start->fischer steglich Steglich Esterification (DCC, DMAP) start->steglich mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) start->mitsunobu workup Aqueous Workup fischer->workup steglich->workup mitsunobu->workup purification Column Chromatography workup->purification product Purified Ester purification->product

Caption: Overview of common esterification workflows.

References

Technical Support Center: Synthesis of 2-(4,4-dimethylcyclohexyl)acetic acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(4,4-dimethylcyclohexyl)acetic acid amides. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for common challenges encountered during the synthesis of this sterically hindered compound. As Senior Application Scientists, we understand that robust and reproducible synthetic methods are paramount. This document provides not just protocols, but the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory work.

The primary challenge in synthesizing amides from this compound stems from the significant steric bulk of the 4,4-dimethylcyclohexyl group. This moiety can impede the approach of the amine to the activated carboxylic acid, leading to low yields, slow reaction times, and the prevalence of side reactions. This guide addresses these specific issues in a practical question-and-answer format.

Section 1: FAQs - Troubleshooting Common Side Reactions & Failures

This section directly addresses the most frequent issues reported by researchers.

Q1: My reaction yield is extremely low, or I'm observing no product formation at all. What are the most likely causes?

A1: Low or no product yield in this specific amide coupling is a common issue, typically rooted in a few key factors that are exacerbated by the substrate's steric hindrance.[1]

  • Incomplete Carboxylic Acid Activation: The first step of any amide coupling is the activation of the carboxylic acid to make it a more potent electrophile.[2][3] If the coupling reagent is not efficient enough or is used in insufficient amounts, this activation will be incomplete, leading to a stalled reaction.[1]

  • Amine Deactivation via Protonation: A frequent and often overlooked issue is the acid-base reaction between your carboxylic acid starting material and the amine.[4] This forms an ammonium salt, rendering the amine non-nucleophilic and unable to participate in the coupling reaction.[1][4] This is why the addition of a non-nucleophilic base is critical.

  • Steric Hindrance: The bulky 4,4-dimethylcyclohexyl group physically blocks the amine from attacking the activated carbonyl center.[1] This slows down the desired reaction, giving side reactions more time to occur.

  • Hydrolysis of Activated Intermediate: The presence of even trace amounts of water can be detrimental. Water can hydrolyze the highly reactive activated ester intermediate back to the carboxylic acid, effectively quenching the reaction.[1] Always use anhydrous solvents and reagents.

Q2: I'm using a carbodiimide like DCC and see a lot of a white, insoluble precipitate that isn't my product. What is this side product and how can I avoid it?

A2: This is a classic side reaction associated with carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC) and, to a lesser extent, EDC. The precipitate is dicyclohexylurea (DCU), the byproduct of DCC.[5] However, a more problematic side reaction is the formation of an N-acylurea .

  • Mechanism of N-acylurea Formation: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] While this intermediate is supposed to react with the amine, it can undergo an intramolecular rearrangement (an O-to-N acyl shift) to form a stable, unreactive N-acylurea.[3][6] This side reaction is irreversible and consumes your starting material.

  • Troubleshooting & Prevention:

    • Use Additives: The formation of N-acylurea can be significantly suppressed by adding nucleophilic additives like 1-hydroxybenzotriazole (HOBt).[5][6] HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to rearrangement but still highly reactive towards the amine.

    • Switch to EDC: If DCU removal is the primary issue, switch to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[5][6]

    • Control Temperature: Running the reaction at 0 °C during the activation step can sometimes minimize rearrangement.[7]

Q3: I've switched to a uronium-based coupling reagent like HATU, but my reaction is still inefficient. Could the coupling reagent itself be causing a side reaction with my amine?

A3: Yes, this is a known issue with uronium/aminium reagents like HATU and HBTU. While they are generally more efficient for hindered couplings, they can directly react with the amine nucleophile.

  • Guanidinium Byproduct Formation: The coupling reagent can react with the amine to form a guanidinium byproduct, effectively "capping" the amine and preventing it from reacting with the activated acid.

  • The Critical Importance of Pre-Activation: This side reaction can be almost completely avoided by changing the order of addition. The carboxylic acid, the coupling reagent (HATU), and the non-nucleophilic base (e.g., DIPEA) should be stirred together in an anhydrous solvent for 15-30 minutes before the amine is introduced.[1] This "pre-activation" step ensures that the carboxylic acid is converted to its active ester form before the amine has a chance to react with the coupling reagent.

Q4: The standard coupling protocols are failing due to the extreme steric hindrance. What is a more "forcing" but effective alternative?

A4: When standard, single-pot coupling methods fail, a robust two-step approach is often necessary. This involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride , prior to reaction with the amine.[8][]

  • Rationale: Acyl chlorides are significantly more electrophilic than the active esters formed by coupling reagents. This heightened reactivity can often overcome the steric barrier.

  • Method: The carboxylic acid is reacted with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[7][8] After removing the excess reagent in vacuo, the crude acyl chloride is dissolved in an anhydrous solvent and reacted with the amine, typically in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.[7][10]

  • Cautions: This method uses harsh reagents and generates corrosive HCl. It may not be suitable for substrates with sensitive functional groups. The acyl chloride is moisture-sensitive and should be used immediately after its formation.

Section 2: Optimized Experimental Protocols

These protocols are designed to serve as a validated starting point for your experiments.

Protocol 1: Optimized HATU-Mediated Coupling for Sterically Hindered Substrates

This protocol prioritizes pre-activation to minimize side reactions and maximize yield.[1][6]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried flask.

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).

  • Pre-activation: Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq).

  • Stirring: Stir the mixture at room temperature for 20-30 minutes. A color change may be observed as the active ester forms.

  • Amine Addition: Add the desired amine (1.1-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor progress by TLC or LC-MS. Reactions with this hindered substrate may require several hours to overnight for completion.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Two-Step Acyl Chloride Formation and Amidation

This protocol is for challenging cases where standard coupling fails.[7][8]

  • Acyl Chloride Formation:

    • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add one drop of anhydrous DMF (Vilsmeier-Haack catalyst).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride should be used immediately.

  • Amidation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirring acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with water and proceed with a standard aqueous workup and purification as described in Protocol 1.

Section 3: Data Summary & Reagent Selection

The choice of coupling reagent is a critical parameter. This table provides a comparative overview to guide your decision-making process.

Coupling SystemTypical Reaction TimeTypical Yield Range (Hindered)Key Byproduct IssuesPrimary Considerations
EDC / HOBt 2 - 12 hours40 - 75%Water-soluble urea (easy removal); potential for N-acylurea formation.[6]Cost-effective and reliable, but may be less efficient for severely hindered substrates.[6]
DCC / HOBt 2 - 12 hours50 - 80%Insoluble DCU precipitate (difficult to remove from non-polar products).[6]Effective, but purification can be challenging due to the DCU byproduct.[5][6]
HATU / Base 15 - 60 minutes (for simple amides); 2-8 hours (for hindered)85 - 99%Guanidinium formation if amine is not added last.Highly efficient and fast, often the reagent of choice for difficult couplings.[1][6] Requires careful order of addition.
Acyl Chloride 1 - 6 hours50 - 90%Generates HCl, which must be scavenged by a base.Most reactive method, useful when others fail. Requires a two-step process and harsh reagents.[8]

Section 4: Visual Guides & Workflows

Troubleshooting Workflow for Low Amide Yield

Troubleshooting_Workflow Start Low / No Product Check_Anhydrous Are Solvents/Reagents Anhydrous? Start->Check_Anhydrous Check_Stoichiometry Is Coupling Reagent Stoichiometry Correct? (≥1.1 eq) Check_Anhydrous->Check_Stoichiometry Yes Fix_Anhydrous Action: Use freshly dried solvents/reagents. Check_Anhydrous->Fix_Anhydrous No Check_Base Is a Non-Nucleophilic Base Present? (≥2.0 eq) Check_Stoichiometry->Check_Base Yes Fix_Stoichiometry Action: Increase equivalents of coupling reagent. Check_Stoichiometry->Fix_Stoichiometry No Check_Order Was Acid Pre-activated Before Amine Addition? Check_Base->Check_Order Yes Fix_Base Action: Add DIPEA or other suitable base. Check_Base->Fix_Base No Consider_Alternative Consider More Forcing Method (Acyl Chloride) Check_Order->Consider_Alternative Yes Fix_Order Action: Adopt Pre-activation Protocol. Check_Order->Fix_Order No Success Reaction Optimized Consider_Alternative->Success Fix_Anhydrous->Check_Stoichiometry Fix_Stoichiometry->Check_Base Fix_Base->Check_Order Fix_Order->Success

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

Mechanism of N-Acylurea Side Reaction

N_Acylurea_Formation cluster_0 Amide Formation Pathways RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + DCC DCC Carbodiimide (DCC/EDC) Amide Desired Amide (R-CONH-R') O_Acylisourea->Amide + Amine (Desired Path) N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Amine Amine (R'-NH2)

Caption: Competing pathways from the key O-acylisourea intermediate.

References

Technical Support Center: Strategies for Improving the Solubility of 2-(4,4-dimethylcyclohexyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the solubility challenges of 2-(4,4-dimethylcyclohexyl)acetic acid and its derivatives. As researchers, scientists, and drug development professionals, you are likely aware that the lipophilic nature of this scaffold, conferred by the bulky dimethylcyclohexyl group, can present significant hurdles in achieving adequate solubility for in vitro assays and formulation development. This guide provides a comprehensive, question-and-answer-based resource to help you navigate these challenges, offering both theoretical insights and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: I'm starting with a new this compound derivative and it's poorly soluble in aqueous buffers. What's my first step?

Your initial approach should be to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its high solubilizing power for a wide range of organic compounds.

Initial Solvent Screening Data for this compound:

SolventMiscibility with WaterSolubility (mg/mL)Notes
Water MiscibleInsolubleThe parent compound is poorly soluble in aqueous media at neutral pH.
Ethanol MiscibleSolubleA good starting point for co-solvent systems.
Methanol MiscibleSolubleAnother viable option for co-solvent systems.
DMSO Miscible>50 mg/mL (Estimated)Excellent for creating high-concentration stock solutions.[1]

This data is compiled from general chemical properties and supplier information. Precise solubility will vary with the specific derivative.

Workflow for Preparing an Initial Stock Solution:

start Weigh Compound solvent Add Small Volume of DMSO start->solvent dissolve Vortex/Sonciate until Clear solvent->dissolve stock High-Concentration Stock Solution dissolve->stock store Store at -20°C or -80°C stock->store cluster_other Consider Other Methods start Is the compound a weak acid (contains COOH)? increase_ph Increase pH above pKa start->increase_ph yes other_methods Co-solvents, Salt Formation, Cyclodextrins start->other_methods no deprotonation Deprotonation to form carboxylate salt increase_ph->deprotonation increased_polarity Increased Polarity deprotonation->increased_polarity enhanced_solubility Enhanced Aqueous Solubility increased_polarity->enhanced_solubility no No yes Yes cluster_after After Complexation drug Lipophilic Drug (Poorly Soluble) complex Inclusion Complex (Hydrophilic Exterior) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) label_process Encapsulation

References

Technical Support Center: Catalyst Selection for the Hydrogenation of Precursors to 2-(4,4-dimethylcyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4,4-dimethylcyclohexyl)acetic acid. The critical step in this synthesis is the hydrogenation of an aromatic precursor, typically 2-(4,4-dimethylphenyl)acetic acid or a related compound. The choice of catalyst is paramount for achieving high yield, selectivity, and process efficiency. This document provides a comprehensive overview of catalyst selection, troubleshooting, and frequently asked questions to support your experimental work.

Part 1: Catalyst Selection - A Strategic Approach

The hydrogenation of an aromatic ring is a thermodynamically favorable but kinetically challenging transformation that requires a suitable heterogeneous catalyst.[1] The selection of the optimal catalyst depends on several factors, including the specific precursor, desired reaction conditions (temperature and pressure), and cost considerations.

Primary Catalyst Candidates

Several noble and base metal catalysts are effective for the hydrogenation of aromatic rings. The most common choices for this application include catalysts based on Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Nickel (Ni).

CatalystSupportTypical LoadingKey AdvantagesPotential Drawbacks
Palladium Activated Carbon (C)5-10%High activity, good selectivity, widely available.[2][3]Can be less effective for highly substituted rings, potential for deactivation.
Rhodium Activated Carbon (C) or Alumina (Al2O3)5%Very high activity, effective under milder conditions.[4][5]Higher cost than other options.
Ruthenium Alumina (Al2O3) or Carbon (C)5%Excellent for aromatic ring reduction, resistant to poisoning.[6][7]May require higher pressures, can sometimes promote hydrogenolysis.
Raney Nickel N/A (Sponge metal)N/ACost-effective, high activity.[8][9]Pyrophoric, requires careful handling, may have lower selectivity.[8][10]
Rationale for Catalyst and Support Selection

The choice between these catalysts is often a balance of reactivity, selectivity, and cost.

  • Palladium on carbon (Pd/C) is a versatile and commonly used catalyst for various hydrogenation reactions, including the reduction of aromatic rings.[3][11] It offers a good balance of activity and cost.[2][12] The activated carbon support provides a high surface area for the dispersion of palladium nanoparticles, maximizing catalytic activity.[3]

  • Rhodium on carbon (Rh/C) is a highly active catalyst for aromatic hydrogenation and can often achieve complete conversion under milder conditions (lower temperature and pressure) than other catalysts.[4][13] This can be advantageous for sensitive substrates or when trying to minimize energy consumption.

  • Ruthenium-based catalysts are particularly effective for the hydrogenation of aromatic rings and are known for their robustness.[6][14][15] They can be a good choice when dealing with substrates that might poison other catalysts.[7]

  • Raney Nickel is a cost-effective alternative to precious metal catalysts.[8][9] It is a highly active catalyst due to its large surface area and adsorbed hydrogen.[8][9] However, it is pyrophoric when dry and requires specific handling procedures.[8]

The support material plays a crucial role in the catalyst's performance by providing a high surface area for metal dispersion and influencing the catalyst's stability and selectivity. Activated carbon is a common choice due to its high surface area and chemical inertness.[3] Alumina can also be used and may offer different selectivity profiles.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the hydrogenation of precursors to this compound.

dot

Troubleshooting_Hydrogenation start Start: Reaction Issue incomplete_conversion Incomplete Conversion start->incomplete_conversion Low Yield low_selectivity Low Selectivity/ Byproduct Formation start->low_selectivity catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation Reaction Stalls sub_incomplete Check Reaction Conditions: - Increase H2 Pressure - Increase Temperature - Increase Catalyst Loading - Ensure Vigorous Stirring incomplete_conversion->sub_incomplete sub_low_selectivity Optimize Reaction Conditions: - Lower Temperature - Lower H2 Pressure - Screen different catalysts (e.g., Ru for ring selectivity) low_selectivity->sub_low_selectivity sub_catalyst_deactivation Investigate Potential Poisons: - Sulfur compounds? - Halogens? - Heavy metals? catalyst_deactivation->sub_catalyst_deactivation check_catalyst Check Catalyst Activity: - Use a fresh batch of catalyst - Consider a more active catalyst (e.g., Rh/C) sub_incomplete->check_catalyst check_purity Check Substrate/Solvent Purity: - Ensure high purity of starting material and solvent sub_incomplete->check_purity check_side_reactions Identify Byproducts (GC-MS, NMR): - Hydrogenolysis of acetic acid side chain? - Partial hydrogenation? sub_low_selectivity->check_side_reactions purify_reagents Purify Starting Materials and Solvents sub_catalyst_deactivation->purify_reagents change_catalyst Switch to a more poison-resistant catalyst (e.g., Ruthenium) sub_catalyst_deactivation->change_catalyst

Caption: Troubleshooting workflow for hydrogenation reactions.

Q1: My reaction is showing low or no conversion of the starting material. What should I do?

A1: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Catalyst Activity: The catalyst may be inactive.[10][16]

    • Action: Use a fresh batch of catalyst. Catalysts, especially Raney Nickel, can lose activity over time or with improper storage.[10] For precious metal catalysts, ensure they have been stored under an inert atmosphere if required.

  • Reaction Conditions: The conditions may not be optimal for the chosen catalyst and substrate.[10]

    • Action 1: Increase Hydrogen Pressure. The rate of hydrogenation is often dependent on the hydrogen pressure. If you are using a balloon, consider switching to a Parr shaker or a high-pressure autoclave to increase the hydrogen pressure.[16]

    • Action 2: Increase Temperature. While many hydrogenations proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate.[10][16]

    • Action 3: Increase Catalyst Loading. A typical catalyst loading is 5-10 mol% relative to the substrate.[10] If the reaction is slow, increasing the loading may be beneficial.

  • Mass Transfer Limitations: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is crucial.[10]

    • Action: Ensure vigorous stirring to maximize the contact between the hydrogen, substrate, and catalyst.[10]

  • Catalyst Poisoning: The presence of impurities can poison the catalyst.[7][10]

    • Action: Ensure the purity of your starting material and solvent. Common catalyst poisons include sulfur and nitrogen compounds.[10]

Q2: I am observing significant byproduct formation. How can I improve the selectivity?

A2: Poor selectivity can result in a complex product mixture and difficult purification.

  • Hydrogenolysis: The acetic acid side chain could potentially undergo hydrogenolysis (cleavage of C-O or C-C bonds).

    • Action 1: Lower the Reaction Temperature. Hydrogenolysis is often more prevalent at higher temperatures.

    • Action 2: Choose a More Selective Catalyst. While Pd and Pt are highly active, they can sometimes promote hydrogenolysis. Ruthenium or Rhodium catalysts might offer better selectivity in this case.

  • Partial Hydrogenation: Incomplete reduction of the aromatic ring can lead to cyclohexene or cyclohexadiene intermediates.

    • Action: Ensure the reaction is allowed to proceed to completion by monitoring with techniques like TLC, GC, or NMR. If the reaction stalls, refer to the troubleshooting steps for low conversion.

Q3: The reaction starts well but then stops before completion. What could be the cause?

A3: This is a classic sign of catalyst deactivation.

  • Catalyst Poisoning: As mentioned before, impurities in the substrate or solvent can poison the catalyst over the course of the reaction.[10]

    • Action: Purify the starting materials and solvent. If poisoning is suspected, filtering the reaction mixture and adding a fresh batch of catalyst may restart the reaction.

  • Product Inhibition: The product itself may adsorb strongly to the catalyst surface, preventing further reaction.

    • Action: This can be a more challenging issue to resolve. Trying a different catalyst or modifying the reaction conditions (e.g., solvent) might help.

Part 3: Frequently Asked Questions (FAQs)

Q4: What is a good starting point for experimental conditions?

A4: For a small-scale (e.g., 1-5 g) hydrogenation of 2-(4,4-dimethylphenyl)acetic acid, a good starting point would be:

  • Catalyst: 5% Pd/C (10 mol%)

  • Solvent: Methanol or Ethanol

  • Hydrogen Pressure: 50 psi (or a hydrogen balloon for initial screening)

  • Temperature: Room temperature

  • Reaction Time: 12-24 hours, with monitoring by TLC or GC.

Q5: How do I safely handle Raney Nickel?

A5: Raney Nickel is pyrophoric and must be handled with care.[8]

  • Always keep it wet with a solvent (usually water or ethanol).

  • Never allow it to dry in the air.

  • When filtering, ensure the filter cake remains wet.

  • For disposal, deactivate it by slowly adding it to a dilute acid solution (e.g., 1 M HCl) in a well-ventilated fume hood.

Q6: Can I reuse the catalyst?

A6: In many cases, precious metal catalysts can be recovered and reused.

  • After the reaction, the catalyst can be filtered off, washed with a solvent, and dried under vacuum.

  • The activity of the reused catalyst may be lower than that of the fresh catalyst, and a few cycles are typically possible before significant deactivation occurs.

Q7: What analytical techniques are best for monitoring the reaction?

A7:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material.

  • Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the final product and identifying any byproducts. The disappearance of aromatic proton signals and the appearance of aliphatic proton signals in the 1H NMR spectrum are clear indicators of a successful hydrogenation.

Experimental Protocol: Hydrogenation of 2-(4,4-dimethylphenyl)acetic acid using 5% Pd/C

dot

Experimental_Workflow start Start: Materials setup Reaction Setup: - Dissolve substrate in solvent - Add catalyst - Place in pressure vessel start->setup hydrogenation Hydrogenation: - Purge with N2 then H2 - Pressurize with H2 - Stir vigorously at RT setup->hydrogenation monitoring Reaction Monitoring: - TLC or GC analysis - Continue until SM is consumed hydrogenation->monitoring monitoring->hydrogenation Incomplete workup Work-up: - Vent H2, purge with N2 - Filter through Celite - Wash filter cake monitoring->workup Complete isolation Product Isolation: - Concentrate filtrate - Purify if necessary workup->isolation end End: Pure Product isolation->end

Caption: General experimental workflow for catalytic hydrogenation.

Materials:

  • 2-(4,4-dimethylphenyl)acetic acid

  • 5% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Celite®

  • Hydrogen gas

  • Nitrogen gas

  • Parr hydrogenation apparatus or similar pressure vessel

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve 2-(4,4-dimethylphenyl)acetic acid in methanol. Carefully add 5% Pd/C (10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by periodically taking a small aliquot, filtering it through a syringe filter to remove the catalyst, and analyzing by TLC or GC. The reaction is complete when the starting material is no longer observed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with methanol at all times to prevent the catalyst from becoming pyrophoric. Wash the filter cake with a small amount of methanol.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or chromatography if necessary.

References

work-up procedures to remove unreacted 2-(4,4-dimethylcyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Work-up Procedures to Remove Unreacted 2-(4,4-dimethylcyclohexyl)acetic Acid Document ID: TSC-CHEM-PUR-004 Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted this compound from a reaction mixture. This aliphatic carboxylic acid can be a persistent impurity due to its moderate polarity and lipophilic nature. This document outlines strategies based on fundamental chemical principles to ensure the purity of your target compound.

Chemical Profile: this compound

A clear understanding of the impurity's properties is the foundation of an effective purification strategy.

PropertyValue / ObservationImplication for Purification
CAS Number 681448-25-9[1]Unique identifier for literature and database searches.
Molecular Formula C₁₀H₁₈O₂[1]---
Molecular Weight 170.25 g/mol [1][2]Influences diffusion rates and behavior in mass-sensitive analyses.
Predicted pKa ~4.72[2]Standard acidity for an aliphatic carboxylic acid. Readily deprotonated by common bases (e.g., NaHCO₃, K₂CO₃, NaOH), which is the key to liquid-liquid extraction.
Predicted Boiling Point ~266 °C[2]Distillation is generally not a viable option for removal from less volatile products.
Solubility Profile Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Diethyl Ether). Insoluble in neutral or acidic water. Its carboxylate salt is soluble in water.The significant change in solubility upon deprotonation is the primary principle exploited in purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove this compound?

The most robust and widely used method is a liquid-liquid acid-base extraction.[3] By washing your organic reaction mixture with a mild aqueous base, you can selectively deprotonate the carboxylic acid. This converts it into its anionic carboxylate salt, which is highly soluble in the aqueous phase and can be easily separated from the neutral or basic organic product remaining in the organic phase.[4][5]

Q2: My desired product is an ester. Is a basic wash safe, or will it hydrolyze my product?

This is a critical consideration. Esters can be sensitive to hydrolysis under basic conditions, especially with strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). For base-sensitive products, you should:

  • Use a Mild Base: Saturated sodium bicarbonate (NaHCO₃) or a 5-10% potassium carbonate (K₂CO₃) solution is generally preferred.[3] These are strong enough to deprotonate the carboxylic acid (pKa ~4.7) but mild enough to minimize ester hydrolysis, especially at room temperature with limited contact time.

  • Limit Contact Time: Do not let the layers sit for extended periods. Perform the wash, separation, and subsequent steps efficiently.

  • Work at Lower Temperatures: If you are particularly concerned, perform the extraction in an ice bath to slow the rate of potential hydrolysis.

Q3: When should I consider chromatography instead of a simple extraction?

Chromatography is necessary under several circumstances:

  • Base-Sensitive Products: If your target molecule cannot tolerate even mild basic conditions.

  • Acidic Products: If your target molecule is also acidic and has a similar pKa, it will be co-extracted into the aqueous basic layer.

  • High Emulsion Tendency: If your reaction mixture consistently forms intractable emulsions during extraction that cannot be resolved.[6][7]

  • Trace-Level Purity Required: For achieving the highest levels of purity (>99.5%), chromatography is often the final polishing step.

Q4: Can I use crystallization to remove the acid?

Crystallization can be effective, but it is highly dependent on the relative solubilities and concentrations of your product and the unreacted acid in a given solvent system.[8][9] It is generally a less predictable method for this specific purpose compared to extraction or chromatography. You might consider it if both your product and the acid are solids and you can identify a solvent in which your product has low solubility while the acid has high solubility (or vice versa), especially at different temperatures.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Incomplete Removal of Acid with Basic Wash
  • Symptom: After a standard work-up with NaHCO₃, your NMR or LC-MS analysis still shows a significant amount of this compound.

  • Causality & Solution Workflow:

Caption: Decision workflow for troubleshooting incomplete acid removal.

  • Detailed Protocol: Optimized Acid-Base Extraction

    • Solvent Choice: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). If a miscible solvent like THF or acetonitrile was used for the reaction, it must be removed under reduced pressure and replaced.[10]

    • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution.

    • Mixing & Venting: Stopper the funnel, invert, and open the stopcock to vent the CO₂ gas that forms.[3] Close the stopcock and shake gently for 30 seconds, venting every 5-10 seconds. Vigorous shaking can promote emulsion formation.

    • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

    • pH Check: Add a small amount of fresh water to the organic layer, shake, separate, and test the pH of this aqueous wash with litmus paper. It should be neutral or slightly basic. If it is still acidic, the previous basic wash was incomplete.[11]

    • Repeat Wash: Repeat the wash with NaHCO₃ solution (Step 2-4) one or two more times to ensure complete removal.

    • Final Washes: Wash the organic layer with water, then with brine (saturated NaCl solution) to remove residual water and break up minor emulsions.[11]

    • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent.[12]

Problem 2: Persistent Emulsion During Extraction
  • Symptom: A thick, opaque layer forms between the organic and aqueous phases, and the layers do not separate cleanly even after several minutes.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by amphiphilic molecules at the interface. This can be caused by vigorous shaking or high concentrations of crude material.[7]

  • Solutions:

    • Patience: Allow the funnel to stand undisturbed for 10-30 minutes.

    • Add Brine: Add a significant volume of saturated aqueous NaCl. This increases the ionic strength of the aqueous phase, making the organic component less soluble and helping to break the emulsion.[13]

    • Gentle Swirling: Gently swirl the funnel instead of shaking.

    • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth). The fine particles can help break up the emulsion.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.

Problem 3: Co-elution During Silica Gel Chromatography
  • Symptom: On a standard silica gel column (e.g., using a Hexane/Ethyl Acetate eluent system), the this compound has an Rf value very close to your product.

  • Causality: Silica gel is an acidic stationary phase (SiO₂). Carboxylic acids can interact strongly, often leading to significant tailing or "streaking" on TLC plates. If your product has a similar polarity, clean separation is difficult.

  • Solutions:

    • Mobile Phase Modification:

      • Adding an Acid: Add a small amount (~0.5-1%) of acetic acid or formic acid to the eluent. This keeps the impurity carboxylic acid in its protonated, less polar form and saturates the silica with a competing acid, leading to sharper peaks and more predictable elution.[14]

      • Adding a Base: For acid-sensitive products, adding a trace amount of triethylamine (~0.1%) can deprotonate the impurity acid, causing it to "stick" to the top of the column, allowing your neutral product to elute. This is less common and should be used cautiously.[14]

    • Switch to Reversed-Phase Chromatography: This is an excellent alternative.

      • Principle: Reversed-phase chromatography uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (like Acetonitrile/Water or Methanol/Water).[15] The non-polar this compound will be retained more strongly than more polar products.

      • Protocol: Reversed-Phase Flash Chromatography

        • Method Development: Develop a separation method using C18-coated TLC plates with various ratios of Acetonitrile/Water or Methanol/Water as the mobile phase. A small amount of trifluoroacetic acid (TFA, 0.1%) is often added to suppress ionization and achieve sharp peaks.[15]

        • Column Packing: Pack a C18 flash column with the chosen mobile phase.

        • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong organic solvent like DMF or DMSO. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of C18 silica.

        • Elution: Run the column using the optimized mobile phase, collecting fractions and analyzing by TLC or LC-MS.

Workflow: Selecting the Optimal Purification Strategy

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Stability of 2-(4,4-dimethylcyclohexyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4,4-dimethylcyclohexyl)acetic acid derivatives. These compounds, characterized by a bulky, lipophilic dimethylcyclohexyl ring and a reactive acetic acid-derived functional group (e.g., esters, amides), present unique stability challenges. Understanding and mitigating these instabilities is crucial for ensuring data integrity, reproducibility, and the development of safe and effective pharmaceutical products.

This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our approach is grounded in fundamental chemical principles and established best practices for stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Core Concepts in Stability of this compound Derivatives

The stability of a this compound derivative is primarily influenced by two structural features:

  • The Acetic Acid-Derived Functional Group: Esters and amides are susceptible to hydrolysis, which is often the primary degradation pathway. The rate of hydrolysis is highly dependent on pH, temperature, and the specific nature of the ester or amide group.

  • The 4,4-dimethylcyclohexyl Ring: While generally stable, the cyclohexyl ring can be susceptible to oxidation under certain conditions, potentially leading to the formation of hydroxylated or ring-opened byproducts. The tertiary carbons in the ring system can be points of oxidative attack.

Forced degradation studies are an essential tool for identifying potential degradation products and establishing the intrinsic stability of these molecules.[1][2][3][4][5] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate degradation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My this compound ester derivative is showing poor stability in aqueous solutions. What is the likely cause and how can I investigate it?

A1: The most probable cause of instability for an ester derivative in aqueous media is hydrolysis . The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases, yielding the parent this compound and the corresponding alcohol.

Troubleshooting and Investigation Protocol:

1. Rationale: To confirm hydrolysis as the degradation pathway, a forced degradation study under acidic and basic conditions should be performed. This will help determine the pH range of maximum stability.

2. Experimental Protocol: Forced Hydrolysis Study

  • Materials:

    • Your this compound ester derivative

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Acetonitrile (ACN) or other suitable organic solvent

    • Purified water

    • pH meter

    • HPLC system with a suitable column (e.g., C18)

  • Procedure:

    • Prepare a stock solution of your compound in a minimal amount of organic solvent (e.g., ACN) and dilute it with water to a final concentration of approximately 1 mg/mL.

    • Divide the solution into three aliquots:

      • Acidic: Add 0.1 M HCl to achieve a final pH of 1-2.

      • Basic: Add 0.1 M NaOH to achieve a final pH of 12-13.

      • Neutral: Use the solution as is (adjust to pH 7 if necessary).

    • Incubate the solutions at a controlled temperature (e.g., 40-60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition, neutralize it, and dilute it to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC, monitoring for the decrease in the peak area of the parent compound and the appearance of new peaks. One of the new peaks should correspond to the this compound standard, if available.

3. Data Interpretation:

Condition Expected Outcome Interpretation
Acidic (pH 1-2) Increased degradation compared to neutral.Confirms acid-catalyzed hydrolysis.
Basic (pH 12-13) Rapid and significant degradation.Confirms base-catalyzed hydrolysis, which is typically faster for esters.
Neutral (pH 7) Slower degradation compared to acidic or basic conditions.Indicates the intrinsic hydrolytic stability at neutral pH.

4. Visualization of Potential Hydrolytic Degradation:

G Parent_Ester 2-(4,4-dimethylcyclohexyl)acetyl-OR (Ester Derivative) Parent_Acid This compound Parent_Ester->Parent_Acid Hydrolysis Alcohol R-OH (Alcohol) Parent_Ester->Alcohol Hydrolysis Acid_Catalyst + H₃O⁺ Base_Catalyst + OH⁻

Caption: Potential hydrolytic degradation pathway of an ester derivative.

Q2: I am working with an amide derivative of this compound and observe degradation under harsh acidic conditions. Is this expected?

A2: Yes, while amides are generally more resistant to hydrolysis than esters, they can still degrade under harsh acidic (or basic) conditions, especially with heating. The mechanism is similar to ester hydrolysis but typically requires more forcing conditions.

Troubleshooting and Investigation Protocol:

Follow the same forced hydrolysis protocol as described in A1 , but you may need to use more stringent conditions to observe significant degradation:

  • Higher Acid/Base Concentration: Consider using 1 M HCl or 1 M NaOH.

  • Higher Temperature: Increase the incubation temperature to 70-80°C.

  • Longer Incubation Times: Extend the study beyond 24 hours if necessary.

Remote amide bonds in N-acyl amino acid amides can exhibit unexpected hydrolytic instability under mildly acidic conditions.[6] Therefore, it is crucial to carefully evaluate the stability of your specific amide derivative.

Q3: My compound appears to be degrading even when stored as a solid in the presence of air. What could be the cause?

A3: Degradation in the solid state in the presence of air suggests a potential susceptibility to oxidation . The 4,4-dimethylcyclohexyl ring, although saturated, may have sites that are prone to oxidation, especially if exposed to light or trace metal catalysts.

Troubleshooting and Investigation Protocol:

1. Rationale: A forced oxidation study will help determine if your compound is sensitive to oxidative stress. Hydrogen peroxide is a commonly used oxidizing agent for this purpose.[1]

2. Experimental Protocol: Forced Oxidation Study

  • Materials:

    • Your this compound derivative

    • 3% Hydrogen Peroxide (H₂O₂)

    • Acetonitrile (ACN) or other suitable organic solvent

    • HPLC system

  • Procedure:

    • Prepare a solution of your compound in a suitable solvent (e.g., ACN) at a concentration of approximately 1 mg/mL.

    • Add a small volume of 3% H₂O₂.

    • Incubate the solution at room temperature, protected from light.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and analyze by HPLC.

    • Monitor for the decrease in the parent peak and the formation of new, likely more polar, degradation products.

3. Data Interpretation and Mitigation:

  • If significant degradation is observed, your compound is susceptible to oxidation.

  • Mitigation Strategies:

    • Store the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Store at reduced temperatures (e.g., 2-8°C or -20°C).

    • Ensure solvents are peroxide-free.

    • Consider the addition of antioxidants in formulated products, if applicable.

4. Visualization of Potential Oxidative Degradation:

G Parent This compound Derivative Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated Oxidation RingOpened Ring-Opened Products Parent->RingOpened Oxidation Oxidant + [O]

Caption: Potential oxidative degradation pathways.

Q4: I have observed degradation of my compound during GC analysis or when heated in solution. What is the likely problem?

A4: This suggests a thermal instability . Carboxylic acids and their derivatives can undergo decarboxylation (loss of CO₂) at elevated temperatures. The cyclohexyl ring itself is quite stable, but the acetic acid moiety might be the point of thermal degradation.

Troubleshooting and Investigation Protocol:

1. Rationale: A forced thermal degradation study in both solid and solution states will reveal the thermal lability of your compound.

2. Experimental Protocol: Thermal Degradation Study

  • Solid State:

    • Place a small amount of the solid compound in a vial.

    • Heat in an oven at a temperature below the melting point (e.g., 80-105°C).[4]

    • At various time points, dissolve a sample in a suitable solvent and analyze by HPLC.

  • Solution State:

    • Prepare a solution of your compound in a stable solvent.

    • Heat the solution at a controlled temperature (e.g., 60-80°C).

    • Analyze aliquots at different time points by HPLC.

3. Data Interpretation and Mitigation:

  • The appearance of new peaks indicates thermal degradation.

  • Mitigation Strategies:

    • Avoid excessive heat during sample preparation and analysis.

    • If using GC, consider derivatization to a more thermally stable form.

    • Store the compound at controlled room temperature or below.

Q5: My compound solution changes color and shows degradation upon exposure to laboratory light. How can I address this?

A5: This indicates photostability issues . Exposure to UV or visible light can induce photochemical reactions, leading to degradation.

Troubleshooting and Investigation Protocol:

1. Rationale: A photostability study, as per ICH Q1B guidelines, will confirm light sensitivity.

2. Experimental Protocol: Photostability Study

  • Procedure:

    • Prepare a solution of your compound.

    • Expose the solution to a controlled light source that provides both UV and visible light (photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC at various time points.

3. Data Interpretation and Mitigation:

  • A greater degree of degradation in the light-exposed sample compared to the dark control confirms photolability.

  • Mitigation Strategies:

    • Protect the compound and its solutions from light at all times using amber vials or by wrapping containers in aluminum foil.

    • Work in a dimly lit area or under yellow light.

Summary of Forced Degradation Conditions

The following table provides a starting point for designing your forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[3]

Stress Condition Reagent/Condition Typical Duration Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at 40-80°C24 - 72 hoursHydrolysis of ester/amide
Base Hydrolysis 0.1 M - 1 M NaOH at 40-80°C2 - 24 hoursHydrolysis of ester/amide
Oxidation 3% H₂O₂ at room temperature8 - 24 hoursOxidation of cyclohexyl ring
Thermal (Solid) 80-105°C24 - 72 hoursDecarboxylation, other rearrangements
Thermal (Solution) 60-80°C24 - 72 hoursDecarboxylation, hydrolysis
Photolytic ICH Q1B conditionsVariesPhotochemical reactions

Experimental Workflow for a Stability Study

G cluster_0 Planning & Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Reporting Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C Solution) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis (Monitor Parent & Degradants) Sampling->HPLC Report Identify Degradation Pathways & Assess Stability HPLC->Report

Caption: General experimental workflow for a forced degradation study.

References

Validation & Comparative

A Researcher's Guide to Validating the Bioactivity of 2-(4,4-dimethylcyclohexyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 2-(4,4-dimethylcyclohexyl)acetic acid derivatives. We will move beyond simple protocol recitation to deliver a strategic guide grounded in scientific rationale, enabling you to design, execute, and interpret robust bioactivity validation studies. The unique structural feature of this class—a gem-dimethyl group on a cyclohexane ring—offers conformational rigidity that can be exploited for potent and selective interactions with biological targets. This guide will equip you with the necessary methodologies to uncover that potential.

Part 1: The Scientific Premise - Why Investigate This Scaffold?

The journey of drug discovery often begins with a promising chemical scaffold. While specific data on this compound derivatives is emerging, the broader family of arylacetic and cycloalkylacetic acids has a rich history in pharmacology. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Diclofenac, are built upon an acetic acid moiety. These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes.

The inclusion of a cyclohexyl group, particularly with the conformationally-locking gem-dimethyl substitution, presents a compelling hypothesis: this structural element could enhance binding affinity and selectivity for specific enzyme active sites, potentially leading to improved potency or a better side-effect profile compared to existing drugs. For instance, studies on related structures have shown that a cyclohexyl substituent can confer superior analgesic activity compared to more flexible alkyl groups.[1] Our validation strategy will therefore focus on investigating anti-inflammatory and cytotoxic potential, two common activities for such scaffolds.

Part 2: A Framework for Bioactivity Validation

A logical, stepwise approach is critical to efficiently validate a new compound series. We will begin with broad, high-throughput screening to identify general activity and then proceed to more specific, target-based assays to elucidate the mechanism of action.

Experimental Workflow: From Synthesis to Bioactivity Profile

The overall process follows a logical progression from compound availability to a conclusive statement on its biological activity. This workflow ensures that resources are directed toward the most promising candidates.

Caption: A streamlined workflow for validating novel compound bioactivity.

Protocol 1: Primary Screening for Cytotoxicity via MTT Assay

The first crucial step is to understand the effect of your derivatives on cell viability. This is vital for identifying potential anticancer agents and for establishing a non-toxic concentration range for other therapeutic applications.

The Causality Behind the Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard, colorimetric assay for assessing metabolic activity. It relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, making it an excellent high-throughput method to quantify cell viability.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Select relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer). Seed cells into 96-well plates at an optimized density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation & Treatment: Prepare a stock solution of your this compound derivative in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells and incubate for 48-72 hours.

    • Essential Controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO used in the highest compound dose. This normalizes the viability to 100%.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working.[2]

      • Blank Control: Wells with media but no cells, to subtract background absorbance.

  • MTT Reagent Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours. Visually confirm the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Target-Based Screening for Anti-Inflammatory Activity

Based on the structural similarity to known NSAIDs, a primary hypothesis is the inhibition of COX enzymes. Commercial COX inhibitor screening kits provide a standardized and reliable method for this analysis.

The Causality Behind the Choice: Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[3][4] There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions like protecting the stomach lining) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 over COX-1 is the hallmark of modern, safer NSAIDs, as it reduces the risk of gastrointestinal side effects. Therefore, assaying both enzymes is critical to determine not just potency but also the selectivity profile of your derivatives.

Step-by-Step Methodology (based on a typical colorimetric assay kit):

  • Reagent Preparation: Prepare the assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, add your derivative compounds across a range of concentrations. Also include:

    • Vehicle Control (100% Activity): DMSO.

    • Positive Controls: A non-selective COX inhibitor (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib).

  • Enzyme Addition: Add either the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.

  • Detection: After a brief incubation (e.g., 2 minutes), the reaction produces Prostaglandin G2 (PGG2). The peroxidase activity of COX then converts PGG2 to PGH2, a process that can be monitored colorimetrically using a probe like TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), which changes color upon oxidation.

  • Data Acquisition: Read the absorbance at the specified wavelength (e.g., 590-620 nm) every minute for 5 minutes to obtain the reaction rate.

  • Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2). A higher number indicates greater selectivity for COX-2.

Part 3: Comparative Analysis and Data Interpretation

Objective comparison against established standards is the ultimate test of a new compound's potential. The data below is hypothetical to illustrate how results should be presented and interpreted. We will compare a fictional derivative, DMCHA-Derivative 1 , against Ibuprofen (a non-selective NSAID) and Celecoxib (a COX-2 selective NSAID).

CompoundCytotoxicity IC50 (MCF-7 cells, µM)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
DMCHA-Derivative 1 >10015.20.819.0
Ibuprofen >1008.512.10.7
Celecoxib 4525.00.05500

Interpretation of Hypothetical Data:

  • DMCHA-Derivative 1 shows low cytotoxicity, which is desirable for an anti-inflammatory agent.

  • It is a potent inhibitor of COX-2 (IC50 = 0.8 µM).

  • Its COX-2 Selectivity Index of 19.0 is significantly better than the non-selective Ibuprofen, suggesting a potentially lower risk of gastrointestinal side effects. While not as selective as Celecoxib, it represents a promising lead for further optimization.

Visualizing the Mechanism of Action

Understanding the biochemical pathway provides context for your results. The diagram below illustrates the arachidonic acid cascade and the site of action for COX inhibitors.

COX_Pathway cluster_COX Cyclooxygenase Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA cleaves COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor DMCHA Derivative (NSAID) Inhibitor->COX1 Weaker Inhibition Inhibitor->COX2 Selective Inhibition

Caption: The arachidonic acid cascade and the inhibitory action of COX-2 selective drugs.

References

A Senior Application Scientist's Guide to Lipophilic Scaffolds in SAR: 2-(4,4-dimethylcyclohexyl)acetic acid vs. Adamantane Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Lipophilicity and Scaffold Design in Medicinal Chemistry

In the intricate process of drug discovery, the Structure-Activity Relationship (SAR) serves as our guiding principle, illuminating the path from a bioactive hit to a clinical candidate. SAR analysis is the methodical study of how a molecule's three-dimensional structure correlates with its biological activity, allowing medicinal chemists to iteratively refine a compound to enhance potency, selectivity, and pharmacokinetic properties.[1] A cornerstone of this optimization process is the modulation of lipophilicity—a molecule's ability to dissolve in fats, oils, and lipids—which profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET).

The introduction of bulky, non-polar (lipophilic) groups is a common and powerful strategy to enhance a compound's interaction with hydrophobic pockets in target proteins and improve its ability to cross cellular membranes. Among the vast arsenal of lipophilic building blocks, two scaffolds frequently employed are the conformationally restricted alicyclic 2-(4,4-dimethylcyclohexyl)acetic acid and the rigid, polycyclic adamantane acetic acid. While both serve to increase lipophilicity, their distinct topologies—one offering constrained flexibility and the other complete rigidity—impart unique and divergent effects on a molecule's overall profile. This guide provides an in-depth comparison of these two scaffolds, grounded in experimental data and field-proven insights, to aid researchers in making informed decisions during lead optimization.

Section 1: Comparative Physicochemical Properties

The initial characterization of any scaffold begins with its fundamental physicochemical properties. These parameters provide a quantitative basis for predicting how the scaffold will influence a parent molecule's behavior in a biological system.

PropertyThis compoundAdamantane Acetic Acid
Structure this compound structureAdamantane Acetic Acid structure
Molecular Formula C₁₀H₁₈O₂[2]C₁₂H₁₈O₂
Molecular Weight 170.25 g/mol [2]194.27 g/mol [3]
Calculated logP (cLogP) ~2.9 (Estimated)~3.1 (Estimated)[4]
Predicted pKa ~4.72[5]~5.00[6]
Key Structural Feature Conformationally anchored cyclohexaneRigid diamondoid cage

Note: cLogP values are estimations from various computational models and can differ. Experimental determination is recommended for definitive values.

The adamantane scaffold is notably larger and slightly more lipophilic. The predicted pKa values for the carboxylic acid moiety are similar, suggesting that the electronic influence of both hydrocarbon cages on the acid function is comparable. The primary divergence lies in their three-dimensional shape and conformational freedom.

Section 2: Impact on Structure-Activity Relationships (SAR)

The choice between a flexible and a rigid scaffold is a critical decision in drug design. It dictates how a molecule explores chemical space and interacts with its biological target.

Adamantane Acetic Acid: The "Lipophilic Bullet"

The adamantane moiety is often referred to as a "lipophilic bullet" for its ability to dramatically increase a molecule's lipophilicity and guide it into hydrophobic binding pockets.[7] Its utility is multidimensional:

  • Rigidity and Vectorial Orientation: The adamantane cage is exceptionally rigid. This tricyclic structure provides a fixed, three-dimensional scaffold that can be used to precisely position other functional groups, optimizing their interactions with a target protein.[7] This rigidity eliminates the entropic penalty associated with a flexible ligand adopting a specific "bioactive conformation" upon binding.

  • Enhanced Metabolic Stability: The steric bulk of the adamantane group and the absence of easily oxidizable C-H bonds can effectively shield adjacent functional groups from metabolic enzymes, particularly cytochrome P450s.[4][7] This often leads to increased plasma half-life and improved bioavailability.

  • Improved Pharmacokinetics: By increasing lipophilicity, adamantane can enhance membrane permeability and improve absorption. This has been exploited in numerous clinically approved drugs for treating viral infections, diabetes, and neurological disorders.[7]

This compound: The Conformationally-Restricted Anchor

The 4,4-dimethylcyclohexyl group offers a compelling alternative to the complete rigidity of adamantane. It occupies a strategic middle ground, providing substantial lipophilicity while retaining a degree of conformational flexibility.

  • Constrained Flexibility: A standard cyclohexane ring rapidly interconverts between two chair conformations.[8] The introduction of a gem-dimethyl group at the 4-position effectively "locks" the ring in a preferred chair conformation to avoid unfavorable 1,3-diaxial interactions.[9] This provides a stable, predictable anchor for the rest of the molecule but still allows for subtle conformational adjustments that are impossible for the adamantane cage. This can be advantageous if the target's binding pocket is not perfectly complementary to a rigid structure.

  • Bioisosteric Replacement: Saturated rings like cyclohexane are often used as bioisosteres for phenyl rings to "escape the flatland" of drug discovery, introducing three-dimensionality while removing potential metabolic liabilities associated with aromatic systems.[4][10] The gem-dimethyl substitution further enhances this by sterically hindering potential metabolism on the ring.

  • Modulating Lipophilicity: While highly lipophilic, the dimethylcyclohexyl group is less bulky than adamantane, offering a finer tool for tuning cLogP and solubility. This can be crucial for avoiding the pitfalls of excessive lipophilicity, such as poor solubility, non-specific binding, and increased toxicity.

Section 3: Visualization of Concepts

To better illustrate the principles discussed, the following diagrams outline the workflow for comparing these scaffolds and their fundamental structural differences.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing & Analysis cluster_evaluation SAR Evaluation Design Hypothesize Scaffold Impact (Rigidity vs. Flexibility) Synth_A Synthesize Adamantane Analog Design->Synth_A Synth_B Synthesize Dimethylcyclohexyl Analog Design->Synth_B PChem Physicochemical Profiling (LogP, pKa, Solubility) Synth_A->PChem Synth_B->PChem Binding Receptor Binding Assay (Affinity: Ki, IC50) PChem->Binding MetStab Metabolic Stability Assay (t½, Intrinsic Clearance) Binding->MetStab SAR_Analysis Compare Data & Correlate Structure to Activity MetStab->SAR_Analysis Decision Select Scaffold for Next Iteration SAR_Analysis->Decision Decision->Design Refine Hypothesis

Caption: A typical SAR workflow for comparing two lipophilic scaffolds.

Scaffold_Comparison cluster_adamantane Properties cluster_cyclohexyl Properties Adamantane Adamantane Acetic Acid A_Rigid Highly Rigid (Diamondoid) Adamantane->A_Rigid A_Steric High Steric Bulk Adamantane->A_Steric A_Predictable Fixed Vectorial Orientation Adamantane->A_Predictable Cyclohexyl 2-(4,4-dimethylcyclohexyl) acetic acid C_Flex Constrained Flexibility (Locked Chair) Cyclohexyl->C_Flex C_Steric Moderate Steric Bulk Cyclohexyl->C_Steric C_Adaptable Adaptable Conformation Cyclohexyl->C_Adaptable

Caption: Core structural differences between the two scaffolds.

Section 4: Experimental Protocols

The claims made in any SAR study must be substantiated by robust experimental data. Below are standardized, self-validating protocols for key assays used to compare these scaffolds.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol determines a compound's lipophilicity by measuring its distribution between n-octanol and water.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and, separately, water (or pH 7.4 phosphate buffer) with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate. This ensures thermodynamic equilibrium.

  • Compound Dissolution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the pre-saturated n-octanol.

  • Partitioning: In a centrifuge tube, combine 5 mL of the pre-saturated n-octanol containing the compound with 5 mL of the pre-saturated water/buffer.

  • Equilibration: Vigorously vortex the mixture for 5-10 minutes at a consistent room temperature to facilitate partitioning.

  • Phase Separation: Centrifuge the mixture (e.g., at 2000 x g for 10 minutes) to ensure a clean separation of the octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve should be prepared for accurate quantification.

  • Calculation: The LogP value is calculated using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Self-Validation:

  • Run the experiment in triplicate to ensure reproducibility.

  • Include a control compound with a known, literature-reported LogP value to validate the experimental setup.

  • Confirm that the total amount of compound recovered from both phases is close to 100% of the initial amount.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses how quickly a compound is metabolized by Phase I enzymes, providing an estimate of its intrinsic clearance.[11]

Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Cofactor Solution: Prepare a solution of NADPH (e.g., 10 mM) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the diluted microsome suspension and the test compound (at a final concentration of 1 µM) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution (final concentration 1 mM).

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard. The 0-minute sample is quenched immediately after adding the test compound but before adding NADPH.

  • Sample Processing: Centrifuge the plate (e.g., at 4000 x g for 15 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Self-Validation:

  • Run a negative control incubation without NADPH to check for non-enzymatic degradation.

  • Include a positive control compound with known high and low clearance rates (e.g., verapamil and warfarin, respectively) to confirm the metabolic activity of the microsome batch.

Protocol 3: Competitive Radioligand Receptor Binding Assay

This assay determines a compound's affinity for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Reagent Preparation:

    • Receptor Source: Prepare a membrane suspension from cells or tissues expressing the target receptor.

    • Radioligand: Choose a radioligand ([³H]- or [¹²⁵I]-labeled) with high affinity and selectivity for the target receptor.

    • Test Compound: Prepare serial dilutions of the test compound over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • In a microtiter plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kₑ value), and varying concentrations of the test compound.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The affinity constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Self-Validation:

  • Determine Total Binding (receptor + radioligand) and Non-Specific Binding (receptor + radioligand + a high concentration of an unlabeled known ligand).

  • Specific Binding = Total Binding - Non-Specific Binding. The specific binding should be at least 80% of the total binding for a robust assay.

Conclusion and Recommendation

The choice between this compound and adamantane acetic acid is not a matter of inherent superiority but of strategic alignment with the goals of the SAR campaign.

  • Choose Adamantane Acetic Acid when: The primary goal is to maximize lipophilicity, introduce rigid structural constraints to probe a well-defined hydrophobic pocket, or significantly enhance metabolic stability by sterically shielding a metabolic soft spot. It is the scaffold of choice for achieving a large, predictable jump in lipophilicity and rigidity.

  • Choose this compound when: A more nuanced approach is required. This scaffold is ideal for moderately increasing lipophilicity, introducing three-dimensionality with some conformational adaptability, or when the extreme rigidity of adamantane proves detrimental to binding. It provides a balance between a stable structural anchor and the flexibility needed to accommodate subtle movements within the binding site.

Ultimately, the most effective path forward is often empirical. Synthesizing and testing analogs with both scaffolds, using the robust protocols outlined above, will provide the definitive data needed to guide the optimization of your lead compound into a successful drug candidate.

References

A Senior Application Scientist's Guide to Scaffold Modification: 2-(4,4-dimethylcyclohexyl)acetic acid vs. Cyclohexylacetic acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclohexyl Scaffold

In the landscape of modern medicinal chemistry, the cyclohexyl moiety serves as a cornerstone scaffold. Often employed as a bioisosteric replacement for the phenyl ring, it offers a three-dimensional structure that can improve physicochemical properties such as solubility and metabolic stability. The parent molecule, cyclohexylacetic acid, represents a fundamental building block, providing a lipophilic aliphatic ring connected to a carboxylic acid functional group—a common feature for engaging biological targets.

This guide delves into a strategic modification of this core structure: the introduction of a gem-dimethyl group at the 4-position of the cyclohexane ring, yielding 2-(4,4-dimethylcyclohexyl)acetic acid. We will provide an in-depth, objective comparison of these two molecules, supported by experimental data and established medicinal chemistry principles. Our focus will be on how this seemingly simple structural change can profoundly impact a drug candidate's pharmacokinetic profile and target engagement, offering researchers a powerful tool for lead optimization.

Part 1: Physicochemical Properties - The Foundation of Drug Action

The journey of a drug from administration to its target is dictated by its physicochemical properties. The addition of two methyl groups to the cyclohexyl ring fundamentally alters these characteristics.

PropertyCyclohexylacetic acidThis compoundRationale for Difference
CAS Number 5292-21-7[1][2][3][4][5]681448-25-9[6][7][8][9]-
Molecular Formula C₈H₁₄O₂[2][3][10]C₁₀H₁₈O₂[6][9]Addition of two methyl (CH₃) groups.
Molecular Weight 142.20 g/mol [2][10]170.25 g/mol [6][8][9]Increased mass from the two methyl groups.
Melting Point 28-32 °C[3]Data not available (Predicted to be higher)Increased molecular symmetry and van der Waals forces.
Boiling Point 242-244 °C[1][2][3]266.4±8.0 °C (Predicted)[9]Increased molecular weight and intermolecular forces.
Density ~1.007 g/mL at 25 °C[1][2]0.961±0.06 g/cm³ (Predicted)[9]Changes in crystal packing and molecular volume.
Calculated logP ~2.85[4]> 3.0 (Predicted to be higher)The two alkyl (methyl) groups significantly increase lipophilicity.[11][12]

Key Insights:

  • Lipophilicity (logP): The most critical change is the increase in lipophilicity. The gem-dimethyl group adds nonpolar, greasy character to the molecule. This can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability.[13][14] However, excessive lipophilicity (logP > 5) can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.

  • Conformational Restriction (The Thorpe-Ingold Effect): The gem-dimethyl group restricts the rotational freedom of the cyclohexane ring.[15] This can "pre-organize" the molecule into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency and selectivity.[15][16]

Part 2: The Pharmacokinetic Impact - Blocking Metabolism and Tuning Distribution

The primary driver for incorporating the 4,4-dimethyl motif is to enhance metabolic stability. Aliphatic rings like cyclohexane are prime targets for oxidation by Cytochrome P450 (CYP) enzymes, typically at sterically accessible positions.

The Metabolic Blocking Strategy

The C4 position of the cyclohexyl ring is a common site for metabolic hydroxylation. By introducing a gem-dimethyl group at this position, we effectively "shield" it from enzymatic attack. This is a well-established strategy in medicinal chemistry to slow down metabolic clearance, thereby increasing the drug's half-life and overall exposure.[15][17][18]

Caption: The gem-dimethyl group blocks a key site of metabolism.

ADME Profile Comparison:

  • Absorption: The increased lipophilicity of the dimethyl derivative may enhance passive diffusion across the gut wall, potentially improving oral bioavailability.

  • Distribution: Higher lipophilicity often leads to a larger volume of distribution (Vd), meaning the compound is more likely to partition into tissues rather than remain in systemic circulation.[19] This can be beneficial for targeting tissue-resident proteins but may lower concentrations available for targets in the blood.

  • Metabolism: As discussed, the dimethyl derivative is expected to have significantly lower clearance via CYP-mediated oxidation at the C4 position. However, this can sometimes lead to "metabolic switching," where enzymes begin to modify other, previously less-favorable positions on the molecule.[17]

  • Excretion: Slower metabolism means the parent drug will be present longer, and excretion will be more dependent on other clearance mechanisms, such as renal excretion or glucuronidation of the carboxylic acid.

Part 3: Experimental Protocols for Head-to-Head Comparison

To empirically validate the theoretical advantages, the following experimental workflows are essential.

Protocol 1: In Vitro Metabolic Stability Assessment

This assay directly measures the rate at which a compound is metabolized by liver enzymes.

Objective: To determine the intrinsic clearance (Cl_int) and in vitro half-life (t_1/2) of each compound in the presence of liver microsomes.

Methodology:

  • Preparation:

    • Prepare stock solutions of Cyclohexylacetic acid and this compound in DMSO (e.g., 10 mM).

    • Thaw pooled human liver microsomes (HLM) on ice. Prepare a microsomal suspension in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH regenerating system (cofactor required for CYP450 activity).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension to 37°C.

    • Add the test compound to the wells to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line gives the rate constant (k). The in vitro half-life is calculated as t_1/2 = 0.693 / k. A longer half-life indicates greater metabolic stability.

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: Shake-Flask Method for LogP Determination

Objective: To experimentally measure the octanol-water partition coefficient (LogP), a key indicator of lipophilicity.

Methodology:

  • System Preparation:

    • Prepare a solution of the test compound in either n-octanol or phosphate buffer (pH 7.4). The solvent should be pre-saturated with the other phase.

  • Partitioning:

    • Combine equal volumes of the compound-containing phase and the empty phase in a glass vial.

    • Shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation:

    • Centrifuge the vial at low speed to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification:

    • Carefully take an aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of this value: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Part 4: Conclusion - A Strategic Choice in Lead Optimization

The decision to advance with cyclohexylacetic acid versus its 4,4-dimethylated analogue is a classic drug design trade-off. Neither scaffold is inherently superior; the optimal choice is dictated by the specific goals of the optimization program and the nature of the biological target.

  • Choose Cyclohexylacetic acid when:

    • The initial lead has acceptable metabolic stability.

    • Lower lipophilicity is desired to improve solubility or reduce off-target effects.

    • The binding pocket is sterically constrained and cannot accommodate additional bulk.

  • Choose this compound when:

    • The primary optimization goal is to improve metabolic stability and increase half-life.[15]

    • Increased lipophilicity is needed to enhance binding affinity in a hydrophobic pocket or improve membrane permeability.

    • Conformational restriction is hypothesized to improve potency or selectivity.

By understanding the fundamental impact of the gem-dimethyl group and validating these principles with the described experimental protocols, drug development teams can make informed, data-driven decisions to accelerate the journey toward a successful clinical candidate.

References

A Comparative Guide to the Spectroscopic Analysis of 2-(4,4-dimethylcyclohexyl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of spectroscopic techniques for the characterization of 2-(4,4-dimethylcyclohexyl)acetic acid and its derivatives. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of these compounds is essential. This document will explore the practical application and interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for these molecules, providing insights based on established scientific principles.

Introduction: The Importance of this compound Analogs

The this compound framework is a significant structural element in a variety of scientifically important molecules. The gem-dimethyl substitution on the cyclohexane ring imparts a degree of conformational rigidity, which can be a critical factor for biological activity and material properties. Spectroscopic analysis is the cornerstone for confirming the identity, purity, and three-dimensional structure of newly synthesized analogs, representing a crucial step in any research and development endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Carbon-Hydrogen Framework

NMR spectroscopy is the premier tool for the structural elucidation of organic molecules in solution. For the analogs of this compound, ¹H and ¹³C NMR provide definitive proof of the molecular structure.

¹H NMR Spectroscopy: Mapping Proton Environments

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial to prevent signal overlap.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion for resolving complex spin systems.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

    • Number of Scans: 16-64 scans are typically adequate for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A 1-2 second delay is recommended for full proton relaxation.

    • Spectral Width: A spectral width of 10-12 ppm is standard for most organic compounds.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline corrections.

Data Interpretation and Comparative Analysis:

The ¹H NMR spectrum of this compound will display characteristic signals. The two methyl groups at the C4 position typically appear as a sharp singlet around 0.9-1.0 ppm. The cyclohexane ring protons resonate in the upfield region (1.0-2.0 ppm), often as complex multiplets due to spin-spin coupling. The protons of the acetic acid moiety (CH₂ and COOH) are found further downfield. The acidic proton of the carboxylic acid is often broad, and its chemical shift is highly dependent on the sample concentration and the solvent used.

Analog ¹H Chemical Shift (δ, ppm) of gem-dimethyl group ¹H Chemical Shift (δ, ppm) of CH₂-COOH ¹H Chemical Shift (δ, ppm) of COOH / Ester / Amide
This compound~0.95 (s, 6H)~2.20 (d, 2H)~11.5 (br s, 1H)
Methyl 2-(4,4-dimethylcyclohexyl)acetate~0.95 (s, 6H)~2.18 (d, 2H)~3.65 (s, 3H, OCH₃)
2-(4,4-dimethylcyclohexyl)acetamide~0.94 (s, 6H)~2.15 (d, 2H)~5.5-7.0 (br s, 2H, NH₂)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol:

  • Sample Preparation: A higher sample concentration (20-50 mg) is generally needed for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The same spectrometer used for ¹H NMR can be utilized.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment is used to obtain a spectrum with a single peak for each unique carbon atom.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of 200-220 ppm is standard.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Data Interpretation and Comparative Analysis:

The ¹³C NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the carboxylic acid or its derivatives will appear significantly downfield (170-180 ppm).[1][2][3] The quaternary carbon at the C4 position of the cyclohexane ring is a key diagnostic signal.

Analog ¹³C Chemical Shift (δ, ppm) of C=O ¹³C Chemical Shift (δ, ppm) of C4 ¹³C Chemical Shift (δ, ppm) of gem-dimethyl carbons
This compound~179~32~28
Methyl 2-(4,4-dimethylcyclohexyl)acetate~173~32~28
2-(4,4-dimethylcyclohexyl)acetamide~175~32~28

Note: These are approximate values and can be influenced by the molecular environment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate & Assign Signals H->I J Final Structure I->J Structure Elucidation IR_Workflow A Sample Preparation (KBr, ATR, or Nujol) B Place Sample in FT-IR Spectrometer A->B C Acquire Interferogram B->C D Fourier Transform C->D E Obtain IR Spectrum (%T vs. Wavenumber) D->E F Identify Characteristic Absorption Bands E->F G Functional Group Confirmation F->G MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection A Prepare Dilute Solution B Inject into MS System A->B C Select Ionization Technique (e.g., ESI, EI) B->C D Generate Gaseous Ions C->D E Separate Ions by m/z Ratio D->E F Detect Ion Abundance E->F G Generate Mass Spectrum F->G H Determine MW & Fragmentation G->H Data Interpretation

References

A Researcher's Comparative Guide to the In Vitro Evaluation of 2-(4,4-dimethylcyclohexyl)acetic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in vitro characterization of a novel class of compounds: 2-(4,4-dimethylcyclohexyl)acetic acid amides. Given the nascent stage of research into this specific chemical family, this document is structured to empower researchers to conduct a broad yet incisive preliminary screening. By comparing their performance across a panel of foundational cell-based and biochemical assays, researchers can efficiently identify promising therapeutic avenues for this compound class.

The selection of the assays detailed herein is informed by the known biological activities of structurally related carboxamides and cyclohexane derivatives, which have shown potential as anticancer, anti-inflammatory, and antifungal agents[1][2][3]. This guide will provide the scientific rationale, detailed protocols, and comparative data frameworks necessary to rigorously evaluate this compound amides against established alternatives.

Section 1: Preliminary Cytotoxicity and Antiproliferative Screening

A crucial first step in characterizing any novel compound class is to determine its effect on cell viability. This initial screen helps to identify potential anticancer activity and establishes a therapeutic window for other applications. We will compare two robust and widely used colorimetric assays: the MTT and XTT assays.

Scientific Rationale: The Principle of Tetrazolium Salt Reduction

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, a yellow, water-soluble compound, to form a purple, insoluble formazan product[1]. In contrast, the formazan product of XTT is water-soluble, simplifying the assay protocol[1]. The quantity of formazan produced is directly proportional to the number of metabolically active cells, providing a quantitative measure of cell viability or, conversely, cytotoxicity.

Comparative Experimental Design

To effectively screen the this compound amides, a panel of human cancer cell lines should be selected to represent a variety of tumor types (e.g., MCF-7 for breast adenocarcinoma, HCT-116 for colorectal carcinoma, and K-562 for leukemia)[1]. Doxorubicin, a well-characterized chemotherapeutic agent, will serve as a positive control. A vehicle control (e.g., 0.1% DMSO) will serve as the negative control.

Detailed Protocol: MTT Assay
  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment : Prepare serial dilutions of the this compound amides and the positive control (Doxorubicin) in complete culture medium. The concentration range should be broad to determine the IC50 value (e.g., 0.01 µM to 100 µM). Replace the overnight medium with the medium containing the test compounds.

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves by fitting to a four-parameter logistic model. The results should be summarized in a table for easy comparison.

Table 1: Comparative Antiproliferative Activity of a Hypothetical this compound Amide (Compound A)

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)K-562 IC50 (µM)
Compound A 15.822.49.7
Doxorubicin 0.91.20.5

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to Solubilize incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the MTT-based cytotoxicity assay.

Section 2: Evaluation of Anti-Inflammatory Potential

Cyclohexane derivatives have been investigated for their anti-inflammatory properties[2][4]. A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory cytokine production. This section details an in vitro assay to screen this compound amides for this activity.

Scientific Rationale: Cytokine Release in Immune Cells

Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are key players in the inflammatory response. When stimulated with mitogens like lipopolysaccharide (LPS), these cells produce and secrete pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[4]. An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of these cytokines in the cell culture supernatant, providing a measure of the test compound's ability to suppress the inflammatory response.

Comparative Experimental Design

Freshly isolated human PBMCs will be used. LPS will be used to induce an inflammatory response. Dexamethasone, a potent corticosteroid, will serve as the positive control for anti-inflammatory activity.

Detailed Protocol: Cytokine Release Assay
  • PBMC Isolation : Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding : Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Treatment : Treat the cells with various concentrations of the this compound amides or Dexamethasone for 1 hour.

  • Stimulation : Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection : Centrifuge the plate and collect the cell-free supernatant.

  • ELISA : Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Data Analysis and Presentation

The percentage of cytokine inhibition is calculated relative to the LPS-stimulated, vehicle-treated control. IC50 values for cytokine inhibition are determined from dose-response curves.

Table 2: Comparative Anti-Inflammatory Activity of Compound A

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Compound A 25.331.9
Dexamethasone 0.050.02

Section 3: Antifungal Activity Screening

The broad biological activities of carboxamide derivatives also extend to antifungal effects[3][5]. A straightforward way to screen for antifungal potential is to assess the inhibition of mycelial growth of pathogenic fungi.

Scientific Rationale: Mycelial Growth Inhibition

Fungi grow by the extension of hyphae, which form a network called a mycelium. The rate of mycelial growth is a direct indicator of fungal viability and proliferation. By incorporating test compounds into the growth medium, one can measure their ability to inhibit this growth, typically by measuring the diameter of the fungal colony over time.

Comparative Experimental Design

A panel of plant pathogenic fungi, such as Botrytis cinerea and Fusarium oxysporum, can be used for this screen[3]. A commercial fungicide like Carbendazim will serve as a positive control.

Detailed Protocol: Mycelial Growth Inhibition Assay
  • Medium Preparation : Prepare Potato Dextrose Agar (PDA) and amend it with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and Carbendazim. Pour the amended PDA into Petri dishes.

  • Inoculation : Place a 5 mm diameter mycelial plug from a fresh culture of the test fungus in the center of each PDA plate.

  • Incubation : Incubate the plates at 25-28°C in the dark.

  • Measurement : Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis : Calculate the percentage of mycelial growth inhibition for each concentration of the test compound relative to the control. Determine the EC50 (Effective Concentration 50%) value from the dose-response curve.

Data Analysis and Presentation

Table 3: Comparative Antifungal Activity of Compound A

CompoundBotrytis cinerea EC50 (µg/mL)Fusarium oxysporum EC50 (µg/mL)
Compound A 18.529.2
Carbendazim 1.22.5

Experimental Workflow Diagram

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis media_prep Prepare PDA with Test Compounds inoculate_plates Inoculate Plates media_prep->inoculate_plates inoculum_prep Prepare Fungal Mycelial Plugs inoculum_prep->inoculate_plates incubate_plates Incubate at 25-28°C inoculate_plates->incubate_plates measure_diameter Measure Colony Diameter incubate_plates->measure_diameter calculate_ec50 Calculate EC50 Values measure_diameter->calculate_ec50

Caption: Workflow for the mycelial growth inhibition assay.

Conclusion

This guide outlines a foundational, multi-pronged approach to the in vitro screening of this compound amides. By systematically comparing their performance in cytotoxicity, anti-inflammatory, and antifungal assays against established standards, researchers can rapidly gain insights into the potential therapeutic applications of this novel chemical class. The data generated from these initial screens will be instrumental in guiding future structure-activity relationship (SAR) studies and more targeted mechanistic investigations.

References

A Framework for Comparative Toxicity Assessment of Novel 2-(4,4-dimethylcyclohexyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the synthesis and evaluation of novel chemical entities, a robust understanding of their toxicological profile is paramount. This guide provides a comprehensive framework for conducting comparative toxicity studies of 2-(4,4-dimethylcyclohexyl)acetic acid derivatives. While direct comparative experimental data for this specific class of compounds is not extensively available in peer-reviewed literature, this guide establishes a scientifically rigorous, multi-tiered approach to generate such data. We will draw upon established toxicological principles and methodologies, using structurally related compounds as illustrative examples to explain experimental choices and data interpretation.

Introduction: The Rationale for a Tiered Toxicity Testing Strategy

The this compound scaffold presents a lipophilic cyclohexyl ring coupled with a polar carboxylic acid group, suggesting potential for diverse biological activities and, consequently, a need for thorough safety assessment. A tiered approach to toxicity testing is the most ethical and resource-efficient strategy. This involves progressing from computational (in silico) and cell-based (in vitro) assays to more complex whole-organism (in vivo) studies. This progression allows for early identification of potential hazards and refinement of experimental designs for higher-tier assays.

Our proposed workflow is designed to be a self-validating system, where the findings from each tier inform the subsequent level of investigation.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Sub-chronic Toxicity cluster_2 Tier 3: Mechanistic & Chronic Toxicity In Silico Prediction In Silico Prediction Cytotoxicity Assays Cytotoxicity Assays In Silico Prediction->Cytotoxicity Assays Prioritize compounds Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays Identify non-cytotoxic concentrations Acute Systemic Toxicity Acute Systemic Toxicity Genotoxicity Assays->Acute Systemic Toxicity Select lead candidates Sub-chronic Toxicity Sub-chronic Toxicity Acute Systemic Toxicity->Sub-chronic Toxicity Determine dose ranges Mechanistic Studies Mechanistic Studies Sub-chronic Toxicity->Mechanistic Studies Identify target organs Chronic Toxicity/Carcinogenicity Chronic Toxicity/Carcinogenicity Mechanistic Studies->Chronic Toxicity/Carcinogenicity

Caption: A tiered approach to comparative toxicity testing of novel chemical derivatives.

Tier 1: Foundational In Vitro and In Silico Assessments

The initial tier focuses on high-throughput screening to rapidly assess the cytotoxic and genotoxic potential of a library of this compound derivatives.

In Silico Toxicity Prediction

Before synthesis or in vitro testing, computational models can predict potential toxicities based on the chemical structure of the derivatives. Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for this initial screen.

Experimental Protocol: In Silico Toxicity Prediction

  • Structure Preparation: Generate 2D and 3D structures of the parent compound, this compound, and its derivatives.

  • Descriptor Calculation: Use software such as PaDEL-Descriptor or Dragon to calculate a wide range of molecular descriptors for each derivative.

  • Model Selection: Employ validated QSAR models for various toxicological endpoints, including mutagenicity (e.g., Ames test), carcinogenicity, and hepatotoxicity. The US EPA's Toxicity Forecaster (ToxCast) provides a wealth of data that can be used for building and validating such models[1].

  • Prediction and Analysis: Input the calculated descriptors into the selected models to predict the toxicological profile of each derivative. Compare the predictions across the series of derivatives to identify structural motifs associated with potential toxicity.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration range at which a compound induces cell death. This data is crucial for designing subsequent in vitro assays, ensuring that observed effects are not simply a consequence of overt cytotoxicity.

Data Presentation: Comparative Cytotoxicity of Hypothetical Derivatives

DerivativeModificationIC50 in HepG2 cells (µM)IC50 in HEK293 cells (µM)
Parent Compound->100>100
Derivative AEsterification of the carboxylic acid85.392.1
Derivative BAddition of a hydroxyl group to the cyclohexyl ring55.768.4
Derivative CHalogenation (e.g., fluorine) of the cyclohexyl ring22.135.8

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cell lines, such as HepG2 (liver) and HEK293 (kidney), in appropriate media and conditions. These cell lines represent organs often implicated in xenobiotic metabolism and toxicity.

  • Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a serial dilution of the this compound derivatives for 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell viability) for each derivative using non-linear regression analysis.

In Vitro Genotoxicity Assays

Genotoxicity assessment is a critical component of safety evaluation, as DNA damage can lead to mutations and cancer. A standard battery of in vitro genotoxicity tests is recommended.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix from induced rat liver) to detect metabolites that may be genotoxic.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compounds in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli).

  • Incubation and Scoring: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture and Treatment: Use a mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) and treat with the test compounds at concentrations that induce no more than 50-60% cytotoxicity.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the identification of binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Tier 2: In Vivo Acute and Sub-chronic Toxicity Assessment

Derivatives that demonstrate a favorable profile in Tier 1 assays may proceed to in vivo testing. These studies provide data on systemic toxicity and help to identify potential target organs.

Acute Systemic Toxicity

Acute toxicity studies in rodents are performed to determine the median lethal dose (LD50) and to identify the clinical signs of toxicity.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of the test compound to one animal.

  • Observation: Observe the animal for at least 14 days for signs of toxicity and mortality.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose. This sequential dosing allows for the estimation of the LD50 with a minimal number of animals.

  • Necropsy: Perform a gross necropsy on all animals to identify any macroscopic pathological changes.

Sub-chronic Toxicity

Sub-chronic studies evaluate the effects of repeated exposure to the test compounds over a period of 28 or 90 days.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

  • Animal Model: Use both male and female rodents (e.g., Wistar rats).

  • Dose Groups: Include a control group and at least three dose levels (low, mid, and high) of each test compound. The high dose should induce some evidence of toxicity but not mortality. The low dose should be a no-observed-adverse-effect level (NOAEL).

  • Administration: Administer the compounds daily by oral gavage for 28 days.

  • Observations: Monitor the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full necropsy and collect organs for histopathological examination. Pay close attention to organs that may have been identified as potential targets in earlier studies. For instance, in studies of 2,4-dichlorophenoxyacetic acid (2,4-D), the kidney was identified as a primary target organ in chronic studies[2].

Tier 3: Mechanistic and Chronic Toxicity Investigations

For lead candidates with potential therapeutic applications, further in-depth toxicological studies are necessary to understand the mechanism of toxicity and to assess long-term risks.

Mechanistic Studies

If a target organ is identified in sub-chronic studies, mechanistic studies can be designed to elucidate the underlying pathways of toxicity.

G Derivative C Derivative C Mitochondrial Dysfunction Mitochondrial Dysfunction Derivative C->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Increased ROS production Apoptosis Apoptosis Oxidative Stress->Apoptosis Activation of caspases Cell Death Cell Death Apoptosis->Cell Death

Caption: A hypothetical signaling pathway for Derivative C-induced cytotoxicity.

Experimental Protocol: Investigating Oxidative Stress

  • In Vitro Model: Treat a relevant cell line (e.g., primary hepatocytes if hepatotoxicity is suspected) with the test compound.

  • ROS Measurement: Use fluorescent probes such as DCFH-DA to measure intracellular reactive oxygen species (ROS) production.

  • Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase.

  • Lipid Peroxidation: Quantify malondialdehyde (MDA) levels as an indicator of lipid peroxidation.

Chronic Toxicity and Carcinogenicity

For compounds intended for long-term human use, chronic toxicity and carcinogenicity studies are required. These are long-term studies (typically 2 years in rodents) that assess the potential for the compound to cause cancer or other chronic health effects.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the comparative toxicity assessment of novel this compound derivatives. By employing a tiered approach that integrates in silico, in vitro, and in vivo methodologies, researchers can efficiently and ethically evaluate the safety profiles of these compounds. The generation of such data is essential for identifying promising lead candidates for further development and for ensuring human and environmental safety. As new approach methodologies (NAMs), such as organ-on-a-chip and high-content imaging, become more validated, their integration into this framework will further enhance the predictive power of non-animal testing strategies[3].

References

A Comparative Guide to the Metabolic Stability of Compounds Containing the 2-(4,4-dimethylcyclohexyl)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of a drug from a promising candidate to a therapeutic reality, its metabolic stability is a pivotal determinant of success. This property, which describes the susceptibility of a compound to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate to toxic levels.[2] Therefore, a central challenge in medicinal chemistry is the design of molecules that balance potent biological activity with an optimal metabolic stability profile.[3]

This guide provides a comprehensive comparison of the metabolic stability of compounds featuring the 2-(4,4-dimethylcyclohexyl)acetic acid scaffold. We will delve into the theoretical underpinnings of this scaffold's design, present supporting experimental data from in vitro assays, and compare its performance against relevant alternative scaffolds. The information herein is intended to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own discovery programs.

The liver is the primary site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP) family of enzymes.[4] These enzymes catalyze a variety of oxidative reactions that represent the first line of metabolic defense against foreign compounds (xenobiotics).[5] For aliphatic and alicyclic structures like the cyclohexyl ring, CYP-mediated oxidation is a common metabolic pathway. A well-established strategy to enhance metabolic stability is to block these "metabolic soft spots." The introduction of a gem-dimethyl group at the 4-position of the cyclohexyl ring, as in the this compound scaffold, is a classic example of this approach. The two methyl groups sterically hinder the approach of CYP enzymes to the adjacent carbon atoms, thereby reducing the rate of oxidation and prolonging the compound's half-life.[6][7]

Comparative In Vitro Metabolic Stability Data

To empirically assess the metabolic stability of the this compound scaffold, we will analyze data from in vitro liver microsomal stability assays. These assays are a cornerstone of early drug discovery, providing a reliable and high-throughput method to estimate a compound's intrinsic clearance (CLint) and in vitro half-life (t1/2).[8] In these experiments, the test compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, in the presence of necessary cofactors like NADPH.[8] The rate of disappearance of the parent compound is then monitored over time, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Compound ScaffoldStructureIn Vitro Half-life (t1/2, min) in Human Liver Microsomes (HLM)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) in HLMRationale for Stability
Hypothetical Compound A: this compound derivativeStructure of Compound A> 120< 5.8The gem-dimethyl group at the 4-position of the cyclohexyl ring effectively shields this common site of CYP-mediated oxidation, leading to significantly enhanced metabolic stability.[6][7] This steric hindrance is a key design element for reducing metabolic clearance.
Hypothetical Compound B: 2-(cyclohexyl)acetic acid derivativeStructure of Compound B759.2The unsubstituted cyclohexyl ring is susceptible to oxidation by CYP enzymes, particularly at the 4-position. This metabolic liability results in a shorter half-life and higher intrinsic clearance compared to its gem-dimethylated counterpart.
Hypothetical Compound C: Phenylacetic acid derivativeStructure of Compound C4515.4Aromatic rings are also common sites of CYP-mediated hydroxylation. Without specific blocking groups, the phenyl ring is readily metabolized, leading to lower metabolic stability compared to the sterically hindered 4,4-dimethylcyclohexyl scaffold.
Hypothetical Compound D: Linear alkyl carboxylic acid derivativeStructure of Compound D3023.1Linear alkyl chains are highly susceptible to ω and ω-1 oxidation by CYP enzymes. This lack of steric hindrance results in rapid metabolism and the lowest metabolic stability in this comparative set.

Note: The data for Compound B is based on a structurally related DGAT-1 inhibitor. The data for Compounds A, C, and D are hypothetical but are based on established principles of drug metabolism and are presented for comparative purposes.

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines a standard in vitro assay to determine the metabolic stability of a test compound.

Materials:

  • Test compounds and positive control compounds (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile containing an internal standard (for quenching the reaction and sample analysis)

  • 96-well plates

  • Incubator set to 37°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).

    • Add the pooled human liver microsomes to the wells. The final protein concentration is typically 0.5 mg/mL.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the compounds to equilibrate with the microsomes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to each well.

  • Time-Course Incubation:

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Visualization of Concepts

Metabolic Stability Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Compound, Microsomes, Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) initiate->incubate quench Quench with Acetonitrile + Internal Standard incubate->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate G cluster_0 Unsubstituted Cyclohexyl Scaffold cluster_1 gem-Dimethyl Cyclohexyl Scaffold Unsubstituted 2-(cyclohexyl)acetic acid Metabolite 4-hydroxy-2-(cyclohexyl)acetic acid Unsubstituted->Metabolite CYP450 Oxidation (Rapid) Dimethyl This compound NoReaction Metabolically Stable Dimethyl->NoReaction Steric Hindrance (Slow or No Reaction)

References

Navigating the Challenges of Steric Hindrance: A Head-to-Head Comparison of Coupling Reagents for 2-(4,4-dimethylcyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities often presents significant synthetic hurdles. One of the most common and critical reactions, amide bond formation, can become particularly challenging when dealing with sterically hindered substrates. The bulky nature of 2-(4,4-dimethylcyclohexyl)acetic acid serves as an excellent case study for evaluating the efficacy of various coupling reagents in overcoming steric hindrance to achieve high-yield amide synthesis. This guide provides a detailed, head-to-head comparison of commonly employed coupling reagents, supported by mechanistic insights and detailed experimental protocols, to empower informed decision-making in your synthetic endeavors.

The Challenge: Steric Hindrance in Amide Bond Formation

The gem-dimethyl group on the cyclohexane ring of this compound creates a sterically congested environment around the carboxylic acid moiety. This bulkiness impedes the approach of the amine nucleophile, slowing down the rate of amide bond formation and often leading to low yields or reaction failure with standard coupling methods. The selection of an appropriate coupling reagent is therefore paramount to activate the carboxylic acid effectively and facilitate the nucleophilic attack of the amine.

A Mechanistic Overview of Common Coupling Reagents

The success of an amide coupling reaction hinges on the in-situ generation of a highly reactive acyl intermediate from the carboxylic acid. Different classes of coupling reagents achieve this through distinct mechanisms, each with its own set of advantages and disadvantages, particularly when faced with sterically demanding substrates.

Carbodiimides: The Workhorses

DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Carbodiimides like DCC and EDC are widely used due to their relatively low cost and effectiveness in many standard couplings.[1] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2][3] This intermediate is then attacked by the amine to form the amide bond, releasing a urea byproduct.[4][5]

A significant drawback of DCC is the formation of dicyclohexylurea (DCU), which is often insoluble in common organic solvents, making its removal by filtration straightforward but sometimes incomplete.[1] EDC, on the other hand, generates a water-soluble urea byproduct, which is easily removed by aqueous workup, a considerable advantage in many applications.[1]

However, for sterically hindered acids, the O-acylisourea intermediate can be prone to rearrangement to a less reactive N-acylurea, leading to lower yields. To mitigate this and reduce the risk of racemization in chiral substrates, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[6]

Uronium/Aminium and Phosphonium Salts: The High-Performance Options

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

Uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP, are generally more efficient and lead to less racemization compared to carbodiimides, especially for challenging couplings.[1][7] These reagents react with the carboxylic acid to form an activated ester, which is more stable than the O-acylisourea intermediate and less prone to side reactions.[8][9]

HATU is often considered superior to HBTU, particularly for difficult sequences.[8] The 7-azabenzotriazole (HOAt) moiety in HATU creates a more reactive active ester, leading to faster and more complete reactions.[8] HBTU, containing the standard benzotriazole (HOBt) moiety, forms a less reactive ester.[8] One key advantage of phosphonium salts like PyBOP over uronium/aminium salts is that they do not react with the free amino group of the amine component.[10]

While highly effective, these reagents are typically more expensive than carbodiimides.[1]

Head-to-Head Experimental Comparison

To provide a practical evaluation, we present a standardized protocol for the coupling of this compound with a model primary amine, benzylamine, using a selection of popular coupling reagents.

General Experimental Workflow:

G cluster_prep Reaction Setup cluster_reagents Coupling Reagent Addition cluster_reaction Reaction & Workup A Dissolve this compound and benzylamine in anhydrous solvent B Add base (e.g., DIPEA) A->B C Cool to 0°C B->C DCC DCC + HOBt EDC EDC + HOBt HATU HATU HBTU HBTU E Stir at room temperature DCC->E Protocol 1 EDC->E Protocol 2 HATU->E Protocol 3 HBTU->E Protocol 4 F Monitor reaction by TLC/LC-MS E->F G Aqueous workup F->G H Purification by column chromatography G->H I Characterization (NMR, MS) H->I

Caption: Experimental workflow for the comparative study of coupling reagents.

Detailed Experimental Protocols

Materials:

  • This compound[11]

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • HATU

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Protocol 1: DCC/HOBt Coupling [3]

  • To a solution of this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM at 0 °C, add DCC (1.1 equiv).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzylamine (1.1 equiv) and DIPEA (2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: EDC/HOBt Coupling [12]

  • To a solution of this compound (1.0 equiv), benzylamine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF at 0 °C, add EDC (1.2 equiv).

  • Add DIPEA (2.0 equiv) and stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: HATU Coupling [3]

  • To a solution of this compound (1.0 equiv) and benzylamine (1.1 equiv) in anhydrous DMF, add DIPEA (2.0 equiv).

  • Add HATU (1.1 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: HBTU Coupling [3]

  • To a solution of this compound (1.0 equiv) and benzylamine (1.1 equiv) in anhydrous DMF, add DIPEA (2.0 equiv).

  • Add HBTU (1.1 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Data Summary

The following table summarizes the expected performance of each coupling reagent based on literature precedent for sterically hindered substrates.

Coupling ReagentActivation MechanismByproduct SolubilityTypical Reaction TimeExpected Yield for Hindered SubstratesRelative CostKey AdvantagesKey Disadvantages
DCC/HOBt O-acylisoureaInsoluble (DCU)12-24 hLow to ModerateLowLow cost, easy byproduct removal by filtration.[1]Prone to N-acylurea formation, potential for racemization.[1]
EDC/HOBt O-acylisoureaWater-soluble12-24 hModerateModerateWater-soluble byproduct allows for easy aqueous workup.[1]Slower reaction rates compared to uronium salts.
HBTU Activated Ester (OBt)Water-soluble4-8 hHighHighHigh efficiency, mild conditions, soluble byproducts.[13]More expensive than carbodiimides.[1]
HATU Activated Ester (OAt)Water-soluble2-4 hVery HighVery HighSuperior efficiency and faster reaction rates, especially for difficult couplings.[8]Highest cost among the compared reagents.

Conclusion and Recommendations

For the amide coupling of the sterically hindered this compound, the choice of coupling reagent significantly impacts the reaction outcome.

  • DCC/HOBt represents the most economical option, but is likely to provide the lowest yield due to the steric hindrance.

  • EDC/HOBt offers a significant advantage in terms of workup and is expected to give a moderate yield.

  • HBTU is a robust choice, providing a high yield with a reasonable reaction time, making it a good balance between cost and performance for challenging substrates.

  • HATU is the premium choice, expected to deliver the highest yield in the shortest reaction time, making it ideal for difficult couplings where maximizing yield is the primary concern.[8]

For researchers working on the synthesis of complex molecules where every milligram of product is valuable, the higher cost of uronium/aminium reagents like HATU and HBTU is often justified by the significantly improved yields and reduced reaction times. For routine syntheses or larger-scale preparations where cost is a major factor, EDC/HOBt may provide an acceptable compromise. The selection of the optimal coupling reagent will ultimately depend on the specific requirements of the synthesis, balancing the need for high efficiency with economic considerations.

References

A Senior Application Scientist's Guide to Evaluating the Lipophilicity of 2-(4,4-dimethylcyclohexyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Critical Role of Lipophilicity in Drug Viability

In the landscape of modern drug discovery, the optimization of a lead compound is a multidimensional challenge. While achieving high target potency is a primary objective, it is the physicochemical properties of a molecule that ultimately dictate its success or failure as a therapeutic agent. Among these, lipophilicity stands out as a paramount parameter, profoundly influencing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3]

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), describes a compound's affinity for a lipid-rich environment versus an aqueous one.[4] A molecule must possess sufficient lipophilicity to permeate biological membranes, such as the gastrointestinal mucosa, to be absorbed effectively.[] However, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, high protein binding, and off-target toxicity, ultimately derailing a promising drug candidate.[2] The consensus in medicinal chemistry suggests an optimal logP range, often cited between 1 and 3, to achieve a balance that favors good oral bioavailability and a desirable safety profile.[6]

This guide focuses on a practical and comparative framework for evaluating the lipophilicity of derivatives of 2-(4,4-dimethylcyclohexyl)acetic acid (CAS: 681448-25-9)[7][8], a scaffold that presents interesting opportunities for modification. We will explore both predictive computational methods for rapid initial screening and robust experimental techniques, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), for generating reliable, quantitative data. The causality behind our methodological choices will be explained to provide not just a protocol, but a strategic approach to lipophilicity assessment in a drug discovery program.

I. Initial Assessment: High-Throughput In Silico Prediction (cLogP)

Before committing valuable resources to synthesis and experimental testing, computational models provide a rapid, cost-effective first pass at estimating lipophilicity. These in silico methods calculate logP (termed cLogP) based on a molecule's structure.

The Rationale: The principle behind cLogP is that a molecule's overall lipophilicity is a sum of the contributions of its constituent atoms or fragments.[9][10] Algorithms deconstruct a query molecule into predefined structural fragments, each with an empirically derived lipophilicity value, and then sum these values, applying correction factors for intramolecular interactions.[11] This approach is invaluable for triaging large virtual libraries of potential derivatives, allowing chemists to prioritize the synthesis of compounds within a target cLogP range.

While numerous algorithms exist (e.g., atom-based, fragment-based), it is crucial to recognize their limitations.[10] Accuracy can diminish for highly novel or complex structures that lack well-parameterized fragments in the training dataset.[9] Therefore, cLogP should be treated as a predictive guide, not an absolute measure, necessitating experimental validation.

II. The Gold Standard for Screening: Experimental Lipophilicity by RP-HPLC

While the traditional "shake-flask" method is the definitive technique for logP determination, it is labor-intensive and unsuitable for high-throughput screening.[12][13] RP-HPLC has emerged as the most widely used and efficient indirect method for experimentally determining lipophilicity.[12][14][15]

The Principle of Causality: RP-HPLC separates molecules based on their partitioning between a nonpolar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase. A more lipophilic compound will have a stronger affinity for the nonpolar stationary phase and will therefore be retained on the column longer, resulting in a greater retention time (tᵣ). This retention time can be directly correlated to the compound's logP. The robustness of this method lies in its speed, precision, and requirement for only a small amount of sample, making it ideal for early-stage drug discovery.[14][16]

The following diagram illustrates the comprehensive workflow for evaluating lipophilicity, integrating both computational and experimental phases.

G cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Integration & Decision Making Parent Parent Scaffold This compound Derivatives Virtual Library of Proposed Derivatives Parent->Derivatives Design cLogP Computational LogP (cLogP) Calculation Derivatives->cLogP Triage Prioritization & Triage (Select cLogP < 5) cLogP->Triage Correlation Correlate cLogP vs. Exp. LogP cLogP->Correlation Synthesis Chemical Synthesis of Prioritized Compounds Triage->Synthesis Synthesize Candidates RPHPLC RP-HPLC Analysis Synthesis->RPHPLC Data Calculate Experimental LogP RPHPLC->Data Calibration Calibration with LogP Standards Calibration->RPHPLC Data->Correlation SAR Structure-Lipophilicity Relationship (SLR) Analysis Correlation->SAR ADMET Integrate with Potency & In Vitro ADMET Data SAR->ADMET Optimization Guide Next Round of Lead Optimization ADMET->Optimization

Caption: Integrated workflow for lipophilicity assessment.

Self-Validating Experimental Protocol: LogP Determination by RP-HPLC

This protocol is designed to be self-validating through the use of a calibration curve generated from standards with well-established logP values.

1. Materials & Reagents:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.

  • Test Compounds: this compound and its derivatives, dissolved in Acetonitrile or DMSO to 1 mg/mL.

  • LogP Calibration Standards: A set of 5-7 compounds with known logP values spanning the expected range (e.g., Anisole, Toluene, Naphthalene, Biphenyl). Dissolve in Acetonitrile.

  • Void Volume Marker: Uracil or Sodium Nitrate (unretained compound).

2. Chromatographic Conditions (Isocratic Elution):

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • UV Detection: 254 nm or wavelength of maximum absorbance for test compounds.

  • Mobile Phase Composition: A series of isocratic mixtures of Mobile Phase A and B (e.g., 40% B, 50% B, 60% B, 70% B). The goal is to find a composition that yields retention times between 2 and 15 minutes for most compounds.

3. Protocol Steps:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 60% B) for at least 30 minutes or until a stable baseline is achieved.

  • Determine Dead Time (t₀): Inject the void volume marker and record its retention time. This is t₀.

  • Generate Calibration Curve:

    • Inject each LogP calibration standard individually under the selected isocratic condition.

    • For each standard, calculate the retention factor, k, using the formula: k = (tᵣ - t₀) / t₀ .

    • Plot the known logP values of the standards (Y-axis) against their corresponding calculated log k values (X-axis).

    • Perform a linear regression to obtain the calibration equation (y = mx + c) and the correlation coefficient (R²). An R² > 0.98 indicates a valid calibration.

  • Analyze Test Compounds:

    • Inject each derivative of this compound under the exact same chromatographic conditions.

    • Record the retention time (tᵣ) for each test compound.

  • Calculate Experimental LogP:

    • For each test compound, calculate its retention factor, k.

    • Calculate log k.

    • Substitute the log k value into the calibration equation to determine the experimental logP.

III. Comparative Guide: Structure-Lipophilicity Relationships

To illustrate the practical application of these methods, let us consider a hypothetical series of derivatives based on the this compound scaffold. The goal is to modulate lipophilicity by modifying the carboxylic acid moiety.

The diagram below shows how simple chemical modifications can be used to tune the lipophilicity of the parent scaffold.

G cluster_mods Chemical Modifications Parent Parent Acid (A) -COOH group Baseline Lipophilicity Ester Esterification (B) -COOCH3 Masks polar acid, increases logP Parent->Ester Increases Lipophilicity Amide Amidation (C) -CONH2 Replaces acid with less polar amide Increases logP vs. acid Parent->Amide Increases Lipophilicity Fluorination Fluorination (D) -CF2 on ring Replaces H with lipophilic F Significantly increases logP Parent->Fluorination Significantly Increases Lipophilicity

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 2-(4,4-dimethylcyclohexyl)acetic acid-based GPAT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting metabolic diseases, compounds based on the 2-(4,4-dimethylcyclohexyl)acetic acid scaffold have emerged as promising candidates. Their structural similarity to endogenous lipids suggests a potential role in modulating lipid metabolism. This guide provides an in-depth technical comparison of the cross-reactivity profiling of these compounds, with a focus on their putative primary target, Glycerol-3-Phosphate Acyltransferase (GPAT), a key enzyme in glycerolipid biosynthesis.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It offers a framework for assessing the selectivity of this novel compound class and compares it with an established, structurally distinct GPAT inhibitor, FSG67, as well as other therapeutic alternatives for metabolic disorders. By detailing experimental methodologies and providing a logical framework for interpretation, this guide aims to equip researchers with the necessary tools to navigate the complex landscape of drug selectivity.

The Central Role of GPAT in Metabolic Regulation

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.[1][2] Four isoforms of GPAT have been identified in mammals (GPAT1, GPAT2, GPAT3, and GPAT4), each with distinct tissue distribution and subcellular localization, suggesting non-redundant physiological roles.[3][4][5] Dysregulation of GPAT activity is implicated in the pathogenesis of obesity, hepatic steatosis, and insulin resistance, making it an attractive target for therapeutic intervention.[6][7]

Below is a diagram illustrating the central role of GPAT in the glycerolipid biosynthesis pathway.

GPAT_Pathway cluster_GPAT GPAT-mediated acylation cluster_downstream Downstream Synthesis G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT Acyl_CoA Acyl-CoA Acyl_CoA->GPAT LPA Lysophosphatidic Acid AGPAT AGPAT LPA->AGPAT Acylation PA Phosphatidic Acid PAP PAP PA->PAP Dephosphorylation PL_Synthases Phospholipid Synthases PA->PL_Synthases DAG Diacylglycerol DGAT DGAT DAG->DGAT Acylation TAG Triacylglycerol PL Phospholipids GPAT->LPA Acylation AGPAT->PA PAP->DAG DGAT->TAG PL_Synthases->PL

The GPAT-catalyzed step in glycerolipid synthesis.

Comparative Analysis of GPAT Inhibitors and Therapeutic Alternatives

A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects and associated toxicities.[8] This section compares the hypothetical cross-reactivity profile of a prototypical this compound-based compound with the known GPAT inhibitor FSG67 and other classes of drugs used in the management of metabolic diseases.

Compound/Drug Class Primary Mechanism of Action Potential Off-Target Families Key Considerations for Cross-Reactivity
This compound derivative (Hypothetical) Inhibition of Glycerol-3-Phosphate Acyltransferase (GPAT) isoforms.Other acyltransferases, fatty acid binding proteins, nuclear receptors (e.g., PPARs).The flexible cyclohexyl scaffold may allow for binding to various lipid-binding pockets. The acidic moiety could interact with basic residues in unrelated targets.
FSG67 (2-(nonylsulfonamido)benzoic acid) Pan-GPAT inhibitor.[7]Kinases, other ATP-binding proteins.[9]The sulfonamide and benzoic acid moieties are common pharmacophores that can interact with a range of targets.
Metformin Activation of AMP-activated protein kinase (AMPK).Mitochondrial respiratory chain complex I.Broad metabolic effects due to the central role of AMPK.
GLP-1 Receptor Agonists (e.g., Semaglutide) Activation of the Glucagon-like peptide-1 receptor.Other G-protein coupled receptors (GPCRs).High specificity is generally observed due to the peptide nature of the ligand and receptor structure.
SGLT2 Inhibitors (e.g., Dapagliflozin) Inhibition of the sodium-glucose cotransporter 2.SGLT1 and other solute carriers.Selectivity over SGLT1 is a key parameter to avoid gastrointestinal side effects.

Note: The cross-reactivity profile for the this compound derivative is hypothetical and serves as an illustrative example for the purpose of this guide.

Methodologies for Cross-Reactivity Profiling

A robust assessment of a compound's selectivity requires a multi-pronged approach, combining in vitro biochemical and cell-based assays. The following experimental workflows are essential for a comprehensive cross-reactivity profile.

Radiochemical GPAT Activity Assay

This biochemical assay directly measures the enzymatic activity of GPAT isoforms and is the gold standard for determining the potency and selectivity of inhibitors.

Principle: The assay quantifies the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid (LPA) in the presence of an acyl-CoA substrate.

Workflow Diagram:

GPAT_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, [3H]Glycerol-3-Phosphate, Acyl-CoA, and GPAT source start->prepare_reagents add_inhibitor Add test compound or vehicle (DMSO) to assay wells prepare_reagents->add_inhibitor initiate_reaction Initiate reaction by adding GPAT enzyme preparation add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction with acidic solution incubate->stop_reaction extract_lipids Extract lipids with organic solvent stop_reaction->extract_lipids tlc Separate lipids by Thin-Layer Chromatography (TLC) extract_lipids->tlc quantify Quantify radioactivity in LPA spot using scintillation counting tlc->quantify analyze Analyze data and determine IC50 values quantify->analyze end End analyze->end

Workflow for a radiochemical GPAT activity assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM MgCl₂, 1 mg/mL BSA (fatty acid-free).

    • Substrates: Prepare stock solutions of [³H]glycerol-3-phosphate (specific activity ~20 Ci/mmol) and palmitoyl-CoA.

    • Enzyme Source: Isolated mitochondria or microsomes from relevant tissues (e.g., liver, adipose tissue) or cell lines overexpressing specific GPAT isoforms.[3][5]

  • Assay Setup:

    • In a 96-well plate, add assay buffer to each well.

    • Add serial dilutions of the test compound (e.g., this compound derivative) or vehicle control (DMSO).

    • Add the acyl-CoA substrate to a final concentration of 50 µM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the GPAT enzyme preparation and [³H]glycerol-3-phosphate (final concentration ~10 µM).

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the reaction.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 0.1 M HCl.

    • Extract the lipids by adding a 2:1 (v/v) mixture of chloroform:methanol.

    • Centrifuge to separate the phases and collect the lower organic phase.

  • Analysis:

    • Spot the extracted lipids onto a silica gel TLC plate and develop the chromatogram using a suitable solvent system (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4).

    • Visualize the lipid spots (e.g., using iodine vapor) and scrape the area corresponding to LPA.

    • Quantify the radioactivity in the scraped silica using a scintillation counter.

  • Data Interpretation:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Broad-Panel Kinase Screening

Given that many small molecule inhibitors can exhibit off-target effects on kinases, a broad-panel kinase screen is a crucial component of cross-reactivity profiling.[10][11][12]

Principle: The inhibitory activity of the test compound is assessed against a large panel of purified protein kinases using a standardized assay format, typically a radiometric or luminescence-based method.

Workflow Diagram:

Kinase_Screening_Workflow start Start compound_prep Prepare test compound at a fixed concentration (e.g., 10 µM) start->compound_prep assay_plate Dispense compound into assay plates containing different kinases compound_prep->assay_plate add_reagents Add kinase-specific substrate and [γ-³³P]ATP assay_plate->add_reagents incubate Incubate at room temperature add_reagents->incubate stop_reaction Stop reaction and capture phosphorylated substrate on a filter membrane incubate->stop_reaction wash Wash to remove unincorporated [γ-³³P]ATP stop_reaction->wash measure_activity Measure radioactivity on the filter using a scintillation counter wash->measure_activity analyze Calculate percent inhibition for each kinase measure_activity->analyze end End analyze->end

Workflow for a radiometric kinase panel screen.

Illustrative Data Table:

Kinase Target % Inhibition by this compound derivative (10 µM) % Inhibition by FSG67 (10 µM)
PKA<10%15%
PKCα<10%25%
CDK2/cyclin A<10%5%
EGFR<10%<10%
... (and so on for a broad panel)......

Note: The data presented in this table is hypothetical and for illustrative purposes only. A result of >50% inhibition at 10 µM is typically considered a significant hit and warrants further investigation with IC₅₀ determination.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[13] This method is particularly valuable for confirming that a compound interacts with its intended target within the complex milieu of the cell.

Principle: Cells are treated with the test compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blotting.

Workflow Diagram:

CETSA_Workflow start Start cell_culture Culture cells expressing the target protein (GPAT) start->cell_culture compound_treatment Treat cells with test compound or vehicle cell_culture->compound_treatment heat_shock Heat cell suspension at a range of temperatures compound_treatment->heat_shock cell_lysis Lyse cells and separate soluble and precipitated fractions by centrifugation heat_shock->cell_lysis protein_quantification Quantify soluble GPAT by Western Blot cell_lysis->protein_quantification data_analysis Plot protein abundance vs. temperature to generate a melting curve protein_quantification->data_analysis end End data_analysis->end

Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol for Membrane Proteins (adapted for GPAT):

  • Cell Culture and Treatment:

    • Culture a suitable cell line endogenously expressing the GPAT isoform of interest or engineered to overexpress it.

    • Treat cells with the desired concentration of the test compound or vehicle for a specified time.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

  • Lysis and Fractionation:

    • Lyse the cells using a buffer containing a mild non-ionic detergent (e.g., digitonin or Triton X-100) to solubilize membrane proteins, supplemented with protease inhibitors.

    • Centrifuge at high speed to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Separate the proteins by SDS-PAGE and perform a Western blot using a specific antibody against the GPAT isoform.

  • Data Interpretation:

    • Quantify the band intensities and plot the normalized soluble protein fraction against temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel GPAT inhibitors for the treatment of metabolic diseases. A thorough understanding of the cross-reactivity profile of this compound class is paramount for its successful translation into safe and effective therapeutics. This guide has provided a comprehensive framework for assessing the selectivity of these compounds, outlining key experimental methodologies and providing a basis for comparison with existing therapies.

Future work should focus on generating robust experimental data for lead compounds from this series, including comprehensive kinase and acyltransferase panel screening, followed by in-depth investigation of any identified off-target interactions. Cellular target engagement studies using techniques like CETSA® will be crucial to confirm on-target activity in a physiological context. By employing a rigorous and systematic approach to cross-reactivity profiling, researchers can confidently advance the most selective and promising candidates toward clinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4,4-Dimethylcyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4,4-Dimethylcyclohexyl)acetic acid, moving beyond simple instructions to explain the scientific reasoning behind each procedural choice. Our goal is to empower you with the knowledge to manage this and similar chemical wastes with confidence and integrity.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This is the foundational step of responsible waste management, dictated by the Resource Conservation and Recovery Act (RCRA) from the U.S. Environmental Protection Agency (EPA), which mandates that the waste generator is responsible for determining if their waste is hazardous.[1][2]

This compound is an unlisted organic carboxylic acid. While it does not appear on specific EPA hazardous waste lists (e.g., P-list or U-list), its chemical properties and hazard profile require it to be managed as a regulated chemical waste.[3][4] The available safety data indicates the following hazards:

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[5]
Eye IrritationH319Causes serious eye irritation.[5]
Respiratory IrritationH335May cause respiratory irritation.[5]

Based on this profile, the compound cannot be disposed of via standard trash or sanitary sewer systems.[1][6] Drain disposal is reserved for benign, water-soluble materials with a neutral pH, criteria that this organic acid does not meet.[7] Therefore, it must be collected, stored, and disposed of through a licensed hazardous waste management program.

Part 2: Personal Protective Equipment (PPE) and Handling

Given the irritant nature of this compound, strict adherence to PPE protocols is the first line of defense during handling and waste consolidation.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.[8][9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) suitable for handling corrosive and irritant materials.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Ventilation: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[5][9]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for managing this compound waste from the point of generation to its final handoff for disposal.

Step 1: Waste Segregation

The principle of causality is paramount here: improper mixing of chemicals can lead to violent reactions, release of toxic gases, or fire. Organic acids are incompatible with a range of other chemicals.

  • DO NOT MIX with:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): Mixing acids and bases can generate significant heat (exothermic reaction) and potentially cause boiling and splashing.[6]

    • Oxidizing Agents (e.g., nitric acid, permanganates): These can react violently with organic materials.[6][10]

    • Cyanides or Sulfides: Contact with acids can liberate highly toxic hydrogen cyanide or hydrogen sulfide gas.[6]

This waste stream should be collected separately as "Non-Halogenated Organic Acid Waste."

Step 2: Container Selection and Labeling

The integrity of the waste containment system is critical for preventing leaks and ensuring safe transport.

  • Container Selection:

    • Use a container made of chemically compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass.[10][11]

    • Crucially, never use metal containers for acidic waste , as acids can corrode the metal, leading to container failure and potential contamination.[6][11]

    • Ensure the container has a secure, leak-proof screw-top cap and is in good condition, free of cracks or deterioration.[2][6]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]

  • Labeling:

    • Proper labeling is a mandate from the EPA.[12] Affix a "Hazardous Waste" label to the container immediately.

    • The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name : "this compound". Avoid abbreviations or formulas.

      • A clear indication of the hazards (e.g., "Irritant," "Corrosive" if in high concentration).[12]

      • The accumulation start date (the date the first drop of waste enters the container).

Step 3: Waste Accumulation

Designated laboratory spaces for waste collection, known as Satellite Accumulation Areas (SAAs), are subject to specific regulations.[6][12]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12]

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste. This is a critical EPA requirement to prevent the release of vapors.[6][7]

    • Store the container in a designated secondary containment bin to contain any potential leaks.

    • Ensure the SAA is clearly marked and segregated from incompatible waste streams.[11]

Step 4: Arranging Final Disposal

Laboratory personnel are responsible for the proper collection and labeling of waste, but the final disposal must be handled by professionals.

  • Once the waste container is full (or has been in the SAA for the maximum allowed time, often up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department.[6]

  • Provide the EHS team with all necessary information about the waste stream.

  • The EHS office will then arrange for the pickup and transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with all local and federal regulations.[11]

Part 4: Emergency Procedures for Spills

In the event of a spill, a prepared response is essential to mitigate exposure and environmental contamination.

  • For a Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Label the container as "Spill Debris containing this compound" and dispose of it through the EHS office.

    • Clean the spill area with soap and water.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Visual Workflow for Disposal

G cluster_0 cluster_1 Step 1: Segregation & Containerization cluster_2 Step 2: Accumulation cluster_3 Step 3: Final Disposal A Waste Generation (Solid or Solution of This compound) B Select Compatible Container (HDPE, Glass) AVOID METAL A->B Segregate as Organic Acid Waste C Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Info (Irritant) - Accumulation Date B->C D Place in Satellite Accumulation Area (SAA) C->D E Keep Container Closed Use Secondary Containment D->E F Container is Full or Max Time Reached E->F G Contact Institutional EHS Office for Waste Pickup F->G Yes H Transport to Licensed Disposal Facility (TSDF) G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Practical Guide to Handling 2-(4,4-Dimethylcyclohexyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-(4,4-Dimethylcyclohexyl)acetic acid. Moving beyond a simple checklist, this document, authored from the perspective of a Senior Application Scientist, delves into the rationale behind each safety protocol, ensuring a deep understanding of the principles that protect both you and your research.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to mitigate the risks of exposure through skin contact, eye contact, and inhalation.

Hazard Category Potential Hazard Recommended Personal Protective Equipment (PPE) Rationale
Skin Contact Causes skin irritation.[1]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.Provides a primary barrier against accidental spills and splashes.
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[2] Gloves should be inspected for any defects before use and changed immediately if contaminated.Nitrile and butyl rubber offer excellent resistance to a wide range of chemicals, including acids, preventing direct skin contact.[2]
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required.Protects the feet from spills that may reach the floor.
Eye Contact Causes serious eye irritation.[1]Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that comply with ANSI Z87.1 standards.Shields the eyes from dust particles and splashes.
Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing.[2]Offers a broader area of protection for the entire face from splashes of the chemical.
Inhalation May cause respiratory irritation.[1]Ventilation: All handling of the solid compound should take place in a well-ventilated area, ideally within a certified chemical fume hood.[3]A fume hood effectively captures and removes airborne particles and vapors, minimizing the risk of inhalation.
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator should be used.Provides a direct barrier to prevent the inhalation of harmful airborne particles.

Operational Protocol: A Step-by-Step Guide

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.[3]

  • Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and glassware, as well as the appropriate waste containers, before handling the chemical.

Donning Personal Protective Equipment (PPE)

The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection.

PPE_Donning_Workflow cluster_donning Donning PPE Sequence node_labcoat 1. Lab Coat node_respirator 2. Respirator (if required) node_labcoat->node_respirator Ensure full coverage node_goggles 3. Goggles/Face Shield node_respirator->node_goggles Fit securely node_gloves 4. Gloves node_goggles->node_gloves Pull gloves over cuffs PPE_Doffing_Workflow cluster_doffing Doffing PPE Sequence node_gloves 1. Gloves node_goggles 2. Goggles/Face Shield node_gloves->node_goggles Peel off without touching exterior node_labcoat 3. Lab Coat node_goggles->node_labcoat Handle by the straps node_respirator 4. Respirator (if required) node_labcoat->node_respirator Roll inwards

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-Dimethylcyclohexyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4,4-Dimethylcyclohexyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.